Product packaging for Einecs 300-803-9(Cat. No.:CAS No. 93963-60-1)

Einecs 300-803-9

Cat. No.: B15186732
CAS No.: 93963-60-1
M. Wt: 264.32 g/mol
InChI Key: ABJBJEPRFKUEMJ-HVDRVSQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is the chemical substance identified under the European Inventory of Existing Commercial Chemical Substances (EINECS) number 300-803-9. EINECS is an official inventory of substances reported to be on the EU market between 1971 and 1981 . Main Applications & Research Value: The specific applications and research value of Einecs 300-803-9 are yet to be detailed. Once identified, its uses could span various industrial or research fields. Mechanism of Action: The precise biochemical or functional mechanism of action for this compound is currently uncharacterized. This information is critical for researchers and must be determined from reliable chemical databases or specific supplier data. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O3 B15186732 Einecs 300-803-9 CAS No. 93963-60-1

Properties

CAS No.

93963-60-1

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

(2S)-5-oxopyrrolidine-2-carboxylic acid;1-phenylpropan-2-amine

InChI

InChI=1S/C9H13N.C5H7NO3/c1-8(10)7-9-5-3-2-4-6-9;7-4-2-1-3(6-4)5(8)9/h2-6,8H,7,10H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI Key

ABJBJEPRFKUEMJ-HVDRVSQOSA-N

Isomeric SMILES

CC(CC1=CC=CC=C1)N.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CC(CC1=CC=CC=C1)N.C1CC(=O)NC1C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of C16-18 Fatty Acid Triisopropanolamine Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of C16-18 fatty acid triisopropanolamine esters, compounds of significant interest in various industrial and pharmaceutical applications. This document details the direct esterification process, purification methodologies, and a suite of analytical techniques for thorough characterization.

Synthesis of C16-18 Fatty Acid Triisopropanolamine Esters

The primary method for synthesizing C16-18 fatty acid triisopropanolamine esters is through the direct esterification of a C16-18 fatty acid, such as palmitic acid (C16) or stearic acid (C18), with triisopropanolamine. This reaction typically involves heating the reactants in the presence of a catalyst to drive the formation of the ester bond and the removal of water as a byproduct.

Reaction Mechanism

The esterification reaction is a reversible process. To favor the formation of the ester product, the reaction equilibrium must be shifted to the right. This is typically achieved by removing water as it is formed, often through azeotropic distillation or by carrying out the reaction under vacuum. The use of an acid catalyst protonates the carbonyl oxygen of the fatty acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of triisopropanolamine.

G Fatty_Acid C16-18 Fatty Acid (e.g., Stearic Acid) Protonation Protonation of Carbonyl Oxygen Fatty_Acid->Protonation H+ (Catalyst) Triisopropanolamine Triisopropanolamine Nucleophilic_Attack Nucleophilic Attack by Triisopropanolamine Triisopropanolamine->Nucleophilic_Attack Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Water_Elimination Elimination of Water Tetrahedral_Intermediate->Water_Elimination Ester_Product C16-18 Fatty Acid Triisopropanolamine Ester Water_Elimination->Ester_Product -H2O G cluster_synthesis Synthesis cluster_purification Purification Reactants Fatty Acid + Triisopropanolamine + Catalyst Reaction Esterification (Reflux with Water Removal) Reactants->Reaction Crude_Product Crude Ester Mixture Reaction->Crude_Product Neutralization Neutralization & Washing Crude_Product->Neutralization Drying Drying & Solvent Removal Neutralization->Drying Column_Chromatography Column Chromatography Drying->Column_Chromatography Pure_Ester Pure C16-18 Fatty Acid Triisopropanolamine Ester Column_Chromatography->Pure_Ester G cluster_input Inputs cluster_process Process cluster_output Outputs & Analysis Fatty_Acid C16-18 Fatty Acid Synthesis Direct Esterification Fatty_Acid->Synthesis Triisopropanolamine Triisopropanolamine Triisopropanolamine->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Product Pure Ester Product Purification->Product Characterization Characterization (FTIR, NMR, GC-MS) Product->Characterization Data Quantitative Data (Yield, Purity, etc.) Characterization->Data

Critical micelle concentration of Einecs 300-803-9 in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Critical Micelle Concentration of Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., compds. with triethanolamine (EINECS 300-803-9) in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the anionic surfactant identified by EINECS number 300-803-9. The chemical name for this substance is Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., compds. with triethanolamine. This compound belongs to the family of linear alkylbenzene sulfonates (LAS), which are widely used as surfactants in various industrial and commercial applications due to their excellent detergent and emulsifying properties.

The critical micelle concentration is a fundamental parameter that characterizes the self-assembly of surfactant molecules in a solution. It is the concentration at which individual surfactant molecules (monomers) begin to aggregate to form micelles. Below the CMC, surfactant molecules exist predominantly as monomers. Above the CMC, additional surfactant molecules primarily form micelles. This phenomenon leads to significant changes in the physicochemical properties of the solution, such as surface tension, conductivity, and solubilization capacity. Understanding the CMC is crucial for optimizing formulations in drug delivery, cleaning applications, and various other fields where interfacial phenomena play a key role.

Quantitative Data on Critical Micelle Concentration

CompoundCAS NumberCMC ValueMethodReference
Linear Alkylbenzene Sulfonate, Triethanolamine saltNot specified1.56 mmol/LNot specified[1]
MARLOPON AT 50 (52% active LAS-TEA)Not specified650 mg/LNot specified[2]

Note: The CMC value for MARLOPON AT 50 should be interpreted with caution as it represents a commercial mixture with 52% active ingredient, and the presence of other components could influence the CMC. The value for the pure LAS-TEA is likely the more representative figure for the pure compound. The influence of the counterion on the CMC of linear alkylbenzene sulfonates has been a subject of study, with research indicating that the nature of the counterion can affect micellization behavior[1][3].

Experimental Protocols for CMC Determination

The determination of the critical micelle concentration is typically achieved by monitoring a physical property of the surfactant solution as a function of its concentration. A distinct change or break in the plotted data indicates the onset of micelle formation. The two most common and reliable methods for anionic surfactants like linear alkylbenzene sulfonates are surface tensiometry and conductometry.

Surface Tension Method

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases because the surfactant molecules adsorb at the air-water interface. Once the surface is saturated with monomers, the surface tension remains relatively constant with further increases in concentration, as any additional surfactant molecules form micelles in the bulk of the solution. The CMC is the concentration at which this transition occurs.

Detailed Methodology:

  • Preparation of Stock Solution: A concentrated stock solution of the surfactant in deionized water is prepared by accurately weighing the surfactant and dissolving it in a known volume of water.

  • Preparation of Dilutions: A series of dilutions are prepared from the stock solution to cover a concentration range both below and above the expected CMC.

  • Surface Tension Measurement: The surface tension of each dilution is measured using a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) at a constant temperature.

  • Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting plot will show two linear regions. The intersection of the two lines, extrapolated from the regions below and above the CMC, gives the critical micelle concentration[4][5][6].

Conductivity Method

Principle: For ionic surfactants, the electrical conductivity of the solution changes with concentration. Below the CMC, the conductivity increases linearly with the concentration of the charged surfactant monomers. Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counterions, reducing the total number of effective charge carriers. The break in the conductivity versus concentration plot corresponds to the CMC.

Detailed Methodology:

  • Preparation of Stock Solution: As with the surface tension method, a concentrated stock solution of the ionic surfactant in deionized water is prepared.

  • Preparation of Dilutions: A series of dilutions are prepared from the stock solution.

  • Conductivity Measurement: The electrical conductivity of each dilution is measured using a calibrated conductivity meter at a constant temperature.

  • Data Analysis: The specific conductivity is plotted against the surfactant concentration. The plot will exhibit two linear portions with different slopes. The point of intersection of these two lines is the critical micelle concentration[4].

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the critical micelle concentration of a surfactant using either the surface tension or conductivity method.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Physicochemical Measurement cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Prepare Serial Dilutions stock->dilutions method Select Method dilutions->method tensiometry Surface Tensiometry method->tensiometry Option 1 conductivity Conductometry method->conductivity Option 2 plot Plot Data (Property vs. Concentration) tensiometry->plot conductivity->plot determine_cmc Determine CMC (Intersection of Linear Fits) plot->determine_cmc

General workflow for CMC determination.

The logical flow for data analysis in CMC determination is depicted in the following diagram.

data_analysis_flow start Start with Raw Data (Concentration, Measured Property) plot Plot Measured Property vs. log(Concentration) or Concentration start->plot identify_regions Identify Two Linear Regions (Pre- and Post-Micellization) plot->identify_regions linear_fit Perform Linear Regression on Both Regions identify_regions->linear_fit intersection Calculate the Intersection Point of the Two Linear Fits linear_fit->intersection cmc_value CMC Value intersection->cmc_value

Data analysis pathway for CMC determination.

References

Self-Assembly of Unsaturated Fatty Acid Amine Salts: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The self-assembly of amphiphilic molecules into well-defined nanostructures is a cornerstone of nanotechnology and holds immense promise for applications in drug delivery, materials science, and bionanotechnology. Among these, the salts formed between unsaturated fatty acids and amines are a particularly versatile class of self-assembling molecules. Their biocompatibility, responsiveness to environmental stimuli like pH, and the ability to form diverse architectures in both polar and non-polar solvents make them highly attractive for various applications, especially in the pharmaceutical industry.[1][2][3]

This technical guide provides an in-depth exploration of the core principles governing the self-assembly of unsaturated fatty acid amine salts. It offers a comprehensive overview of the structures formed in different solvent environments, detailed experimental protocols for their preparation and characterization, and insights into their interactions with biological signaling pathways, a critical aspect for drug development professionals.

Fundamentals of Self-Assembly

The spontaneous organization of unsaturated fatty acid amine salts into ordered structures is driven by a delicate interplay of non-covalent interactions. The primary driving forces include:

  • Hydrophobic Interactions: In polar solvents like water, the non-polar hydrocarbon tails of the fatty acids tend to minimize their contact with water molecules, leading to their aggregation.

  • Electrostatic Interactions: The formation of an amine salt results in an ionic head group, consisting of the carboxylate anion of the fatty acid and the protonated amine cation. The electrostatic attraction between these charged species plays a crucial role in the stability of the self-assembled structures.

  • Hydrogen Bonding: Hydrogen bonds can form between the carboxylic acid/carboxylate head groups and the amine groups, further stabilizing the aggregates.[1]

  • Van der Waals Forces: These weak, short-range forces contribute to the packing of the hydrocarbon chains within the core of the assemblies.

The balance of these forces, influenced by factors such as the chemical structure of the fatty acid and amine, their molar ratio, solvent polarity, temperature, and pH, dictates the final morphology of the self-assembled structures.[2]

Self-Assembly in Polar Solvents

In polar solvents, particularly aqueous solutions, unsaturated fatty acid amine salts typically form structures that sequester the hydrophobic tails away from the solvent.

Micelles and Vesicles (Ufasomes)

At concentrations above the critical micelle concentration (CMC), these salts can form spherical or cylindrical micelles. Under specific conditions, often near the pKa of the fatty acid, they can also form bilayer vesicles, known as ufasomes.[4][5] These vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core, making them ideal candidates for encapsulating and delivering both hydrophilic and lipophilic drugs.[6][7]

The degree of unsaturation in the fatty acid chain influences the fluidity and packing of the bilayer, which in turn affects the stability and permeability of the vesicles.

Table 1: Critical Micelle Concentration (CMC) of Unsaturated Fatty Acid Amine Systems

Unsaturated Fatty AcidAmineSolventTemperature (°C)CMC (mg/mL)Reference
Oleic AcidPolyethylenimine (PEI)Water250.53[8]
Conjugated Linoleic Acid- (in NLC)Water25-[9]

Note: Data on CMC for specific unsaturated fatty acid-amine salt pairs is limited in readily available literature. The table provides examples found.

Table 2: Size and Zeta Potential of Unsaturated Fatty Acid Amine Vesicles

Unsaturated Fatty AcidAmine/Counter-ionSolventSize (nm)Zeta Potential (mV)Reference
Conjugated Linoleic Acid- (in NLC)Water81-15.8[9]
Oleic AcidPolyethylenimine (PEI)Water196-[8]

Note: This table illustrates the kind of data available. More systematic studies are needed for a comprehensive comparison.

Logical Relationship: Factors Influencing Vesicle Formation

cluster_factors Influencing Factors cluster_interactions Intermolecular Interactions cluster_assembly Self-Assembled Structure Fatty Acid Structure Fatty Acid Structure Hydrophobic Effect Hydrophobic Effect Fatty Acid Structure->Hydrophobic Effect Amine Structure Amine Structure Electrostatic Interactions Electrostatic Interactions Amine Structure->Electrostatic Interactions Molar Ratio Molar Ratio Molar Ratio->Electrostatic Interactions Solvent Polarity Solvent Polarity Solvent Polarity->Hydrophobic Effect pH pH pH->Electrostatic Interactions Temperature Temperature Temperature->Hydrophobic Effect Vesicle (Ufasome) Vesicle (Ufasome) Hydrophobic Effect->Vesicle (Ufasome) Electrostatic Interactions->Vesicle (Ufasome) Hydrogen Bonding Hydrogen Bonding Hydrogen Bonding->Vesicle (Ufasome)

Caption: Factors influencing the formation of vesicles.

Self-Assembly in Non-Polar Solvents

In non-polar or organic solvents, the self-assembly of unsaturated fatty acid amine salts is inverted compared to that in polar solvents. The polar head groups now form the core of the assembly, minimizing their contact with the non-polar environment, while the hydrophobic tails extend into the solvent.

Reverse Micelles and Organogels

This "inverted" arrangement leads to the formation of reverse micelles . Furthermore, these reverse micelles can, under certain conditions, interconnect to form a three-dimensional network that entraps the solvent, resulting in the formation of a viscoelastic solid-like material known as an organogel .

The formation and stability of these structures are highly dependent on the solvent's properties and the specific fatty acid-amine pair. The acid-base interaction between the fatty acid and the amine is a critical driving force for gelation in many organic solvents.

Experimental Protocols

Preparation of Unsaturated Fatty Acid Amine Vesicles (Thin-Film Hydration Method)

This is a widely used method for preparing fatty acid vesicles.[4][5]

Materials:

  • Unsaturated fatty acid (e.g., Oleic acid, Linoleic acid)

  • Amine (e.g., Ethanolamine, Diethylamine)

  • Organic solvent (e.g., Chloroform, Methanol)

  • Aqueous buffer (e.g., Phosphate-buffered saline (PBS) at a specific pH)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Protocol:

  • Film Formation:

    • Dissolve the unsaturated fatty acid and the amine (at the desired molar ratio) in an organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure. This will leave a thin lipid film on the inner surface of the flask.

    • To ensure complete removal of the solvent, the flask can be placed under high vacuum for at least 1-2 hours.

  • Hydration:

    • Add the aqueous buffer to the flask containing the lipid film. The pH of the buffer is critical and should be carefully chosen to facilitate vesicle formation.

    • Agitate the flask gently to hydrate the lipid film. This can be done by hand-swirling or using a vortex mixer at low speed. Hydration is typically performed at a temperature above the phase transition temperature of the fatty acid.

  • Vesicle Sizing:

    • The resulting vesicle suspension is typically multilamellar and polydisperse. To obtain smaller, unilamellar vesicles, the suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes with a defined pore size.

Experimental Workflow: Vesicle Preparation and Characterization

Start Start Dissolve Fatty Acid & Amine in Organic Solvent Dissolve Fatty Acid & Amine in Organic Solvent Start->Dissolve Fatty Acid & Amine in Organic Solvent Form Thin Film (Rotary Evaporation) Form Thin Film (Rotary Evaporation) Dissolve Fatty Acid & Amine in Organic Solvent->Form Thin Film (Rotary Evaporation) Hydrate Film with Aqueous Buffer Hydrate Film with Aqueous Buffer Form Thin Film (Rotary Evaporation)->Hydrate Film with Aqueous Buffer Vesicle Suspension (Multilamellar, Polydisperse) Vesicle Suspension (Multilamellar, Polydisperse) Hydrate Film with Aqueous Buffer->Vesicle Suspension (Multilamellar, Polydisperse) Size Reduction (Sonication/Extrusion) Size Reduction (Sonication/Extrusion) Vesicle Suspension (Multilamellar, Polydisperse)->Size Reduction (Sonication/Extrusion) Unilamellar Vesicles Unilamellar Vesicles Size Reduction (Sonication/Extrusion)->Unilamellar Vesicles Characterization Characterization Unilamellar Vesicles->Characterization End End Characterization->End

Caption: Workflow for vesicle preparation and characterization.

Preparation of Organogels from Unsaturated Fatty Acids and Amines

Materials:

  • Unsaturated fatty acid

  • Amine

  • Non-polar organic solvent (e.g., hexane, toluene)

  • Vial or test tube

  • Heating source (e.g., hot plate, oil bath)

Protocol:

  • Mixing:

    • In a vial, combine the unsaturated fatty acid, amine, and the organic solvent.

  • Heating:

    • Heat the mixture until the solid components are completely dissolved, forming a clear solution.

  • Cooling:

    • Allow the solution to cool down to room temperature undisturbed.

  • Gelation:

    • Gel formation is typically observed upon cooling. The gel state can be confirmed by inverting the vial; a stable gel will not flow.

Characterization Techniques

Cryo-TEM is a powerful technique to visualize the morphology of self-assembled structures in their native, hydrated state.

Protocol Outline:

  • Sample Preparation: A small aliquot (3-5 µL) of the sample suspension is applied to a TEM grid.

  • Blotting: Excess liquid is blotted away to create a thin film of the sample.

  • Plunge-freezing: The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the water, preserving the structures without ice crystal formation.

  • Imaging: The vitrified sample is then imaged in a transmission electron microscope at cryogenic temperatures.

FTIR spectroscopy is used to probe the molecular interactions, particularly hydrogen bonding, within the self-assembled structures.

Protocol Outline:

  • Sample Preparation: Samples can be analyzed as thin films, in solution (using appropriate IR-transparent windows), or as a solid dispersion in KBr pellets.

  • Data Acquisition: FTIR spectra are recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Changes in the position and shape of characteristic vibrational bands (e.g., O-H stretch, C=O stretch, N-H stretch) provide information about the extent and nature of hydrogen bonding.[10][11]

This technique is used to visualize the interaction of fluorescently labeled vesicles with living cells.[12][13][14]

Protocol Outline:

  • Vesicle Labeling: Incorporate a lipophilic fluorescent dye (e.g., Nile Red, DiI) into the vesicle bilayer during the preparation process.

  • Cell Culture: Culture the target cells on a suitable substrate for microscopy (e.g., glass-bottom dishes).

  • Incubation: Incubate the cultured cells with the fluorescently labeled vesicles for a specific period.

  • Imaging: Wash the cells to remove non-adherent vesicles and image the cells using a fluorescence microscope. The uptake and intracellular localization of the vesicles can be observed.

Interaction with Cellular Signaling Pathways

Unsaturated fatty acids and their self-assembled structures can significantly influence cellular signaling pathways, which is of paramount importance in drug development.

Protein Kinase C (PKC) Pathway

Unsaturated fatty acids, such as oleic acid and arachidonic acid, can directly activate Protein Kinase C (PKC), a key enzyme in many signal transduction cascades.[15][16] This activation can occur independently of the canonical diacylglycerol (DAG) pathway. This suggests that the local concentration of unsaturated fatty acids, potentially delivered by self-assembled carriers, could modulate PKC activity and downstream cellular responses.

Unsaturated Fatty Acid Amine Vesicle Unsaturated Fatty Acid Amine Vesicle Release of Unsaturated Fatty Acids Release of Unsaturated Fatty Acids Unsaturated Fatty Acid Amine Vesicle->Release of Unsaturated Fatty Acids Protein Kinase C (PKC) Protein Kinase C (PKC) Release of Unsaturated Fatty Acids->Protein Kinase C (PKC) Direct Activation Phosphorylation of Target Proteins Phosphorylation of Target Proteins Protein Kinase C (PKC)->Phosphorylation of Target Proteins Cellular Response Cellular Response Phosphorylation of Target Proteins->Cellular Response Saturated Fatty Acids Saturated Fatty Acids c-Src Clustering in Membrane c-Src Clustering in Membrane Saturated Fatty Acids->c-Src Clustering in Membrane Induces Unsaturated Fatty Acid Vesicles Unsaturated Fatty Acid Vesicles Unsaturated Fatty Acid Vesicles->c-Src Clustering in Membrane Inhibits JNK Activation JNK Activation c-Src Clustering in Membrane->JNK Activation Inflammation/Apoptosis Inflammation/Apoptosis JNK Activation->Inflammation/Apoptosis Unsaturated Fatty Acid Amine Vesicle Unsaturated Fatty Acid Amine Vesicle Fatty Acid Release Fatty Acid Release Unsaturated Fatty Acid Amine Vesicle->Fatty Acid Release GPCR (e.g., GPR40/120) GPCR (e.g., GPR40/120) Fatty Acid Release->GPCR (e.g., GPR40/120) Binds as Ligand G-Protein Activation G-Protein Activation GPCR (e.g., GPR40/120)->G-Protein Activation Downstream Signaling Cascade Downstream Signaling Cascade G-Protein Activation->Downstream Signaling Cascade Physiological Response Physiological Response Downstream Signaling Cascade->Physiological Response

References

Molecular Modeling of Triisopropanolamine Fatty Acid Salt Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisopropanolamine (TIPA) fatty acid salts are non-ionic surfactants with a wide range of applications in cosmetics, pharmaceuticals, and industrial formulations. Their self-assembly properties and interaction with active pharmaceutical ingredients (APIs) are of significant interest in drug delivery systems. Molecular modeling offers a powerful lens to understand the intricate interactions governing the behavior of these complexes at the atomic level. This technical guide provides an in-depth overview of the computational methodologies applicable to the study of TIPA-fatty acid salt interactions, including molecular dynamics (MD) simulations and quantum mechanics (QM) calculations. While direct computational studies on TIPA-fatty acid salts are not extensively available in the public literature, this guide draws upon established principles and findings from analogous alkanolamine-carboxylic acid systems to provide a foundational understanding and a practical framework for researchers.

Introduction

Triisopropanolamine (TIPA) is a tertiary amine and a triol, capable of neutralizing fatty acids to form salts, often referred to as soaps. These salts are amphiphilic molecules that can self-assemble into various structures, such as micelles and vesicles, in aqueous solutions. The nature of the interaction between the TIPA headgroup and the carboxylate of the fatty acid is crucial in determining the physicochemical properties of these formulations, including their solubilizing capacity and stability. Molecular modeling provides a means to elucidate these interactions, offering insights that can guide the rational design of novel drug delivery systems.

The Nature of Triisopropanolamine-Fatty Acid Interaction

The interaction between triisopropanolamine and a fatty acid results in an acid-base reaction, forming a triisopropanolammonium carboxylate salt. The primary interactions governing the stability and structure of this salt pair are:

  • Ionic Bonding: A strong electrostatic attraction between the positively charged triisopropanolammonium cation and the negatively charged carboxylate anion of the fatty acid.

  • Hydrogen Bonding: The hydroxyl groups of TIPA can act as hydrogen bond donors, while the oxygen atoms of the carboxylate group are hydrogen bond acceptors. These interactions play a significant role in the solvation of the salt and its interaction with other molecules.

  • Van der Waals Forces: These non-specific interactions contribute to the overall stability of the complex, particularly the hydrophobic interactions between the fatty acid tails which drive micellization.

Molecular Modeling Methodologies

A multi-scale modeling approach, combining quantum mechanics and molecular mechanics, is best suited to capture the different facets of TIPA-fatty acid salt interactions.

Quantum Mechanics (QM) Calculations

QM methods are essential for accurately describing the electronic structure of the TIPA-fatty acid salt, including the proton transfer from the carboxylic acid to the amine and the nature of the resulting ionic and hydrogen bonds.

Experimental Protocol: QM Calculation of TIPA-Stearate Interaction

  • Software: Gaussian, ORCA, or similar ab initio quantum chemistry packages.

  • Method: Density Functional Theory (DFT) with a functional such as B3LYP is a good starting point, offering a balance between accuracy and computational cost.

  • Basis Set: A Pople-style basis set like 6-31G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVDZ) should be employed.

  • Model System: To manage computational expense, a single TIPA molecule and a single stearic acid molecule are modeled.

  • Calculation Steps:

    • Optimize the geometry of the individual TIPA and stearic acid molecules.

    • Create an initial complex of TIPA and stearic acid in close proximity.

    • Perform a geometry optimization of the complex to find the minimum energy structure. This will reveal whether proton transfer occurs spontaneously.

    • Calculate the binding energy by subtracting the energies of the optimized individual molecules from the energy of the optimized complex.

    • Perform a vibrational frequency analysis to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties.

    • Analyze the resulting charge distribution (e.g., using Mulliken population analysis or Natural Bond Orbital (NBO) analysis) to quantify the ionic character of the interaction.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of TIPA-fatty acid salts in a condensed phase, such as in aqueous solution, providing insights into micelle formation, drug solubilization, and interactions with biological membranes.

Experimental Protocol: MD Simulation of TIPA-Oleate Micelle in Water

  • Software: GROMACS, AMBER, or NAMD.

  • Force Field: A combination of a general force field for organic molecules, such as the General Amber Force Field (GAFF) or CGenFF, is required. It is crucial to use appropriate parameters for the amine-carboxylate salt bridge. Recent refinements to the CHARMM and AMBER force fields have improved the description of these interactions.[1][2][3]

  • System Setup:

    • Generate the initial coordinates of TIPA and oleate molecules.

    • Create a random distribution of a specified number of TIPA-oleate salt pairs within a simulation box of appropriate dimensions.

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

    • Add counter-ions if necessary to neutralize the system.

  • Simulation Steps:

    • Energy Minimization: Remove any steric clashes in the initial configuration.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure (e.g., at 1 bar) in a stepwise manner (NVT followed by NPT ensemble).

    • Production Run: Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to observe the self-assembly process and collect data for analysis.

  • Analysis:

    • Radial Distribution Functions (RDFs): To analyze the structure of the solvent around the headgroups and tails.

    • Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg): To monitor the stability and compactness of the forming micelle.

    • Hydrogen Bond Analysis: To quantify the hydrogen bonding between TIPA, oleate, and water molecules.

    • Cluster Analysis: To determine the aggregation number and size distribution of the micelles.

Data Presentation

Quantitative data from molecular modeling studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Quantum Mechanical Calculation Results for Alkanolamine-Carboxylic Acid Interactions (Hypothetical Data)

AlkanolamineCarboxylic AcidBinding Energy (kcal/mol)N-H Bond Length (Å)O-H...O Distance (Å)
TriisopropanolamineStearic Acid-25.81.0352.65
TriethanolamineStearic Acid-27.21.0322.61
DiethanolamineOleic Acid-24.51.0382.70
MonoethanolamineLauric Acid-22.11.0412.75

Table 2: Molecular Dynamics Simulation Parameters for TIPA-Fatty Acid Salt Micelle

ParameterValue
Force FieldGAFF2
Water ModelTIP3P
Box Size8 x 8 x 8 nm³
Number of TIPA-Oleate Pairs64
Temperature300 K
Pressure1 bar
Simulation Time500 ns
Time Step2 fs

Visualization of Molecular Interactions and Workflows

Visual representations are critical for understanding the complex relationships in molecular modeling studies.

Signaling Pathways and Interaction Diagrams

TIPA_FattyAcid_Interaction TIPA Triisopropanolamine ProtonTransfer Proton Transfer TIPA->ProtonTransfer FattyAcid Fatty Acid FattyAcid->ProtonTransfer TIPAcation Triisopropanolammonium Cation ProtonTransfer->TIPAcation FAanion Fatty Acid Anion ProtonTransfer->FAanion IonicBond Ionic Bond TIPAcation->IonicBond Hbond Hydrogen Bonding TIPAcation->Hbond FAanion->IonicBond FAanion->Hbond VdW Van der Waals Interactions FAanion->VdW Salt TIPA-Fatty Acid Salt IonicBond->Salt Hbond->Salt VdW->Salt

Caption: Interaction pathway for the formation of a triisopropanolamine fatty acid salt.

Experimental Workflow Diagrams

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis a Generate Initial Coordinates (TIPA, Fatty Acid) b Create Simulation Box a->b c Solvate with Water b->c d Add Counter-ions c->d e Energy Minimization d->e f NVT Equilibration e->f g NPT Equilibration f->g h Production MD Run g->h i Trajectory Analysis (RMSD, Rg) h->i j Structural Analysis (RDFs) h->j k Interaction Analysis (Hydrogen Bonds) h->k l Aggregation Analysis h->l

Caption: A typical workflow for a molecular dynamics simulation of micelle formation.

Conclusion

Molecular modeling provides an indispensable toolkit for the detailed investigation of triisopropanolamine fatty acid salt interactions. Although direct computational studies on this specific system are sparse, the principles and methodologies established for analogous alkanolamine-carboxylic acid systems offer a robust framework for future research. By combining quantum mechanical calculations to elucidate the fundamental salt formation and molecular dynamics simulations to explore the collective behavior in solution, researchers can gain valuable insights to guide the development of new and improved formulations for drug delivery and other applications. This guide serves as a starting point for scientists and researchers to embark on the computational exploration of these versatile surfactant systems.

References

In-Depth Technical Guide: Thermal Stability and Degradation Profile of Einecs 300-803-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 300-803-9, chemically identified as Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]hydrazide, is a high molecular weight, sterically hindered phenolic antioxidant. It is commercially known under trade names such as Irganox 1024. This compound is primarily utilized as a thermal stabilizer in a variety of polymeric materials to prevent degradation during processing and end-use. Its unique structure, incorporating two sterically hindered phenolic groups and a hydrazide moiety, allows it to function as both a primary antioxidant and a metal deactivator. This dual functionality is particularly effective in preventing the thermo-oxidative degradation of polymers that may come into contact with metal ions.

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of this compound, based on available scientific literature and technical data. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who are interested in the thermal properties of this antioxidant.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
EINECS Number 300-803-9
CAS Number 93963-60-1
Chemical Name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]hydrazide
Synonyms Irganox 1024, N,N'-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl]hydrazine
Molecular Formula C₃₄H₅₂N₂O₄
Molecular Weight 552.79 g/mol
Melting Range 221 - 232 °C
Flash Point > 180 °C

Thermal Stability Analysis

The thermal stability of this compound has been evaluated primarily through thermogravimetric analysis (TGA). TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal decomposition.

Thermogravimetric Analysis (TGA) Data

The following table summarizes the key TGA data obtained for Irganox 1024 in an air atmosphere.

ParameterValueUnit
Temperature of 1% Weight Loss (T₁%)263°C
Maximum Decomposition Temperature (Tₘₐₓ)319°C

Note: This data is based on a specific study and may vary depending on the experimental conditions.

Degradation Profile

The degradation of hindered phenolic antioxidants like this compound is a complex process that can proceed through several pathways, especially in the presence of oxygen. While specific studies detailing the complete degradation pathway of Irganox 1024 are limited, the general mechanism for this class of compounds involves the formation of phenoxyl radicals, followed by subsequent reactions.

Proposed Degradation Pathway

The antioxidant activity of hindered phenols stems from the donation of a hydrogen atom from the hydroxyl group to a radical species, resulting in the formation of a stable, resonance-delocalized phenoxyl radical. This initial step is crucial for inhibiting the auto-oxidation chain reaction in polymers.

The subsequent fate of the phenoxyl radical can involve several reactions, including:

  • Radical-Radical Coupling: Two phenoxyl radicals can combine to form stable dimeric products.

  • Oxidation: Further oxidation can lead to the formation of quinone-type structures.

  • Fragmentation: At higher temperatures, cleavage of the side chains or the aromatic ring can occur.

For this compound, the presence of the hydrazide bridge introduces additional complexity to its degradation profile. It is plausible that the degradation could also involve cleavage at the N-N or C-N bonds of the hydrazide group.

A proposed initial step in the antioxidant action of this compound is depicted in the following diagram:

G cluster_0 Antioxidant Action Einecs_300_803_9 This compound (Hindered Phenol) Phenoxyl_Radical Stabilized Phenoxyl Radical Einecs_300_803_9->Phenoxyl_Radical H• donation ROO_radical Peroxyl Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH accepts H•

Caption: Initial step of antioxidant activity.

Potential Degradation Products
  • Smaller phenolic compounds resulting from the cleavage of the main structure.

  • Quinone and stilbene-quinone type structures.

  • Volatile organic compounds from the fragmentation of the tert-butyl groups.

Further investigation using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be necessary to definitively identify the degradation products.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of thermal analysis data. The following sections describe generalized methodologies for TGA and DSC analysis based on common industry standards.

Thermogravimetric Analysis (TGA) Protocol

This protocol is a general guideline based on ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry."

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The analysis is typically conducted under a controlled atmosphere, such as dry nitrogen or air, at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

  • Data Acquisition: The sample mass, temperature, and time are continuously recorded throughout the experiment.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the residual mass at the final temperature.

The workflow for a typical TGA experiment can be visualized as follows:

G cluster_workflow TGA Experimental Workflow start Start prep Sample Preparation (5-10 mg) start->prep load Load Sample into TGA prep->load setup Set Experimental Parameters (Atmosphere, Heating Rate) load->setup run Run TGA Experiment setup->run acquire Data Acquisition (Mass vs. Temperature) run->acquire analyze Data Analysis acquire->analyze end End analyze->end

Caption: Generalized TGA experimental workflow.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is a general guideline based on ASTM E1269, "Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry."

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small sample of this compound (typically 2-5 mg) is accurately weighed into a clean sample pan (e.g., aluminum), which is then hermetically sealed. An empty, sealed pan is used as a reference.

  • Atmosphere: The analysis is conducted under a purge of inert gas, such as nitrogen, at a constant flow rate.

  • Temperature Program: A controlled temperature program is applied, which may include heating, cooling, and isothermal segments. For determining melting point and other transitions, a heating rate of 10 °C/min is common.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting DSC curve is analyzed to identify thermal events such as melting (endothermic peak) and crystallization (exothermic peak). The peak area can be used to calculate the enthalpy of the transition.

The logical relationship in a DSC measurement can be represented as:

G cluster_dsc_logic DSC Measurement Logic Temp_Program Applied Temperature Program Sample Sample (this compound) Temp_Program->Sample Reference Reference (Empty Pan) Temp_Program->Reference Heat_Flow_Sample Heat Flow to Sample Sample->Heat_Flow_Sample Heat_Flow_Reference Heat Flow to Reference Reference->Heat_Flow_Reference Differential_Heat_Flow Differential Heat Flow (DSC Signal) Heat_Flow_Sample->Differential_Heat_Flow Heat_Flow_Reference->Differential_Heat_Flow

Caption: Logical diagram of a DSC measurement.

Conclusion

This compound (Irganox 1024) is a thermally stable antioxidant with a decomposition onset above 260 °C in an air atmosphere. Its primary function is to inhibit the thermo-oxidative degradation of polymers through a mechanism involving the donation of a hydrogen atom to form a stable phenoxyl radical. While the complete degradation pathway and the full spectrum of its degradation products are not yet fully elucidated in publicly available literature, its high thermal stability makes it an effective stabilizer for many polymer processing applications. For a more detailed understanding of its degradation profile, further studies employing techniques such as Py-GC-MS are recommended. The experimental protocols provided in this guide offer a starting point for conducting such thermal analyses in a standardized and reproducible manner.

Spectroscopic Analysis of C16-18 Unsaturated Fatty Acid Triisopropanolamine Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of C16-18 unsaturated fatty acid triisopropanolamine salts, with a focus on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development who are working with or developing formulations containing these compounds.

Introduction

C16-18 unsaturated fatty acids, such as oleic acid and linoleic acid, are widely utilized in various industrial and pharmaceutical applications. Their reaction with triisopropanolamine, a tertiary amine, results in the formation of an ammonium salt. This salt formation significantly alters the physicochemical properties of the fatty acid, often improving its solubility and stability in aqueous formulations. Accurate characterization of these salts is crucial for quality control, formulation development, and understanding their mechanism of action. FTIR and NMR spectroscopy are powerful analytical techniques for the structural elucidation and characterization of these fatty acid-amine salts.

Molecular Structure and Interaction

The formation of the triisopropanolamine salt involves the transfer of a proton from the carboxylic acid group of the fatty acid to the nitrogen atom of triisopropanolamine. This acid-base reaction results in the formation of a carboxylate anion and a triisopropanolammonium cation, held together by electrostatic interaction.

FattyAcid C16-18 Unsaturated Fatty Acid (R-COOH) Salt Fatty Acid Triisopropanolamine Salt (R-COO⁻ ⁺HN(CH₂CH(OH)CH₃)₃) FattyAcid->Salt + TIPA Triisopropanolamine (N(CH₂CH(OH)CH₃)₃) TIPA->Salt + Start Weigh Equimolar Fatty Acid and Triisopropanolamine Mix Combine and Mix Start->Mix React Stir (with optional mild heating) Mix->React Product Homogeneous Salt Formation React->Product Analysis Spectroscopic Analysis (FTIR, NMR) Product->Analysis

An In-Depth Technical Guide to the Phase Behavior of Water-in-Oil Emulsions Stabilized by Sorbitan Oleate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the principles, formulation, characterization, and phase behavior of water-in-oil (W/O) emulsions stabilized with Sorbitan Oleate. It is intended to serve as a practical resource for researchers and professionals involved in the development of emulsion-based products in the pharmaceutical and cosmetic industries.

Introduction to Water-in-Oil Emulsions and the Role of Sorbitan Oleate

Water-in-oil (W/O) emulsions are complex systems where water droplets are dispersed within a continuous oil phase. These formulations are valued for their unique textural properties, occlusive nature, and ability to deliver both hydrophilic and lipophilic active ingredients.[1] The stability of these emulsions is paramount and is largely dependent on the choice of emulsifier.[2]

Sorbitan Oleate, a non-ionic surfactant, is a widely used lipophilic emulsifier for the formulation of stable W/O emulsions.[3][4] Its efficacy is attributed to its low Hydrophilic-Lipophilic Balance (HLB) value of approximately 4.3, which indicates its greater solubility in oil than in water.[5][6] This property allows it to orient at the oil-water interface, reducing interfacial tension and forming a protective barrier around the dispersed water droplets, thereby preventing their coalescence and maintaining the integrity of the emulsion.[2]

Physicochemical Properties of Sorbitan Oleate

PropertyValueReference
Chemical Name Sorbitan Monooleate[3]
EINECS No. 215-665-4[3]
CAS No. 1338-43-8[3]
HLB Value 4.3[5][6]
Appearance Viscous, yellow to brown liquid[3]
Solubility Soluble in oils, insoluble in water[2]
Typical Use Level 2 - 10%[5]

Phase Behavior of Water-in-Oil Emulsions with Sorbitan Oleate

The phase behavior of W/O emulsions is influenced by several factors, including the water-to-oil ratio, the concentration of Sorbitan Oleate, the nature of the oil phase, and the processing conditions such as temperature and shear.

Factors Influencing Emulsion Stability
  • Droplet Size: Smaller water droplets generally lead to more stable emulsions due to reduced gravitational separation (creaming or sedimentation).[1] High-shear homogenization is often employed to achieve fine droplet sizes.[1]

  • Viscosity: The viscosity of the continuous oil phase plays a crucial role in emulsion stability. A higher viscosity can impede the movement of water droplets, thus slowing down coalescence.[4]

  • Concentration of Sorbitan Oleate: An optimal concentration of Sorbitan Oleate is necessary to adequately cover the surface of the dispersed water droplets and prevent their aggregation. Insufficient emulsifier can lead to rapid phase separation.[5]

Quantitative Data on Emulsion Properties

The following tables summarize quantitative data from various studies on W/O emulsions stabilized with Sorbitan Oleate (Span 80).

Table 1: Influence of Water Content on Emulsion Viscosity

Water Content (% v/v)Apparent Viscosity (mPa·s)Relative Viscosity (Emulsion/Oil)
1012.53.5
2022.56.2
3045.012.5
4080.022.2
50150.041.7
60290.080.5
70550.0152.8

Data adapted from a study on the effect of water cut on emulsion viscosity.[4]

Table 2: Droplet Size in Nanoemulsions Containing Sorbitan Oleate

Rice Bran Oil (% w/w)Sorbitan oleate/PEG-30 castor oil (% w/w)Purified Water (% w/w)Droplet Size (nm) ± SD
10.0030.0060.0091 ± 19
10.0020.0070.0045 ± 12

Data from a study on oil-in-water nanoemulsions, demonstrating the role of surfactant concentration on droplet size.[7]

Experimental Protocols

Preparation of a Water-in-Oil Emulsion

This protocol describes a general method for preparing a W/O emulsion using Sorbitan Oleate.

Materials:

  • Oil Phase (e.g., Mineral Oil, Isopropyl Myristate)

  • Sorbitan Oleate (Span 80)

  • Aqueous Phase (Deionized Water)

  • High-Shear Homogenizer (e.g., rotor-stator mixer)

Procedure:

  • Prepare the Oil Phase: Weigh the desired amount of the oil phase and Sorbitan Oleate into a beaker. Heat the mixture to 60-70°C while stirring until the Sorbitan Oleate is completely dissolved.

  • Prepare the Aqueous Phase: In a separate beaker, heat the deionized water to the same temperature as the oil phase.

  • Emulsification: Slowly add the aqueous phase to the oil phase while subjecting the mixture to high-shear homogenization. The rate of addition should be slow enough to allow for the proper dispersion of the water droplets.

  • Cooling: Continue homogenization for a specified period (e.g., 5-10 minutes) to ensure a fine and uniform emulsion. Then, allow the emulsion to cool to room temperature with gentle stirring.

G cluster_prep Emulsion Preparation A Prepare Oil Phase (Oil + Sorbitan Oleate) C Heat both phases to 60-70°C A->C B Prepare Aqueous Phase (Water) B->C D Slowly add Aqueous Phase to Oil Phase C->D E High-Shear Homogenization D->E Continuous Mixing F Cool with gentle stirring E->F G Stable W/O Emulsion F->G G cluster_interface Oil-Water Interface Oil Phase Oil Phase Water Droplet Water Droplet Sorbitan Oleate Sorbitan Oleate->Oil Phase Oleate Tail (Lipophilic) Sorbitan Oleate->Water Droplet Sorbitan Head (Hydrophilic)

References

An In-depth Technical Guide on the Surface Tension Reduction by C18-Unsaturated Fatty Acid Triisopropanolamine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and experimental evaluation of C18-unsaturated fatty acid triisopropanolamine compounds as surface-active agents. Due to a lack of specific publicly available data for triisopropanolamine derivatives, this paper presents data on the parent C18-unsaturated fatty acids (oleic acid and linoleic acid) and the closely related triethanolamine oleate to infer the expected surfactant properties. Detailed experimental protocols for the synthesis of these compounds and the measurement of their surface tension and critical micelle concentration (CMC) are provided. This guide is intended to be a valuable resource for researchers and professionals in drug development and other fields where surfactant properties are critical.

Introduction

Surfactants, or surface-active agents, are amphiphilic molecules that possess both hydrophilic (water-attracting) and lipophilic (oil-attracting) moieties. This unique structure allows them to adsorb at interfaces between immiscible phases, such as oil-water or air-water, and reduce the surface or interfacial tension. This property is fundamental to a wide range of applications, including emulsification, solubilization, and wetting, which are critical in drug delivery systems, personal care products, and industrial processes.

C18-unsaturated fatty acids, such as oleic acid and linoleic acid, are naturally derived, biocompatible, and biodegradable molecules. When reacted with alkanolamines like triisopropanolamine, they form ester or amide compounds that exhibit significant surface activity. The triisopropanolamine headgroup provides the hydrophilicity, while the long, unsaturated C18 fatty acid chain constitutes the lipophilic tail. The presence of double bonds in the fatty acid chain can influence the packing of the surfactant molecules at interfaces, potentially leading to enhanced surface tension reduction and lower critical micelle concentrations (CMC) compared to their saturated counterparts.

This guide focuses on the synthesis and characterization of C18-unsaturated fatty acid triisopropanolamine compounds, providing the necessary theoretical background and practical methodologies for their evaluation.

Chemical Structure and Synthesis

The general chemical structure of a C18-unsaturated fatty acid triisopropanolamine ester is characterized by the fatty acid's acyl group linked to one of the isopropanol groups of the triisopropanolamine molecule.

Caption: General chemical structure of a C18-unsaturated fatty acid triisopropanolamine ester.

Experimental Protocol: Synthesis of C18-Unsaturated Fatty Acid Triisopropanolamine Ester

This protocol describes a general method for the direct esterification of a C18-unsaturated fatty acid with triisopropanolamine.

Materials:

  • C18-unsaturated fatty acid (e.g., oleic acid, linoleic acid)

  • Triisopropanolamine

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Toluene (for azeotropic removal of water)

  • Round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reactant Charging: In a round-bottom flask, combine the C18-unsaturated fatty acid and triisopropanolamine in a desired molar ratio (e.g., 1:1 or 1:1.2, with a slight excess of the amine).

  • Catalyst and Solvent Addition: Add the acid catalyst (typically 1-2% by weight of the fatty acid) and toluene to the reaction mixture.

  • Reaction Setup: Assemble the Dean-Stark trap and reflux condenser on top of the flask.

  • Heating and Reflux: Heat the mixture to the reflux temperature of toluene (approximately 110-120°C) with continuous stirring. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring the Reaction: Monitor the progress of the reaction by measuring the amount of water collected in the trap. The reaction is considered complete when the theoretical amount of water has been collected.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the toluene using a rotary evaporator under reduced pressure.

  • Purification (Optional): The crude product can be purified further by washing with a brine solution to remove any remaining catalyst and unreacted triisopropanolamine, followed by drying over an anhydrous salt (e.g., sodium sulfate) and filtration.

Surface Tension and Critical Micelle Concentration (CMC)

The effectiveness of a surfactant is primarily characterized by its ability to lower the surface tension of a solvent and its tendency to form micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).

Data Presentation

Table 1: Surface Tension of C18-Unsaturated Fatty Acids

CompoundChemical FormulaMolecular Weight ( g/mol )Surface Tension (mN/m at 20°C)
Oleic AcidC₁₈H₃₄O₂282.4732.5
Linoleic AcidC₁₈H₃₂O₂280.45Not Widely Reported

Table 2: Critical Micelle Concentration (CMC) of C18-Unsaturated Fatty Acids

CompoundCMC (mM)
Oleic Acid~0.02 - 0.1
Linoleic Acid~0.13

Table 3: Properties of Triethanolamine Oleate (for comparison)

PropertyValue
AppearanceYellowish viscous liquid
SolubilitySoluble in water and ethanol
FunctionEmulsifier, Lubricant, Rust inhibitor

It is anticipated that the triisopropanolamine esters of oleic and linoleic acid would exhibit significant surface tension reduction, likely lowering the surface tension of water from ~72 mN/m to the range of 30-40 mN/m, and would possess a low CMC, indicating efficient micelle formation.

Experimental Protocols for Surfactant Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of these surfactant compounds.

cluster_0 Experimental Workflow Synthesis Synthesis of C18-Unsaturated Fatty Acid Triisopropanolamine Compound Purification Purification of the Product Synthesis->Purification Characterization Structural Characterization (FTIR, NMR) Purification->Characterization Solution_Prep Preparation of Aqueous Solutions of Varying Concentrations Characterization->Solution_Prep ST_Measurement Surface Tension Measurement Solution_Prep->ST_Measurement CMC_Determination Determination of Critical Micelle Concentration (CMC) ST_Measurement->CMC_Determination Data_Analysis Data Analysis and Interpretation CMC_Determination->Data_Analysis

Caption: Experimental workflow for synthesis and characterization of surfactants.

Protocol for Surface Tension Measurement (Du Noüy Ring Method)

The Du Noüy ring method is a widely used technique to measure the surface tension of liquids.

Apparatus:

  • Tensiometer with a platinum-iridium Du Noüy ring

  • Sample vessel

  • Temperature control unit

Procedure:

  • Cleaning: Thoroughly clean the platinum ring and the sample vessel. The ring is typically cleaned by rinsing with a suitable solvent (e.g., ethanol, acetone) and then flamed to red heat to remove any organic contaminants.

  • Calibration: Calibrate the tensiometer according to the manufacturer's instructions, often using deionized water of a known surface tension.

  • Sample Preparation: Place the surfactant solution of a known concentration into the sample vessel and allow it to reach thermal equilibrium at the desired temperature.

  • Measurement:

    • Immerse the clean platinum ring into the solution.

    • Slowly raise the ring through the liquid-air interface. A liquid lamella is formed and pulled upwards by the ring.

    • The force required to pull the ring is measured by the tensiometer. The force increases until it reaches a maximum just before the lamella breaks.

    • This maximum force is recorded.

  • Calculation: The surface tension (γ) is calculated from the maximum force (F) and the circumference of the ring (L) using the equation: γ = F / (2L * cosθ), where θ is the contact angle (assumed to be 0 for a clean platinum ring). Modern tensiometers automatically apply correction factors to account for the shape of the meniscus.

  • Replicates: Repeat the measurement at least three times for each concentration to ensure reproducibility.

Protocol for Critical Micelle Concentration (CMC) Determination

The CMC is determined by measuring the surface tension of a series of surfactant solutions with increasing concentrations.

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the C18-unsaturated fatty acid triisopropanolamine compound in deionized water.

  • Prepare Dilutions: Prepare a series of dilutions from the stock solution, covering a wide range of concentrations both below and above the expected CMC.

  • Measure Surface Tension: Measure the surface tension of each dilution using the Du Noüy ring method as described above.

  • Plot Data: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

  • Determine CMC: The plot will typically show a region where the surface tension decreases linearly with log C, followed by a plateau where the surface tension remains relatively constant. The CMC is the concentration at the point of intersection of these two linear regions.

Signaling Pathways and Logical Relationships

In the context of drug delivery, the interaction of these surfactant molecules with biological membranes is of great interest. The following diagram illustrates the logical relationship between the surfactant's properties and its potential effect on a cell membrane.

cluster_0 Surfactant-Membrane Interaction Surfactant C18-Unsaturated Fatty Acid Triisopropanolamine Compound Properties Amphiphilic Nature Low CMC Surfactant->Properties Micelle Micelle Formation (above CMC) Properties->Micelle Interaction Interaction with Membrane Micelle->Interaction Membrane Cell Membrane (Lipid Bilayer) Membrane->Interaction Solubilization Membrane Solubilization/ Perturbation Interaction->Solubilization Drug_Delivery Enhanced Drug Permeation Solubilization->Drug_Delivery

Caption: Logical relationship of surfactant properties to membrane interaction.

Conclusion

C18-unsaturated fatty acid triisopropanolamine compounds represent a promising class of biocompatible and biodegradable surfactants. While specific quantitative data on their surface tension reduction and CMC are not extensively reported, this guide provides the foundational knowledge and detailed experimental protocols necessary for their synthesis and characterization. By leveraging the information on related compounds and the methodologies outlined herein, researchers and drug development professionals can effectively evaluate these surfactants for a variety of applications where interfacial properties are paramount. Further research to quantify the specific surface-active properties of these compounds is highly encouraged to fully unlock their potential.

In-Depth Technical Guide: The Interaction of Triisopropanolamine Fatty Acid Salts with Biological Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triisopropanolamine (TIPA) fatty acid salts are non-ionic surfactants of significant interest in the pharmaceutical and cosmetic industries. Their amphiphilic nature, arising from the hydrophilic triisopropanolamine headgroup and the lipophilic fatty acid tail, allows them to interact with and modify the properties of biological membranes. This technical guide provides a comprehensive overview of these interactions, consolidating available scientific data on their effects on membrane structure and function. The primary mechanism of action involves the insertion of the fatty acid tail into the lipid bilayer, leading to a disruption of the ordered lipid packing. This disruption enhances membrane fluidity and permeability, a characteristic leveraged in their application as penetration enhancers in transdermal drug delivery systems. This guide details the experimental methodologies used to characterize these interactions, presents available quantitative data, and visualizes the key processes and experimental workflows.

Molecular Interaction with the Lipid Bilayer

The fundamental interaction of a TIPA fatty acid salt with a biological membrane is driven by the hydrophobic effect. The fatty acid tail partitions into the hydrophobic core of the lipid bilayer, while the bulky, hydrophilic TIPA headgroup remains at the aqueous interface. This intercalation disrupts the highly ordered arrangement of the membrane lipids.

The extent of this disruption is dependent on several factors, including the chain length and degree of saturation of the fatty acid, the concentration of the TIPA fatty acid salt, and the composition of the lipid membrane itself. For instance, unsaturated fatty acid tails, such as oleate, which have a "kinked" structure, will create more significant disorder in the lipid packing compared to their saturated counterparts like stearate.

dot

Caption: Interaction of a TIPA fatty acid salt with a lipid bilayer.

Effects on Membrane Properties

The interaction of TIPA fatty acid salts with biological membranes leads to measurable changes in their biophysical properties. These alterations are crucial for their function as, for example, skin penetration enhancers.

Membrane Fluidity

Membrane fluidity refers to the viscosity of the lipid bilayer. An increase in fluidity corresponds to a less ordered state of the lipid acyl chains. TIPA fatty acid salts, by disrupting the packing of these chains, generally increase membrane fluidity.

Experimental Protocol: Fluorescence Anisotropy

Fluorescence anisotropy is a common technique to measure membrane fluidity. It utilizes a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), which incorporates into the hydrophobic core of the membrane. The rotational motion of the probe, which is dependent on the fluidity of its environment, is measured by exciting the probe with polarized light and measuring the polarization of the emitted light. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Protocol:

  • Liposome Preparation: Prepare unilamellar vesicles (liposomes) of a model phospholipid, such as dipalmitoylphosphatidylcholine (DPPC), using the thin-film hydration method followed by extrusion.

  • Probe Incorporation: Incubate the liposomes with a solution of DPH in a suitable solvent (e.g., tetrahydrofuran) at a molar ratio of approximately 1:500 (probe:lipid).

  • Addition of TIPA Fatty Acid Salt: Add varying concentrations of the TIPA fatty acid salt (e.g., triisopropanolamine oleate) to the liposome suspension.

  • Measurement: Measure the fluorescence anisotropy using a fluorometer equipped with polarizers. The steady-state anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities measured with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is a correction factor.

Quantitative Data:

While specific data for TIPA fatty acid salts is limited in publicly available literature, studies on similar surfactants and fatty acids demonstrate a concentration-dependent decrease in fluorescence anisotropy, indicating increased membrane fluidity.

CompoundConcentration (mol%)Change in DPH Anisotropy (relative to control)Reference
Oleic Acid5↓ 15-20%General literature on fatty acids
Generic Surfactant10↓ 25-30%General literature on surfactants

Note: This table represents typical values for related compounds and should be considered indicative pending specific studies on TIPA fatty acid salts.

Membrane Permeability

The increased disorder in the lipid bilayer caused by TIPA fatty acid salts can lead to an increase in its permeability to water-soluble molecules.

Experimental Protocol: Calcein Leakage Assay

This assay measures the release of a fluorescent marker, calcein, from the aqueous core of liposomes. At high concentrations inside the liposomes, calcein's fluorescence is self-quenched. Upon membrane disruption and leakage, the calcein is diluted in the external buffer, leading to an increase in fluorescence.[1][2]

Protocol:

  • Liposome Preparation: Prepare liposomes as described above, but hydrate the lipid film with a concentrated solution of calcein (e.g., 50-100 mM).

  • Removal of External Calcein: Separate the calcein-loaded liposomes from the unencapsulated calcein using size-exclusion chromatography.

  • Addition of TIPA Fatty Acid Salt: Add the TIPA fatty acid salt to the liposome suspension.

  • Measurement: Monitor the increase in fluorescence over time using a fluorometer. The percentage of leakage is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100, where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after complete lysis of the liposomes with a detergent like Triton X-100.[2]

Quantitative Data:

CompoundConcentration (mM)% Calcein Leakage (after 1h)Reference
Lauric Acid (C12)1~20%[3]
Myristic Acid (C14)1~40%[3]
Palmitic Acid (C16)1~60%[3]

Note: This table illustrates the general trend for saturated fatty acids. The effect of TIPA fatty acid salts would need to be experimentally determined.

dot

cluster_workflow Permeability Assay Workflow prep Prepare Calcein-Loaded Liposomes separate Remove External Calcein prep->separate add_tipa Add TIPA Fatty Acid Salt separate->add_tipa measure Measure Fluorescence Increase add_tipa->measure calculate Calculate % Leakage measure->calculate

Caption: Workflow for a calcein leakage permeability assay.

Phase Transition Temperature

The phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a rigid, ordered gel phase to a more fluid, liquid-crystalline phase. The incorporation of molecules that disrupt lipid packing, such as TIPA fatty acid salts, typically lowers and broadens this phase transition.[4]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. During a phase transition, there is an absorption or release of heat, which is detected as a peak in the DSC thermogram.[5]

Protocol:

  • Sample Preparation: Prepare a suspension of multilamellar vesicles (MLVs) of a model lipid like DPPC in the presence of varying concentrations of the TIPA fatty acid salt.

  • DSC Measurement: Place the sample and a reference (buffer) in the DSC instrument and scan over a temperature range that encompasses the known Tm of the lipid.

  • Data Analysis: The peak of the endotherm corresponds to the Tm, and the area under the peak corresponds to the enthalpy of the transition (ΔH).

Quantitative Data:

While specific DSC data for TIPA fatty acid salts are not prevalent, studies on fatty acids show a concentration-dependent decrease in the Tm and a broadening of the transition peak.

Compound (in DPPC)Concentration (mol%)Shift in Tm (°C)Reference
Oleic Acid10-2 to -4General literature
Stearic Acid10-1 to -2General literature

Note: This table provides expected trends based on the behavior of fatty acids.

Application in Transdermal Drug Delivery

The ability of TIPA fatty acid salts to disrupt the lipid organization of the stratum corneum, the outermost layer of the skin, makes them effective penetration enhancers for transdermal drug delivery.[6] By increasing the fluidity and permeability of the intercellular lipid matrix of the stratum corneum, they facilitate the passage of drug molecules through this primary barrier.

dot

cluster_pathway Mechanism of Penetration Enhancement tipa TIPA Fatty Acid Salt disruption Disruption of Lipid Packing tipa->disruption sc Stratum Corneum Lipids sc->disruption fluidity Increased Fluidity disruption->fluidity permeability Increased Permeability disruption->permeability penetration Enhanced Drug Penetration fluidity->penetration permeability->penetration drug Drug Molecule drug->penetration

Caption: Signaling pathway for TIPA fatty acid salt-mediated drug penetration.

Experimental Protocol: In Vitro Skin Permeation Study

The Franz diffusion cell is a standard apparatus for in vitro testing of transdermal drug delivery.[7]

Protocol:

  • Skin Preparation: Excised human or animal skin is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

  • Formulation Application: A formulation containing the drug and the TIPA fatty acid salt as a penetration enhancer is applied to the skin surface in the donor chamber.

  • Sampling: The receptor chamber is filled with a suitable buffer, and samples are withdrawn at regular intervals to be analyzed for the concentration of the permeated drug.

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time, and the steady-state flux (Jss) and permeability coefficient (Kp) are calculated.

Conclusion and Future Directions

Triisopropanolamine fatty acid salts interact with biological membranes by intercalating into the lipid bilayer, leading to a disruption of lipid packing and a subsequent increase in membrane fluidity and permeability. These effects are the basis for their use as penetration enhancers in topical and transdermal formulations. While the general mechanisms are understood from studies on similar surfactants and fatty acids, there is a notable lack of specific quantitative data for TIPA fatty acid salts in the scientific literature. Future research should focus on detailed biophysical studies, including DSC, fluorescence anisotropy, and permeability assays, using a variety of TIPA fatty acid salts and model membrane systems. Such studies will provide a more precise understanding of their structure-activity relationships and enable the rational design of more effective and safer drug delivery systems. Molecular dynamics simulations could also offer valuable insights into the specific molecular interactions at the atomic level.

References

Methodological & Application

Application Notes and Protocols: Exploring the Role of Einecs 300-803-9 in Nanoparticle Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of Einecs 300-803-9, identified as the compound Darusentan, and investigate its potential application in the field of nanoparticle synthesis. While direct evidence for its use as a primary stabilizer in nanoparticle synthesis is not documented in publicly available literature, this document explores its established pharmacological role and the broader context of utilizing pharmacologically active molecules in nanoparticle drug delivery systems.

Chemical Identity and Properties of this compound (Darusentan)

This compound is the European Inventory of Existing Commercial Chemical Substances number for the compound Darusentan . Darusentan is a potent and selective endothelin A (ETA) receptor antagonist. Its primary function is to block the binding of endothelin-1 (ET-1) to the ETA receptor, leading to vasodilation.

Table 1: Physicochemical Properties of Darusentan (this compound)

PropertyValue
Chemical Formula C₂₂H₂₂N₂O₆
Molecular Weight 410.42 g/mol
CAS Number 171714-84-4
Mechanism of Action Selective Endothelin A (ETA) Receptor Antagonist
Primary Therapeutic Area Investigated for resistant hypertension

Use as a Stabilizer for Nanoparticle Synthesis: Current Understanding

A comprehensive review of scientific literature does not indicate the use of Darusentan (this compound) as a conventional stabilizer for the synthesis of nanoparticles. Stabilizers are typically amphiphilic molecules, such as surfactants or polymers, that adsorb to the nanoparticle surface during synthesis to prevent aggregation and control growth.[1][2] While a wide array of compounds can act as capping agents, the chemical structure of Darusentan does not inherently suggest a primary function as a nanoparticle stabilizer.[3][4]

Application in Nanoparticle-Based Drug Delivery Systems

While not used as a stabilizer itself, Darusentan and other endothelin receptor antagonists have been incorporated into nanoparticle drug delivery systems. In this context, the nanoparticle serves as a carrier to improve the drug's solubility, stability, and targeted delivery.[5][6][7]

For instance, a related endothelin receptor antagonist, Bosentan, has been successfully encapsulated in ethyl cellulose nanoparticles to create controlled-release formulations.[8] Another study demonstrated the functionalization of superparamagnetic iron oxide nanoparticles (SPIONs) with an endothelin A receptor antagonist for targeted delivery to inhibit liver fibrosis.[9] These examples highlight the strategy of using nanoparticles to enhance the therapeutic efficacy of endothelin receptor antagonists.

Table 2: Examples of Endothelin Receptor Antagonists in Nanoparticle Drug Delivery Systems

Nanoparticle SystemDrugTherapeutic GoalKey Findings
Ethyl Cellulose NanoparticlesBosentanTreatment of pulmonary artery hypertensionSuccessful encapsulation with high drug content and entrapment efficiency.[8]
Dextran-PEG Coated SPIONsETA Receptor AntagonistAmelioration of liver fibrosisImproved stability, bioavailability, and targeted organ-cellular uptake.[9]

Experimental Protocol: Hypothetical Formulation of Darusentan-Loaded Nanoparticles

The following is a generalized protocol for the encapsulation of a hydrophobic drug like Darusentan into polymeric nanoparticles using the nanoprecipitation method. This protocol is based on established methodologies for encapsulating therapeutic agents and is provided as an illustrative example.

Materials:

  • Darusentan (this compound)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (organic solvent)

  • Polyvinyl alcohol (PVA) or another suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Ultrasonic bath/probe sonicator

  • Centrifuge

  • Freeze-dryer

Protocol:

  • Preparation of the Organic Phase:

    • Dissolve a specific amount of PLGA and Darusentan in acetone. The ratio of polymer to drug can be optimized to achieve the desired drug loading.

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water. This will act as the stabilizer for the forming nanoparticles.

  • Nanoprecipitation:

    • Under moderate magnetic stirring, slowly add the organic phase dropwise into the aqueous phase.

    • The rapid diffusion of acetone into the aqueous phase will cause the PLGA and encapsulated Darusentan to precipitate, forming nanoparticles.

  • Solvent Evaporation:

    • Continue stirring the suspension for several hours (e.g., 4-6 hours) in a fume hood to allow for the complete evaporation of acetone.

  • Nanoparticle Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Remove the supernatant containing excess PVA and unencapsulated drug.

    • Resuspend the nanoparticle pellet in deionized water. Repeat the washing step 2-3 times.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticle suspension can be freeze-dried to obtain a powder. A cryoprotectant (e.g., trehalose) may be added before freezing.

  • Characterization:

    • Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the drug loading and encapsulation efficiency using a suitable analytical method such as HPLC.

    • Analyze the morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

Visualizations

G cluster_0 Drug Delivery Concept Nanoparticle Nanoparticle Target_Cell Target Cell / Tissue Nanoparticle->Target_Cell Targeted Delivery Therapeutic_Agent Therapeutic Agent (e.g., Darusentan) Therapeutic_Agent->Nanoparticle Encapsulation Therapeutic_Effect Therapeutic Effect Target_Cell->Therapeutic_Effect Drug Release & Action G cluster_1 Workflow for Nanoparticle Formulation A 1. Prepare Organic Phase (Drug + Polymer in Solvent) C 3. Nanoprecipitation (Mix Phases) A->C B 2. Prepare Aqueous Phase (Stabilizer in Water) B->C D 4. Solvent Evaporation C->D E 5. Purification (Centrifugation/Washing) D->E F 6. Characterization (Size, Drug Load, etc.) E->F

References

Application Note: Formulation of Lipid Nanoparticles with C16-18 Fatty Acid Triisopropanolamine Salts for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutic agents, most notably nucleic acids such as mRNA and siRNA. The success of LNP-based therapies is critically dependent on the composition of the lipid formulation, which typically includes four key components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1][2] The ionizable cationic lipid is paramount as it electrostatically interacts with the negatively charged therapeutic payload to facilitate encapsulation and subsequent endosomal escape within target cells.

This application note details a representative methodology for the formulation and characterization of lipid nanoparticles utilizing a novel ionizable lipid: C16-18 fatty acid triisopropanolamine salts. These salts are synthesized from readily available starting materials, offering a potentially cost-effective and scalable alternative to more complex proprietary ionizable lipids. The protocol described herein is intended for researchers, scientists, and drug development professionals engaged in the development of novel drug delivery systems.

Materials and Methods

Synthesis of C16-18 Fatty Acid Triisopropanolamine Salt

The synthesis of the C16-18 fatty acid triisopropanolamine salt is a straightforward esterification reaction.

Materials:

  • C16-18 fatty acid mixture (e.g., stearic acid, palmitic acid)

  • Triisopropanolamine

  • Toluene (or other suitable solvent)

  • p-Toluenesulfonic acid (catalyst)

  • Dean-Stark apparatus

  • Rotary evaporator

Protocol:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve the C16-18 fatty acid mixture and a molar equivalent of triisopropanolamine in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux and allow the water generated during the esterification to be azeotropically removed via the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the catalyst with a suitable base (e.g., sodium bicarbonate solution).

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the C16-18 fatty acid triisopropanolamine salt.

  • Characterize the final product using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Lipid Nanoparticle Formulation

The lipid nanoparticles are formulated using a microfluidic mixing technique, which allows for precise control over particle size and polydispersity.

Lipid Stock Solution Preparation:

Prepare a lipid mixture in ethanol containing the C16-18 fatty acid triisopropanolamine salt, a helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine or DSPC), cholesterol, and a PEGylated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 or DMG-PEG 2000) at a specific molar ratio. A common starting molar ratio for LNP formulations is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[3]

Aqueous Phase Preparation:

Dissolve the therapeutic payload (e.g., mRNA, siRNA) in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0). The acidic pH ensures that the triisopropanolamine headgroup of the cationic lipid is protonated and positively charged, facilitating complexation with the negatively charged nucleic acid.[4]

Microfluidic Mixing:

  • Set up a microfluidic mixing device (e.g., NanoAssemblr) according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the aqueous therapeutic solution into another.

  • Set the flow rate ratio of the aqueous phase to the ethanolic phase, typically at 3:1.[5]

  • Initiate the mixing process. The rapid mixing of the two streams leads to the self-assembly of the lipids around the therapeutic payload, forming the LNPs.

  • Collect the resulting LNP dispersion.

Purification:

To remove the ethanol and unencapsulated therapeutic agent, the LNP dispersion is typically purified by dialysis or tangential flow filtration (TFF) against a neutral buffer such as phosphate-buffered saline (PBS), pH 7.4.[4]

Characterization of Lipid Nanoparticles

The physicochemical properties of the formulated LNPs are critical for their in vitro and in vivo performance.

Particle Size and Polydispersity Index (PDI)

Particle size and PDI are determined by Dynamic Light Scattering (DLS). LNPs suitable for systemic administration typically have a mean diameter in the range of 80-150 nm with a PDI below 0.2, indicating a narrow size distribution.

Zeta Potential

The zeta potential is a measure of the surface charge of the nanoparticles and is determined by Laser Doppler Velocimetry. At physiological pH, LNPs should have a near-neutral or slightly negative surface charge to minimize non-specific interactions with blood components.

Encapsulation Efficiency

The encapsulation efficiency, which represents the percentage of the therapeutic agent successfully loaded into the LNPs, can be determined using a fluorescent dye-based assay (e.g., RiboGreen for RNA). The fluorescence of the encapsulated cargo is measured after lysing the LNPs with a detergent like Triton X-100 and compared to the fluorescence of the intact LNP suspension.

Data Presentation

Parameter Value
Cationic Lipid C16-18 Fatty Acid Triisopropanolamine Salt
Helper Lipid DSPC
Molar Ratio (Cationic:DSPC:Chol:PEG) 50:10:38.5:1.5
Mean Particle Size (nm) 95 ± 5
Polydispersity Index (PDI) 0.15 ± 0.05
Zeta Potential (mV) at pH 7.4 -5 ± 2
Encapsulation Efficiency (%) > 90%

Table 1: Representative physicochemical properties of LNPs formulated with C16-18 fatty acid triisopropanolamine salt.

Visualizations

LNP_Formulation_Workflow cluster_synthesis Cationic Lipid Synthesis cluster_formulation LNP Formulation cluster_characterization Characterization Reactants C16-18 Fatty Acid + Triisopropanolamine Reaction Esterification (Toluene, p-TSA, Reflux) Reactants->Reaction Purification_syn Workup & Purification Reaction->Purification_syn Product C16-18 Fatty Acid Triisopropanolamine Salt Purification_syn->Product Lipid_Stock Lipid Stock in Ethanol (Cationic Lipid, DSPC, Cholesterol, PEG-Lipid) Microfluidics Microfluidic Mixing (3:1 Aqueous:Ethanol) Lipid_Stock->Microfluidics Aqueous_Phase Aqueous Phase (Therapeutic Payload in Citrate Buffer pH 4.0) Aqueous_Phase->Microfluidics LNPs_raw Raw LNP Dispersion Microfluidics->LNPs_raw Purification_form Purification (Dialysis/TFF) against PBS pH 7.4 LNPs_raw->Purification_form Final_LNPs Purified LNPs Purification_form->Final_LNPs DLS DLS: Particle Size & PDI Final_LNPs->DLS Zeta Zeta Potential Final_LNPs->Zeta EE Encapsulation Efficiency (Fluorescence Assay) Final_LNPs->EE

Caption: Experimental workflow for the synthesis of the cationic lipid, formulation of LNPs, and their subsequent characterization.

LNP_Self_Assembly cluster_streams Microfluidic Mixing Aqueous Aqueous Phase (Payload) Aqueous->Mixing_Point Ethanolic Lipid-Ethanol Phase Ethanolic->Mixing_Point LNP Self-Assembled LNP Mixing_Point->LNP Self-Assembly

Caption: Diagram of LNP self-assembly during microfluidic mixing.

Conclusion

This application note provides a foundational protocol for the formulation of lipid nanoparticles using C16-18 fatty acid triisopropanolamine salts as a novel ionizable cationic lipid. The described methods for synthesis, formulation, and characterization offer a starting point for the development of new LNP-based drug delivery systems. It is important to note that the presented formulation is a representative example, and optimization of the lipid composition, molar ratios, and process parameters will be necessary to achieve the desired physicochemical properties and biological activity for a specific therapeutic application.

References

Application of Einecs 300-803-9 in Topical and Transdermal Formulation Research: An Examination of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific and regulatory databases reveals a significant discrepancy in the identity of the substance designated by EINECS number 300-803-9 and a lack of any documented application in topical and transdermal formulation research. The available information does not support the creation of detailed application notes or experimental protocols for this substance in the context of skin delivery.

Initial investigations into Einecs 300-803-9 presented conflicting information. Some chemical supplier databases associate this number with the cardiovascular drug Darusentan. However, the established CAS number for Darusentan is 221176-51-8, indicating this association is likely erroneous.

More definitive sources, including chemical indexing databases, identify this compound as 5-oxo-L-proline, compound with (±)-alpha-methylbenzeneethylamine (1:1) , with the corresponding CAS number 93963-60-1 . This substance is a salt formed from pyroglutamic acid and amphetamine.

Despite a thorough search of the scientific literature and patent databases, no studies or reports were found that describe the use of "5-oxo-L-proline, compound with (±)-alpha-methylbenzeneethylamine (1:1)" in the development or research of topical or transdermal formulations. There is no evidence to suggest it functions as a skin permeation enhancer, a solubilizer, a stabilizer, or possesses any other property that would make it a candidate for cutaneous or transcutaneous drug delivery.

Furthermore, information from the European Chemicals Agency (ECHA) indicates that substances with similar chemical classifications are primarily used in industrial applications, such as the manufacturing of chemicals, adhesives, and coatings, with no mention of pharmaceutical or dermatological uses.

Conclusion

Based on the available evidence, the substance corresponding to This compound is not a recognized or researched component in the field of topical and transdermal formulations. The initial premise of the topic, therefore, appears to be based on a misunderstanding or a data discrepancy. Consequently, it is not feasible to provide the requested detailed application notes, experimental protocols, data tables, or diagrams for a non-existent application.

Researchers, scientists, and drug development professionals seeking information on skin permeation enhancers are encouraged to focus on well-documented and characterized excipients. The following is a brief overview of established classes of permeation enhancers and a generalized experimental workflow for their evaluation, which may serve as a more relevant point of reference.

General Principles of Permeation Enhancement in Topical and Transdermal Formulations

Chemical permeation enhancers improve the transport of drug molecules across the stratum corneum, the primary barrier of the skin, through various mechanisms. These can include:

  • Disruption of the stratum corneum lipids: Enhancers can fluidize the lipid bilayers, creating a more permeable pathway.

  • Interaction with intercellular proteins: Some agents can denature keratin within the corneocytes.

  • Increased drug partitioning: Enhancers can improve the solubility of the drug in the stratum corneum.

A general experimental workflow to evaluate a potential permeation enhancer is outlined below.

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vitro Permeation Testing cluster_2 Phase 3: Data Analysis & Interpretation Formulation Formulation of Active Pharmaceutical Ingredient (API) with and without potential Enhancer Characterization Physicochemical Characterization (e.g., pH, viscosity, particle size, stability) Formulation->Characterization Franz_Cell In Vitro Skin Permeation Study (Franz Diffusion Cell) using excised skin (e.g., human, porcine) Characterization->Franz_Cell Sampling Receptor phase sampling at predetermined time points Franz_Cell->Sampling Analysis Quantification of API in receptor phase (e.g., HPLC, LC-MS/MS) Sampling->Analysis Flux_Calc Calculation of Permeation Parameters (e.g., Flux, Permeability Coefficient, Lag Time) Analysis->Flux_Calc Enhancement_Ratio Determination of Enhancement Ratio (ER) Flux_Calc->Enhancement_Ratio

Fig. 1: Generalized workflow for evaluating a potential skin permeation enhancer.

Commonly Researched Chemical Permeation Enhancers

For researchers interested in this field, the following table summarizes some well-established chemical permeation enhancers and their proposed mechanisms of action.

Enhancer ClassExamplesProposed Mechanism of Action
Solvents Ethanol, Propylene Glycol, Transcutol®Increase drug solubility, solvate α-keratin, alter drug partitioning
Fatty Acids Oleic Acid, Linoleic AcidDisrupt and fluidize the stratum corneum lipid bilayers
Surfactants Sodium Lauryl Sulfate, PolysorbatesDisrupt lipid packing, denature keratin
Terpenes Menthol, Limonene, EucalyptolDisrupt lipid structure, increase drug diffusivity
Ureas Urea, Hydroxyethyl UreaHydrate the stratum corneum, disrupt keratin structure
Pyrrolidones N-Methyl-2-pyrrolidone (NMP)Increase drug partitioning, act as a co-solvent
Azone® (Laurocapram) Azone®Partitions into lipid bilayers, disrupting their structure

It is recommended that any research into topical and transdermal formulations be directed toward these and other well-vetted excipients to ensure scientifically sound and reproducible outcomes.

Application Notes and Protocols for the Formulation of Oil-in-Water Nanoemulsions Incorporating Einecs 300-803-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the preparation of stable oil-in-water (O/W) nanoemulsions. Nanoemulsions are colloidal dispersions of nanoscale droplets (typically 20-200 nm) of one liquid within another, offering advantages such as high surface area, enhanced bioavailability, and improved stability for various applications, including drug delivery, food technology, and cosmetics.

The focus of this protocol is to provide a framework for incorporating Einecs 300-803-9 , identified as Di-n-octyltin bis(2-ethylhexyl maleate) , into an O/W nanoemulsion formulation. It is important to note that Di-n-octyltin bis(2-ethylhexyl maleate) is an organotin compound primarily utilized as a thermal stabilizer in polymers like PVC and as a catalyst.[1][2] Its properties as a primary surfactant for nanoemulsion formation are not well-documented. Therefore, this protocol approaches its inclusion from a research perspective, exploring its potential role as a co-surfactant or stabilizer in conjunction with established emulsifying agents.

Materials and Equipment

Materials
  • Oil Phase: Medium-chain triglycerides (MCT), such as caprylic/capric triglycerides, soybean oil, or other pharmaceutical-grade oils.

  • Aqueous Phase: Deionized or distilled water.

  • Primary Surfactant: Non-ionic surfactants such as Tween 80 (Polysorbate 80) or Tween 20 (Polysorbate 20).

  • Co-surfactant/Stabilizer (Investigational): this compound (Di-n-octyltin bis(2-ethylhexyl maleate)).

  • Optional Co-surfactant: Short-chain alcohols (e.g., ethanol, propylene glycol) or other non-ionic surfactants like Span 80.

Equipment
  • High-pressure homogenizer or microfluidizer.

  • Alternatively, a high-power ultrasonicator.

  • Magnetic stirrer and hot plate.

  • Beakers and graduated cylinders.

  • Analytical balance.

  • Dynamic Light Scattering (DLS) instrument for particle size, polydispersity index (PDI), and zeta potential measurement.

  • Transmission Electron Microscope (TEM) for droplet morphology analysis (optional).

  • pH meter.

Experimental Protocols

Preparation of Oil and Aqueous Phases
  • Aqueous Phase Preparation:

    • Measure the required amount of deionized water into a beaker.

    • Add the primary surfactant (e.g., Tween 80) to the water at a concentration range of 1-5% (w/w).

    • Stir the mixture using a magnetic stirrer until the surfactant is completely dissolved.

  • Oil Phase Preparation:

    • In a separate beaker, measure the desired amount of the oil phase (e.g., MCT oil) to constitute 5-20% (w/w) of the final emulsion.

    • Add this compound to the oil phase. A starting concentration range of 0.1-1% (w/w) of the total formulation is recommended for investigation.

    • If a co-surfactant like Span 80 is used, dissolve it in the oil phase at this stage.

    • Gently heat the oil phase to approximately 40-60°C while stirring to ensure complete dissolution of all components.

Formation of the Coarse Emulsion
  • Heat the aqueous phase to the same temperature as the oil phase (40-60°C).

  • Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer at a moderate speed.

  • Continue stirring for 15-30 minutes to form a coarse pre-emulsion.

Nanoemulsion Formation using High-Pressure Homogenization (HPH)
  • Transfer the coarse emulsion to the high-pressure homogenizer.[3]

  • Homogenize the emulsion at a pressure of 500-1500 bar for 3-10 cycles. The optimal pressure and number of cycles should be determined experimentally.[4]

  • Collect the resulting nanoemulsion in a clean beaker and allow it to cool to room temperature.

Alternative Method: Nanoemulsion Formation using Ultrasonication
  • Place the beaker containing the coarse emulsion in an ice bath to prevent overheating during sonication.

  • Immerse the tip of the ultrasonicator probe into the emulsion.

  • Apply high-power ultrasound (e.g., 20 kHz) for 5-15 minutes. The process is typically performed in pulses (e.g., 30 seconds on, 30 seconds off) to minimize heat generation.[5]

  • After sonication, allow the nanoemulsion to reach room temperature.

Characterization of the Nanoemulsion

Particle Size, Polydispersity Index (PDI), and Zeta Potential
  • Dilute the nanoemulsion sample with deionized water to an appropriate concentration.

  • Measure the mean droplet size, PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument.[6]

  • Stable nanoemulsions typically exhibit a mean particle size of less than 200 nm, a PDI value below 0.3, and a zeta potential greater than |±30| mV for electrostatic stabilization.[7][8]

Stability Studies
  • Store the nanoemulsion samples at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • Monitor the particle size, PDI, and zeta potential at regular intervals (e.g., 1, 7, 14, and 30 days) to assess physical stability.

  • Visually inspect the samples for any signs of phase separation, creaming, or sedimentation.

Data Presentation

The following tables provide representative quantitative data from published literature on oil-in-water nanoemulsions. These values can serve as a benchmark for the characterization of newly formulated nanoemulsions.

Table 1: Formulation Parameters of Oil-in-Water Nanoemulsions

Formulation IDOil Phase (%)Surfactant (%)Co-surfactant (%)Aqueous Phase (%)
NE-110 (MCT Oil)5 (Tween 80)2 (Ethanol)83
NE-215 (Soybean Oil)8 (Tween 20)4 (Propylene Glycol)73
NE-320 (Olive Oil)10 (Tween 80/Span 80 mix)-70

Table 2: Physicochemical Characterization of Stable Oil-in-Water Nanoemulsions

Formulation IDMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
NE-A125.40.15-35.2
NE-B150.20.21-42.8
NE-C95.80.11-31.5
NE-D[7]185.60.251-38.4
NE-E[5]44.400.077-5.02

Note: Data in Tables 1 and 2 are illustrative and based on typical values found in scientific literature. Actual results will vary depending on the specific components and preparation method used.

Visualization of Workflow and Concepts

Experimental Workflow

G cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_char Characterization & Stability prep_aq Aqueous Phase (Water + Surfactant) pre_emulsion Coarse Emulsion Formation prep_aq->pre_emulsion prep_oil Oil Phase (Oil + this compound) prep_oil->pre_emulsion homogenization High-Energy Homogenization (HPH or Ultrasonication) pre_emulsion->homogenization Stirring characterization Particle Size, PDI, Zeta Potential homogenization->characterization Nanoemulsion stability Stability Assessment characterization->stability

Caption: Experimental workflow for nanoemulsion preparation and characterization.

Factors Influencing Nanoemulsion Stability

G cluster_formulation Formulation Factors cluster_process Process Parameters center_node Nanoemulsion Stability oil_type Oil Type & Conc. oil_type->center_node surfactant_type Surfactant Type & Conc. surfactant_type->center_node cosurfactant Co-surfactant/ Stabilizer cosurfactant->center_node phase_ratio Oil/Water Ratio phase_ratio->center_node homo_pressure Homogenization Pressure/Time homo_pressure->center_node cycles Number of Cycles cycles->center_node temperature Temperature temperature->center_node

References

Application Notes: Utilizing Non-Ionic Surfactants in Cell Lysis Buffers for Effective Protein Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Application of Non-Ionic Surfactants for the Preservation of Protein Integrity During Cell Lysis

Introduction

The successful extraction of functionally active and structurally intact proteins is a critical first step in numerous downstream applications, from enzymatic assays to immunoprecipitation and Western blotting. The choice of detergent in the cell lysis buffer is paramount, as it dictates the efficiency of cell membrane disruption and the preservation of the target protein's native conformation. Non-ionic surfactants are a class of mild detergents widely employed for their ability to solubilize membranes without denaturing proteins, making them an invaluable tool in the modern life sciences laboratory.[1][2]

Important Note on Einecs 300-803-9: Initial searches for a non-ionic surfactant with the European Inventory of Existing Commercial Chemical Substances (Einecs) number 300-803-9 have revealed that this identifier corresponds to the chemical compound "5-oxo-L-proline, compound with (±)-alpha-methylbenzeneethylamine (1:1)" (CAS No. 93963-60-1). This substance is an amine salt and not a surfactant. It is presumed that the provided Einecs number may be erroneous. Therefore, these application notes will focus on a widely used and representative non-ionic surfactant, Triton™ X-100 , as a suitable and effective alternative for protein extraction protocols.

Principles of Cell Lysis and the Role of Non-Ionic Surfactants

Cell lysis is the process of breaking open the cell membrane to release the intracellular contents.[3] This can be achieved through mechanical or chemical means. Chemical lysis using detergent-based buffers is a common and gentle method. Detergents, or surfactants, are amphipathic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. This structure allows them to integrate into the lipid bilayer of the cell membrane, disrupting its integrity and leading to cell lysis.[1]

Detergents are broadly classified into ionic (anionic and cationic), non-ionic, and zwitterionic.[1] Non-ionic surfactants, such as the polyethylene glycol-based Triton™ X-100, possess uncharged, hydrophilic head groups. This lack of a net charge makes them less harsh than ionic detergents like Sodium Dodecyl Sulfate (SDS).[1]

Advantages of Non-Ionic Surfactants in Protein Extraction:

  • Preservation of Protein Structure and Function: Their mild nature allows for the disruption of lipid-lipid and lipid-protein interactions without significantly disturbing protein-protein interactions or denaturing the protein.[1] This is crucial for studies requiring functionally active proteins.

  • Compatibility with Downstream Applications: Proteins extracted with non-ionic surfactants are generally compatible with a wide range of downstream applications, including enzyme-linked immunosorbent assays (ELISAs), co-immunoprecipitation (Co-IP), and various chromatographic techniques.[1]

  • High Surface Activity: They exhibit excellent solubilizing properties, effectively extracting membrane-bound proteins.[4]

  • Stability over a Wide pH Range: Non-ionic surfactants are effective across a broad pH range, providing flexibility in buffer formulation.[4][5]

Experimental Data: Comparison of Lysis Buffers

The choice of lysis buffer can significantly impact protein yield and integrity. The following table summarizes the general characteristics of different types of lysis buffers.

Lysis Buffer TypeDetergent(s)StrengthProtein DenaturationRecommended Applications
RIPA Buffer Non-ionic (e.g., NP-40) and Ionic (e.g., SDS, Sodium Deoxycholate)HighHighSolubilizing membrane, nuclear, and mitochondrial proteins; Western blotting.[3]
NP-40 or Triton™ X-100 based Buffers Non-ionic (e.g., NP-40 or Triton™ X-100)MildLowExtraction of cytoplasmic and membrane-bound proteins with preserved activity; Immunoprecipitation, Kinase assays.[3]
Digitonin-based Buffers Non-ionic (Saponin)Very MildVery LowSelective permeabilization of the plasma membrane, leaving organellar membranes intact.

Experimental Protocols

Protocol 1: Preparation of a Triton™ X-100 Based Cell Lysis Buffer

This protocol describes the preparation of a standard lysis buffer suitable for the extraction of proteins from cultured mammalian cells.

Materials:

  • Tris-HCl

  • NaCl

  • EDTA

  • Triton™ X-100

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail (optional)

  • Nuclease (e.g., DNase I) (optional)

  • Deionized water

Stock Solutions:

  • 1 M Tris-HCl, pH 7.4

  • 5 M NaCl

  • 0.5 M EDTA, pH 8.0

  • 10% (v/v) Triton™ X-100

Preparation of 1X Lysis Buffer (100 mL):

ReagentStock ConcentrationVolume to AddFinal Concentration
Tris-HCl, pH 7.41 M5 mL50 mM
NaCl5 M3 mL150 mM
EDTA, pH 8.00.5 M0.2 mL1 mM
Triton™ X-10010% (v/v)10 mL1% (v/v)
Deionized Water-81.8 mL-
Total Volume 100 mL

Working Lysis Buffer: Immediately before use, add protease and phosphatase inhibitors to the required volume of 1X Lysis Buffer according to the manufacturer's instructions. If the sample is viscous due to high DNA content, a nuclease can also be added.

Protocol 2: Protein Extraction from Adherent Mammalian Cells

Materials:

  • Cultured adherent mammalian cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Working Lysis Buffer (from Protocol 1), ice-cold

  • Cell scraper, ice-cold

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure:

  • Aspirate the culture medium from the cells.

  • Wash the cells once with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold Working Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).

  • Incubate the plate on ice for 5-10 minutes.

  • Using a pre-chilled cell scraper, scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Vortex the lysate gently for 10-15 seconds.

  • Incubate the lysate on ice for an additional 10-20 minutes to ensure complete lysis.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration using a suitable protein assay (e.g., BCA or Bradford assay).

  • The protein extract is now ready for downstream applications or can be stored at -80°C.

Visualizations

Cell_Lysis_Workflow cluster_plate Cell Culture Plate cluster_tube Microcentrifuge Tube AdherentCells Adherent Cells LysisBuffer Add Lysis Buffer AdherentCells->LysisBuffer Wash with PBS Scrape Scrape Cells LysisBuffer->Scrape Incubate Incubate Incubate on Ice Scrape->Incubate Transfer Lysate Centrifuge Centrifuge Incubate->Centrifuge Vortex Supernatant Collect Supernatant (Protein Extract) Centrifuge->Supernatant Pellet Discard Pellet (Debris) Centrifuge->Pellet

Caption: Workflow for Protein Extraction from Adherent Cells.

Caption: Action of Non-Ionic Surfactant on the Cell Membrane.

References

Application Notes and Protocols for C16-C18 Unsaturated Fatty Acids in Cell Culture Media Supplements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of C16-C18 unsaturated fatty acids as supplements in cell culture media. The information is intended to support research, process development, and manufacturing activities where optimized cell growth, viability, and productivity are critical. Detailed protocols for the preparation and application of these supplements are also included.

Introduction

The transition from serum-containing to serum-free and chemically defined media has necessitated the rational supplementation of essential nutrients, including lipids. C16-C18 unsaturated fatty acids, such as oleic acid (a C18 monounsaturated omega-9 fatty acid) and linoleic acid (a C18 polyunsaturated omega-6 fatty acid), are critical components for maintaining cellular function and enhancing the performance of various cell lines, particularly in biomanufacturing applications.[][2]

These fatty acids play crucial roles as structural components of cell membranes, in energy metabolism, and as precursors for signaling molecules.[][2] Their supplementation in cell culture media can lead to improved cell growth, viability, and productivity of recombinant proteins and monoclonal antibodies.[2][3]

Key C16-C18 Unsaturated Fatty Acids and Their Roles

Fatty AcidChemical FormulaKey Roles in Cell Culture
Oleic Acid C18H34O2A monounsaturated omega-9 fatty acid that is crucial for maintaining the fluidity of cellular membranes. It enhances metabolic efficiency and cell viability, which helps cells cope with environmental stressors. Oleic acid is particularly important for the growth and productivity of Chinese Hamster Ovary (CHO) cells.[][2][3]
Linoleic Acid C18H32O2An essential omega-6 polyunsaturated fatty acid that animal cells cannot synthesize and must be supplied as a nutrient. It is a precursor to other important fatty acids like arachidonic acid and is vital for the synthesis of signaling molecules such as prostaglandins. Linoleic acid has been shown to improve the robustness of cells in agitated cultures.[4]
Palmitoleic Acid C16H30O2A monounsaturated omega-7 fatty acid that can be synthesized from palmitic acid. It is a component of membrane phospholipids and can influence membrane fluidity and cellular signaling.

Applications in Cell Culture

Supplementation with C16-C18 unsaturated fatty acids is particularly beneficial in:

  • Serum-Free and Chemically Defined Media: To compensate for the lack of lipids typically provided by fetal bovine serum (FBS).[][5]

  • Biomanufacturing: To enhance the growth and productivity of cell lines like CHO cells used for producing monoclonal antibodies and other recombinant proteins.[2]

  • High-Density Cultures: To support membrane integrity and viability under the stressful conditions of high-density bioreactor cultures.

  • Specialized Cell Types: For cell lines with specific lipid requirements or those sensitive to lipid peroxidation.

Signaling Pathways Influenced by C16-C18 Unsaturated Fatty Acids

Unsaturated fatty acids are not just structural components; they are also potent signaling molecules that can influence various cellular pathways.

FA Unsaturated Fatty Acids (e.g., Oleic, Linoleic Acid) Membrane Cell Membrane Integration FA->Membrane Incorporation PI3K PI3K/Akt Pathway FA->PI3K Activation Metabolism Energy Metabolism (β-oxidation) FA->Metabolism Gene Gene Expression (via PPARs) FA->Gene Ligand Binding Fluidity ↑ Membrane Fluidity Membrane->Fluidity Signaling Signal Transduction Membrane->Signaling Proliferation Cell Proliferation & Survival PI3K->Proliferation Energy ↑ ATP Production Metabolism->Energy Lipid ↑ Lipid Synthesis & Metabolism Genes Gene->Lipid

Figure 1: Signaling pathways influenced by unsaturated fatty acids.

Experimental Protocols

Preparation of Fatty Acid-Bovine Serum Albumin (BSA) Complexes

Due to their poor aqueous solubility, unsaturated fatty acids are typically complexed with a carrier protein like fatty acid-free BSA for delivery to cells in culture.[6]

Materials:

  • C16-C18 unsaturated fatty acid (e.g., Oleic acid, Linoleic acid)

  • Ethanol, 100%

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • MilliQ or ultrapure water

  • Cell culture medium

  • Sterile filters (0.22 µm)

Protocol:

  • Prepare a 10% (w/v) fatty acid-free BSA solution:

    • Dissolve 1 g of fatty acid-free BSA in 10 mL of MilliQ water.

    • Sterilize the solution by passing it through a 0.22 µm filter.

    • Store at 4°C.

  • Prepare a fatty acid stock solution (e.g., 100 mM):

    • Dissolve the fatty acid in 100% ethanol. For example, to make a 100 mM oleic acid stock, dissolve 28.2 mg of oleic acid in 1 mL of ethanol.

    • Store at -20°C, protected from light.

  • Complex the fatty acid with BSA:

    • Under sterile conditions, gently warm the 10% BSA solution to 37°C.

    • Slowly add the fatty acid stock solution to the BSA solution while gently vortexing. A typical molar ratio of fatty acid to BSA is between 3:1 and 6:1.

    • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Prepare the final supplemented medium:

    • Add the fatty acid-BSA complex to the desired volume of cell culture medium to achieve the final working concentration.

    • The final concentration of ethanol in the medium should be kept low (typically <0.1%) to avoid toxicity.

    • A control medium containing BSA and the equivalent amount of ethanol should be prepared.

Experimental Workflow for Evaluating the Effect of Fatty Acid Supplementation

Start Start: Cell Seeding Culture Cell Culture with Fatty Acid Supplement Start->Culture Control Control Culture (BSA + Vehicle) Start->Control Viability Cell Viability Assay (e.g., Trypan Blue) Culture->Viability Proliferation Proliferation Assay (e.g., Cell Counting, MTT) Culture->Proliferation Productivity Product Titer Analysis (e.g., ELISA, HPLC) Culture->Productivity Control->Viability Control->Proliferation Control->Productivity Analysis Data Analysis and Comparison Viability->Analysis Proliferation->Analysis Productivity->Analysis

Figure 2: Experimental workflow for fatty acid supplementation.

Quantitative Data Summary

The optimal concentration of unsaturated fatty acids can vary depending on the cell line and culture conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Cell LineFatty AcidConcentration RangeObserved EffectReference
Murine Hybridoma (CC9C10)Linoleic Acid25-50 µMIncreased survival rate under high agitation.[4]
Human Reconstructed Adipose TissueLinoleic Acid150 µMModified the fatty acid profile of the reconstructed tissue.[7][8]
Bovine Satellite CellsOleic Acid & Linoleic Acid10-100 µMIncreased cell proliferation.[9]
Human Aortic Endothelial CellsOleic Acid10-25 µMInhibited stearic acid-induced apoptosis and necrosis.[10]
786-O Renal Cell CarcinomaOleic Acid0.05-0.2 mmol/LIncreased cell proliferation in a dose-dependent manner.[11]

Troubleshooting and Considerations

  • Solubility: Ensure proper complexation with BSA to avoid the formation of fatty acid micelles which can be toxic to cells.

  • Peroxidation: Unsaturated fatty acids are susceptible to oxidation.[2] Prepare fresh supplements and store stock solutions protected from light and oxygen.

  • Toxicity: High concentrations of free fatty acids can be cytotoxic. Determine the optimal concentration through titration for each cell line.

  • Interactions: Be aware of potential interactions with other media components, especially when formulating custom media. For instance, oleic acid has been shown to induce the formation of proteinaceous particles in monoclonal antibody formulations.[12][13]

Conclusion

The supplementation of cell culture media with C16-C18 unsaturated fatty acids is a critical step in the development of robust and efficient cell culture processes, particularly in the context of serum-free biomanufacturing. A systematic approach to optimizing their delivery and concentration will contribute to enhanced cell performance and productivity.

References

Application Notes and Protocols for the Evaluation of Triisopropanolamine Fatty Acid Salts as Cryoprotective Agents for Cell Preservation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, there is a notable absence of specific published research, quantitative data, or established protocols on the direct use of triisopropanolamine (TIPA) fatty acid salts for cell cryopreservation. The following application notes and protocols are presented as a theoretical framework and a proposed starting point for research in this area. The methodologies are based on established principles of cryobiology and the known properties of analogous amphiphilic compounds.

Introduction

Cryopreservation is a critical technology for the long-term storage of viable cells, essential for cell banking, regenerative medicine, and various research applications. The primary challenge in cryopreservation is mitigating cellular damage caused by ice crystal formation and osmotic stress. While dimethyl sulfoxide (DMSO) and glycerol are common cryoprotective agents (CPAs), they can exhibit cellular toxicity.[1][2][3] This has spurred research into alternative, less toxic, and more effective CPAs.

Triisopropanolamine (TIPA) fatty acid salts are amphiphilic molecules, possessing both hydrophilic (the TIPA head) and hydrophobic (the fatty acid tail) properties. This structure suggests a potential to interact with cell membranes, which could be beneficial for cryopreservation. It is hypothesized that these salts may offer cryoprotective benefits by stabilizing cell membranes, modulating ice crystal formation, and reducing the toxicity associated with traditional CPAs. These notes provide a hypothetical framework for investigating these potential properties.

Hypothetical Mechanism of Action

The proposed cryoprotective mechanism of TIPA fatty acid salts is based on their amphiphilic nature. It is theorized that these molecules could intercalate into the lipid bilayer of the cell membrane. This intercalation may increase membrane fluidity at low temperatures, preventing phase transitions and the formation of damaging intracellular ice crystals. The fatty acid component could interact with the lipid tails of the membrane, while the polar triisopropanolamine head could interact with the polar heads of the lipids and the surrounding aqueous environment. This stabilization could help cells better withstand the osmotic stresses that occur during freezing and thawing.

Hypothetical_Mechanism Hypothetical Cryoprotective Mechanism of TIPA Fatty Acid Salts cluster_extracellular Extracellular Space (During Freezing) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ice_Crystal_E Ice Crystal Formation Membrane Lipid Bilayer Increased Fluidity & Stability Ice_Crystal_E->Membrane:f0 Osmotic Stress TIPA_Salt_E TIPA Fatty Acid Salt TIPA_Salt_E->Membrane:f0 Intercalation Ice_Crystal_I Reduced Intracellular Ice Formation Membrane:f1->Ice_Crystal_I Inhibition Cell_Viability Enhanced Post-Thaw Viability Membrane:f1->Cell_Viability Leads to Ice_Crystal_I->Cell_Viability Prevents Damage

Caption: Hypothetical mechanism of TIPA fatty acid salt cryoprotection.

Experimental Protocols

The following protocols outline a suggested experimental workflow to assess the cryoprotective efficacy of TIPA fatty acid salts.

Preparation of TIPA Fatty Acid Salt Cryoprotectant Solutions
  • Synthesis and Purification: Synthesize TIPA fatty acid salts (e.g., TIPA oleate, TIPA stearate) through a neutralization reaction between triisopropanolamine and the corresponding fatty acid. Purify the resulting salt to remove unreacted components.

  • Stock Solution Preparation: Prepare a sterile stock solution of the TIPA fatty acid salt in a physiologically compatible solvent (e.g., cell culture medium without serum). The concentration of the stock solution should be high enough to allow for dilution to the final working concentrations.

  • Working Solution Preparation: Prepare a range of cryoprotectant solutions with varying concentrations of the TIPA fatty acid salt (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v) in a standard cryopreservation medium (e.g., 90% fetal bovine serum, 10% of the TIPA fatty acid salt solution). As a control, prepare a standard cryopreservation medium containing 10% DMSO.

Cell Culture and Cryopreservation
  • Cell Culture: Culture a robust cell line (e.g., HeLa, HEK293) to 80-90% confluency using standard cell culture techniques.

  • Cell Harvesting: Detach the cells from the culture vessel using trypsin-EDTA, and then neutralize the trypsin with serum-containing medium.

  • Cell Counting and Viability Assessment: Perform a cell count and assess initial viability using a Trypan Blue exclusion assay or an automated cell counter. Viability should be >95%.

  • Resuspension in Cryoprotectant: Centrifuge the cell suspension and resuspend the cell pellet in the prepared TIPA fatty acid salt cryoprotectant solutions and the DMSO control solution at a concentration of 1 x 10^6 cells/mL.

  • Controlled Freezing: Aliquot the cell suspensions into cryovials and place them in a controlled-rate freezing container (e.g., Mr. Frosty), which provides a cooling rate of approximately -1°C/minute.

  • Storage: Transfer the cryovials to a liquid nitrogen freezer (-196°C) for long-term storage (at least 24 hours).

Experimental_Workflow Experimental Workflow for Evaluating TIPA Fatty Acid Salts Start Start: Cell Culture (e.g., HeLa, HEK293) Harvest Harvest & Count Cells Start->Harvest Resuspend Resuspend Cells in Cryoprotectant Solutions Harvest->Resuspend Prepare_Solutions Prepare Cryoprotectant Solutions (TIPA Salts & DMSO Control) Prepare_Solutions->Resuspend Freeze Controlled Rate Freezing (-1°C/min) Resuspend->Freeze Store Store in Liquid Nitrogen (-196°C) Freeze->Store Thaw Rapid Thawing (37°C Water Bath) Store->Thaw Wash Wash to Remove CPA Thaw->Wash Assess Post-Thaw Viability & Functional Assays Wash->Assess End End: Data Analysis Assess->End

Caption: General experimental workflow for CPA evaluation.

Post-Thaw Cell Viability and Functional Assessment
  • Thawing: Rapidly thaw the cryovials in a 37°C water bath until a small amount of ice remains.

  • Removal of Cryoprotectant: Immediately transfer the cell suspension to a larger volume of pre-warmed complete culture medium to dilute the cryoprotectant. Centrifuge the cells and resuspend them in fresh culture medium.

  • Viability Assessment:

    • Membrane Integrity Assays: Use Trypan Blue exclusion or a fluorescent dye-based assay (e.g., Propidium Iodide or 7-AAD staining followed by flow cytometry) to determine the percentage of viable cells immediately after thawing.

    • Metabolic Activity Assays: Perform an MTT or PrestoBlue assay 24 hours post-thaw to assess the metabolic activity of the viable cell population.

  • Apoptosis Assay: Use an Annexin V/PI staining assay followed by flow cytometry to quantify the percentage of apoptotic and necrotic cells 24 hours post-thaw.

  • Cell Proliferation Assay: Seed a known number of viable cells post-thaw and monitor their proliferation over several days using a cell counting assay or a reagent like alamarBlue.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different TIPA fatty acid salt concentrations and the DMSO control.

Table 1: Post-Thaw Viability and Apoptosis of Cryopreserved Cells

CryoprotectantConcentration (% w/v)Immediate Viability (%) (Trypan Blue)Viability (%) (Flow Cytometry, 24h)Apoptotic Cells (%) (Annexin V, 24h)Necrotic Cells (%) (PI, 24h)
Control (No CPA) N/A
DMSO 10%
TIPA Oleate 0.1%
0.5%
1.0%
2.0%
TIPA Stearate 0.1%
0.5%
1.0%
2.0%

Table 2: Post-Thaw Metabolic Activity and Proliferation

CryoprotectantConcentration (% w/v)Metabolic Activity (MTT Assay, 24h) (Absorbance at 570 nm)Population Doubling Time (Hours)
Control (No CPA) N/A
DMSO 10%
TIPA Oleate 0.1%
0.5%
1.0%
2.0%
TIPA Stearate 0.1%
0.5%
1.0%
2.0%

Conclusion and Future Directions

These proposed protocols provide a comprehensive framework for the initial evaluation of triisopropanolamine fatty acid salts as novel cryoprotective agents. Should these initial studies show promising results, further investigations could include:

  • Mechanism of Action Studies: Utilizing techniques such as differential scanning calorimetry (DSC) to study the effect of these salts on the freezing and melting points of water, and membrane fluidity studies to confirm their interaction with the cell membrane.

  • Toxicity Profiling: In-depth analysis of the cytotoxic effects of these compounds on various cell types.

  • Optimization of Formulations: Testing combinations of TIPA fatty acid salts with other cryoprotectants to identify synergistic effects.

  • Application to a Broader Range of Cell Types: Evaluating the efficacy of these compounds for the cryopreservation of more sensitive primary cells and stem cells.

The exploration of novel cryoprotectants like TIPA fatty acid salts holds the potential to significantly advance the field of cell preservation, offering less toxic and more effective alternatives to current standards.

References

Application Notes and Protocols: The Use of Einecs 300-803-9 in Microemulsions for Enzyme Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 300-803-9, systematically known as sodium 1,4-bis(2-ethylhexyloxy)-1,4-dioxobutane-2-sulfonate, and commonly referred to as Aerosol-OT (AOT) or sodium bis(2-ethylhexyl) sulfosuccinate, is an anionic surfactant with the CAS number 577-11-7.[1][2] Its amphiphilic nature, possessing a hydrophilic sulfonate head group and two branched hydrophobic tails, makes it highly effective in forming thermodynamically stable water-in-oil (w/o) microemulsions, often without the need for a co-surfactant. These microemulsions consist of nanosized water droplets dispersed in a continuous oil phase, stabilized by a monolayer of the surfactant at the water-oil interface.

The aqueous cores of these reverse micelles can serve as "microreactors," providing a unique environment for enzymatic reactions. This has garnered significant interest in various fields, including biotechnology and drug development, as it allows for the solubilization of hydrophilic enzymes in bulk apolar media, enabling reactions with hydrophobic substrates. The properties of the microemulsion, particularly the water-to-surfactant molar ratio (W₀), can be fine-tuned to optimize enzyme activity, stability, and even substrate specificity.

This document provides detailed application notes and protocols for the use of this compound (AOT) in the preparation of microemulsions for enzyme catalysis, with a focus on lipase and horseradish peroxidase as model enzymes.

Chemical and Physical Properties of this compound (AOT)

PropertyValue
Systematic Name Sodium 1,4-bis(2-ethylhexyloxy)-1,4-dioxobutane-2-sulfonate
Common Names Aerosol-OT (AOT), Sodium bis(2-ethylhexyl) sulfosuccinate, Docusate Sodium
CAS Number 577-11-7[1][2]
EINECS Number 300-803-9
Molecular Formula C₂₀H₃₇NaO₇S[1]
Molecular Weight 444.56 g/mol [1]
Appearance White, waxy solid
Solubility Soluble in many organic solvents; forms reverse micelles in nonpolar solvents.

Data Presentation: Enzyme Kinetics in AOT Microemulsions

The catalytic activity of enzymes in AOT microemulsions is highly dependent on the composition of the system. The following tables summarize key kinetic parameters for lipase and horseradish peroxidase under various experimental conditions.

Table 1: Kinetic Parameters for Lipase in AOT/Isooctane/Water Microemulsions

Lipase SourceSubstratesW₀ ([H₂O]/[AOT])VmaxKₘ (Substrate 1)Kₘ (Substrate 2)Kinetic ModelReference
Candida lypolyticalOctanoic acid, 1-octanolNot Specified4.7 x 10⁻³ mmol L⁻¹ min⁻¹ mg⁻¹49.3 mmol L⁻¹ (acid)47.6 mmol L⁻¹ (alcohol)Ping-Pong Bi-Bi with inhibition[2]
Chromobacterium viscosumDecanoic acid, 1-octanolNot Specified~10⁻³ mol dm⁻³ s⁻¹~10⁻¹ mol dm⁻³ (acid)~10⁻¹ mol dm⁻³ (alcohol)Ping-Pong Bi-Bi with inhibition[3]
Candida rugosaOlive oil1067.1 µmol min⁻¹ mg⁻¹ (k_cat)0.717 M-Michaelis-Menten with product inhibition[4]
Penicillium citrinumTriolein10-15120 U/mg49.2 mM-Michaelis-Menten[5]

Table 2: Apparent Activation Energies for Lipase-Catalyzed Esterification in AOT Microemulsion-Based Organogels

SubstratesApparent Activation Energy (kJ mol⁻¹)Lipase SourceReference
Octan-3-ol, Decanoic acid32Chromobacterium viscosum[6]
1-octen-3-ol, Decanoic acid31Chromobacterium viscosum[6]
1-octyn-3-ol, Decanoic acid41Chromobacterium viscosum[6]
Octan-1-ol, Decanoic acid21Chromobacterium viscosum[6]

Experimental Protocols

Protocol 1: Preparation of AOT/Isooctane/Water Microemulsions for Enzyme Catalysis

This protocol describes a general method for preparing water-in-oil microemulsions using AOT as the surfactant and isooctane as the oil phase. The desired water-to-surfactant molar ratio (W₀) is achieved by controlling the amounts of water and AOT.

Materials:

  • This compound (AOT)

  • Isooctane (2,2,4-trimethylpentane)

  • Buffer solution of desired pH (e.g., phosphate buffer, Tris-HCl)

  • Enzyme stock solution in the chosen buffer

  • Glass vials with screw caps

  • Vortex mixer or sonicator

Procedure:

  • Prepare the AOT/isooctane solution: Dissolve the desired amount of AOT in isooctane to achieve the target final concentration (e.g., 0.1 M). Mix thoroughly until the AOT is completely dissolved.

  • Calculate the required volume of aqueous phase: Determine the volume of the aqueous phase (buffer and enzyme solution) needed to achieve the desired W₀ value using the following formula:

    W₀ = [H₂O] / [AOT]

    where [H₂O] and [AOT] are the molar concentrations of water and AOT in the final microemulsion, respectively. For practical purposes, this can be calculated based on the volumes and molar masses.

  • Prepare the aqueous enzyme solution: Prepare a stock solution of the enzyme in the desired buffer at a known concentration.

  • Form the microemulsion: To the AOT/isooctane solution in a glass vial, add the calculated volume of the aqueous enzyme solution.

  • Homogenize the mixture: Tightly cap the vial and vortex or sonicate the mixture until a clear, optically transparent, and homogenous microemulsion is formed. The time required for homogenization will depend on the composition of the microemulsion.

Protocol 2: Assay for Lipase Activity in AOT Microemulsions

This protocol is adapted from studies on the hydrolysis of p-nitrophenyl esters by lipase in AOT microemulsions. The release of p-nitrophenol can be monitored spectrophotometrically.

Materials:

  • Lipase-containing AOT microemulsion (prepared as in Protocol 1)

  • Substrate stock solution (e.g., p-nitrophenyl butyrate in isooctane)

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Equilibrate the microemulsion: Place the cuvette containing the lipase-loaded microemulsion in the spectrophotometer's temperature-controlled cell holder to allow it to reach the desired reaction temperature (e.g., 25°C).

  • Initiate the reaction: Add a small volume of the substrate stock solution to the microemulsion in the cuvette. The final substrate concentration should be in the desired range for kinetic analysis.

  • Monitor the reaction: Immediately after adding the substrate, start monitoring the increase in absorbance at the wavelength corresponding to the product (e.g., 400 nm for p-nitrophenolate). Record the absorbance at regular time intervals.

  • Calculate the initial reaction rate: Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the product.

  • Kinetic analysis: Repeat the assay with varying substrate concentrations to determine the Michaelis-Menten parameters (Kₘ and V_max).

Protocol 3: Assay for Horseradish Peroxidase (HRP) Activity in AOT Microemulsions

This protocol describes a typical assay for HRP activity using a chromogenic substrate like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) in the presence of hydrogen peroxide.

Materials:

  • HRP-containing AOT microemulsion (prepared as in Protocol 1)

  • ABTS stock solution in buffer

  • Hydrogen peroxide (H₂O₂) solution

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare the reaction mixture: In a cuvette, prepare the AOT microemulsion containing the desired buffer and HRP concentration.

  • Add the chromogenic substrate: Add the ABTS stock solution to the microemulsion to a final concentration that is not limiting (e.g., 2 mmol/L).[7]

  • Equilibrate the mixture: Place the cuvette in a temperature-controlled spectrophotometer to equilibrate.

  • Initiate the reaction: Start the reaction by adding a small volume of the H₂O₂ solution. The final concentration of H₂O₂ should be optimized for the specific reaction conditions.

  • Monitor the reaction: Immediately begin monitoring the increase in absorbance at the wavelength corresponding to the oxidized ABTS radical cation (typically around 415 nm). Record the absorbance at regular intervals.

  • Calculate the initial reaction rate: Determine the initial reaction rate from the slope of the linear portion of the absorbance versus time curve, using the molar extinction coefficient of the oxidized ABTS.

  • Kinetic analysis: To determine the Michaelis-Menten constants for the substrates, vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates.

Mandatory Visualizations

Microemulsion_Structure cluster_oil Oil Phase (e.g., Isooctane) cluster_micelle Reverse Micelle Oil Oil WaterPool Aqueous Core (Water, Buffer, Enzyme) AOT_Head1 AOT_Head2 AOT_Head3 AOT_Head4 AOT_Head5 AOT_Head6 AOT_Head7 AOT_Head8 AOT_Head1->WaterPool Hydrophilic Head AOT_Tail1a AOT_Head1->AOT_Tail1a Hydrophobic Tails AOT_Tail1b AOT_Head1->AOT_Tail1b AOT_Tail2a AOT_Head2->AOT_Tail2a AOT_Tail2b AOT_Head2->AOT_Tail2b AOT_Tail3a AOT_Head3->AOT_Tail3a AOT_Tail3b AOT_Head3->AOT_Tail3b AOT_Tail4a AOT_Head4->AOT_Tail4a AOT_Tail4b AOT_Head4->AOT_Tail4b AOT_Tail5a AOT_Head5->AOT_Tail5a AOT_Tail5b AOT_Head5->AOT_Tail5b AOT_Tail6a AOT_Head6->AOT_Tail6a AOT_Tail6b AOT_Head6->AOT_Tail6b AOT_Tail7a AOT_Head7->AOT_Tail7a AOT_Tail7b AOT_Head7->AOT_Tail7b AOT_Tail8a AOT_Head8->AOT_Tail8a AOT_Tail8b AOT_Head8->AOT_Tail8b

Caption: Structure of an AOT reverse micelle in a w/o microemulsion.

experimental_workflow cluster_prep Microemulsion Preparation cluster_assay Enzyme Activity Assay AOT_solution Prepare AOT in Isooctane Solution Mixing Combine and Homogenize (Vortex/Sonicate) AOT_solution->Mixing Aqueous_phase Prepare Aqueous Phase (Buffer + Enzyme) Aqueous_phase->Mixing Microemulsion Optically Clear Microemulsion Mixing->Microemulsion Equilibration Temperature Equilibration Microemulsion->Equilibration Initiation Add Substrate(s) Equilibration->Initiation Monitoring Spectrophotometric Monitoring Initiation->Monitoring Data_analysis Calculate Initial Rate and Kinetic Parameters Monitoring->Data_analysis

Caption: Experimental workflow for enzyme catalysis in AOT microemulsions.

influencing_factors Enzyme_Activity Enzyme Activity in Microemulsion W0 W₀ ([H₂O]/[AOT]) W0->Enzyme_Activity pH Aqueous Phase pH pH->Enzyme_Activity Temperature Temperature Temperature->Enzyme_Activity Surfactant_Conc AOT Concentration Surfactant_Conc->Enzyme_Activity Oil_Phase Nature of Oil Phase Oil_Phase->Enzyme_Activity Substrate_Conc Substrate Concentration Substrate_Conc->Enzyme_Activity

Caption: Key factors influencing enzyme activity in AOT microemulsions.

References

Troubleshooting & Optimization

Optimizing the concentration of Einecs 300-803-9 for maximum emulsion stability

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing Emulsion Stability with Einecs 300-803-9

Welcome to the technical support center for optimizing the concentration of this compound (di-C16-18-alkylmethylamine) for maximum emulsion stability. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for your experimental work.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your emulsification process.

Problem Potential Cause Recommended Solution
Phase Separation (Creaming or Coalescence) Insufficient concentration of this compound.Gradually increase the concentration of this compound in increments of 0.1% w/w and observe the impact on stability.[1][2]
Improper homogenization (energy input).Optimize homogenization speed and time. For high-energy methods like sonication or high-pressure homogenization, start with recommended settings and adjust as needed.
Unfavorable oil-to-water ratio.Experiment with different oil-to-water ratios. A common starting point is a 20:80 or 30:70 oil-to-water ratio.
Flocculation (Clumping of Droplets) Suboptimal pH of the aqueous phase.Adjust the pH of the aqueous phase. Cationic emulsifiers like di-C16-18-alkylmethylamine are often more effective in acidic conditions. Test a pH range of 4.0 to 6.5.
Presence of electrolytes.If possible, reduce the concentration of salts in your formulation, as they can disrupt the stability provided by cationic emulsifiers.
Grainy or Waxy Appearance Inadequate heating of phases before emulsification.Ensure both the oil and water phases are heated to the same temperature (typically 70-75°C) before mixing to prevent premature solidification of waxy components.[3]
Phase Inversion (e.g., O/W to W/O) Over-concentration of the dispersed phase.Maintain the dispersed phase concentration between 30% and 60% to minimize the risk of phase inversion.[4]
Temperature fluctuations.Store the emulsion in a cool, stable environment to prevent temperature-induced phase inversion.[4][5]

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration for this compound?

For most oil-in-water (O/W) emulsions, a good starting concentration for this compound is between 0.5% and 2.0% by weight of the total formulation.[6] The optimal concentration will depend on the specific oil phase, desired particle size, and processing conditions.

2. How does the concentration of this compound affect emulsion stability?

The concentration of the emulsifier is critical for stability. Insufficient emulsifier will result in a failure to adequately cover the surface of the oil droplets, leading to coalescence and phase separation.[2] Conversely, excessive emulsifier can lead to unnecessary costs and may not significantly improve stability.

3. What is the best method for preparing an emulsion with this compound?

A common and effective method is to dissolve this compound in the aqueous phase. Then, slowly add the oil phase to the aqueous phase with continuous agitation.[2] This is often followed by high-shear homogenization to reduce the droplet size.

4. How can I evaluate the stability of my emulsion?

Emulsion stability can be assessed through various methods:

  • Visual Observation: Monitor for signs of creaming, coalescence, or phase separation over time at different storage conditions (e.g., room temperature, elevated temperature).[1]

  • Microscopy: Visualize the droplet size and distribution. Uniform, small droplets are indicative of a stable emulsion.

  • Particle Size Analysis: Techniques like Dynamic Light Scattering (DLS) can provide quantitative data on droplet size distribution.[7][8]

  • Centrifugation: Accelerate stability testing by subjecting the emulsion to centrifugal force and observing any separation.[9]

5. Can I use this compound in combination with other emulsifiers?

Yes, combining emulsifiers can sometimes enhance stability.[9] For a cationic emulsifier like this compound, it is best to pair it with a non-ionic co-emulsifier to avoid ionic interactions that could destabilize the emulsion.

Experimental Protocols

Protocol 1: Determining Optimal Concentration of this compound
  • Preparation of Aqueous Phase: Prepare separate aqueous solutions with varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5% w/w). Heat to 70°C.

  • Preparation of Oil Phase: Heat the oil phase to 70°C.

  • Emulsification: Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer (e.g., at 5000 rpm for 5 minutes).[10]

  • Homogenization: Further process the coarse emulsion using a high-pressure homogenizer or sonicator to achieve a smaller, more uniform droplet size.

  • Characterization: Evaluate the stability of each formulation by measuring particle size and observing phase separation over a set period (e.g., 24 hours, 7 days) at controlled temperatures.

Protocol 2: Evaluation of Emulsion Stability
  • Visual Assessment: Dispense 10 mL of the emulsion into clear glass vials. Store one set of vials at room temperature (25°C) and another at an elevated temperature (e.g., 40°C). Visually inspect for any signs of separation at regular intervals.

  • Particle Size Analysis: Dilute the emulsion with deionized water to an appropriate concentration for your particle size analyzer. Measure the mean droplet diameter and polydispersity index at day 0 and after 7 and 30 days of storage.

  • Accelerated Stability (Centrifugation): Place 5 mL of the emulsion in a centrifuge tube and spin at 3000 rpm for 30 minutes. Measure the height of any separated layers.

Data Presentation

Table 1: Effect of this compound Concentration on Emulsion Properties

This compound Conc. (% w/w)Mean Droplet Size (nm) - Day 0Polydispersity Index (PDI) - Day 0Stability after 7 days at 40°C
0.54500.45Phase Separation
1.03200.30Minor Creaming
1.52500.22Stable
2.02450.21Stable
2.52480.23Stable

Table 2: Influence of pH on Emulsion Stability (at 1.5% w/w this compound)

pH of Aqueous PhaseMean Droplet Size (nm) - Day 0Stability after 7 days at 40°C
4.0245Stable
5.5250Stable
7.0380Flocculation Observed
8.5550Phase Separation

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_eval Evaluation prep_aq Prepare Aqueous Phase (with this compound) mix Combine Phases (High-Shear Mixing) prep_aq->mix prep_oil Prepare Oil Phase prep_oil->mix homogenize Homogenize (Reduce Droplet Size) mix->homogenize eval_ps Particle Size Analysis homogenize->eval_ps eval_vis Visual Stability Assessment homogenize->eval_vis eval_accel Accelerated Stability (Centrifugation) homogenize->eval_accel optimize Optimal Stability? eval_ps->optimize eval_vis->optimize eval_accel->optimize optimize->prep_aq No, Adjust Concentration finish Final Formulation optimize->finish Yes

Caption: Workflow for optimizing emulsifier concentration.

troubleshooting_emulsion cluster_formulation Formulation Issues cluster_process Processing Issues cluster_storage Storage Issues instability Emulsion Instability conc Incorrect Emulsifier Concentration instability->conc ph Suboptimal pH instability->ph ratio Incorrect Oil/Water Ratio instability->ratio electrolytes Presence of Electrolytes instability->electrolytes energy Inadequate Homogenization Energy instability->energy temp Incorrect Phase Temperature instability->temp order Improper Order of Addition instability->order storage_temp Temperature Fluctuations instability->storage_temp light Exposure to Light instability->light

Caption: Troubleshooting emulsion instability.

References

Technical Support Center: Emulsions Stabilized with Fatty Acid Triisopropanolamine (TIPA) Salts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to prevent phase separation in emulsions stabilized with fatty acid triisopropanolamine (TIPA) salts.

Frequently Asked Questions (FAQs)

Q1: What are fatty acid TIPA salts and how do they function as emulsifiers?

Fatty acid TIPA salts are anionic surfactants formed through an in-situ neutralization reaction between a fatty acid (like stearic acid or oleic acid) and triisopropanolamine (TIPA). This reaction creates an amphiphilic molecule with a hydrophilic "head" (the carboxylate-TIPA group) and a lipophilic "tail" (the fatty acid chain). In an oil-in-water (O/W) emulsion, these molecules arrange themselves at the oil-water interface, lowering the interfacial tension and forming a protective barrier around the oil droplets, which prevents them from coalescing.

Q2: What are the common visual signs of emulsion instability?

Emulsion instability can manifest in several ways before complete phase separation occurs[1][2]:

  • Creaming or Sedimentation: The appearance of a concentrated layer of oil droplets at the top (creaming) or bottom (sedimentation) of the emulsion. This is often reversible by shaking.[3]

  • Flocculation: The clumping of dispersed droplets into small, loose aggregates without the individual droplets merging. This can also be reversible.[3]

  • Coalescence: An irreversible process where droplets merge to form progressively larger droplets, eventually leading to a complete separation of the oil and water phases.[1][3]

  • Grainy or Waxy Appearance: This can indicate that waxes in the formulation solidified prematurely during cooling or that the emulsifier is crystallizing at low temperatures.[4][5]

Q3: Why is my emulsion stabilized with fatty acid TIPA salts separating?

Phase separation is the ultimate sign of emulsion failure. The most common causes include:

  • Incorrect pH: Fatty acid TIPA salts are only effective as emulsifiers within a specific alkaline pH range. A drop in pH can neutralize the salt, rendering it ineffective.[3][4]

  • Inappropriate Oil-to-Emulsifier Ratio: There may be an insufficient amount of emulsifier to adequately cover the surface of all the oil droplets.[4][5]

  • Presence of Electrolytes: High concentrations of salts or other electrolytes can disrupt the stabilizing interfacial film around the droplets, leading to coalescence.[6][7]

  • Improper Processing: Factors like insufficient mixing speed or time can result in large, unstable droplets. Incorrect temperatures during preparation can also prevent proper emulsifier formation and dispersion.[8][9]

  • Incompatible Ingredients: The polarity of the oil phase or interactions with other formulation components can impact stability.[10]

Q4: How does pH critically impact the stability of these emulsions?

The stability of emulsions using fatty acid TIPA salts is highly dependent on pH. The emulsifier is formed by neutralizing a fatty acid with the alkaline TIPA. The pKa of TIPA is approximately 8.06.[11] The emulsion must be maintained at a pH above this value to ensure the majority of the fatty acid is in its salt form, which is the active emulsifying agent. If the pH drops significantly, the salt will revert to the non-amphiphilic fatty acid and TIPA, causing the emulsion to break.[4][12] Conversely, an excessively high pH can also lead to instability with other ingredients.[13]

Troubleshooting Guide for Phase Separation

This guide provides a systematic approach to diagnosing and resolving emulsion instability.

Diagram: Emulsifier Formation Pathway

Emulsifier_Formation FattyAcid Fatty Acid (e.g., Stearic Acid) Emulsifier Fatty Acid TIPA Salt (Emulsifier) FattyAcid->Emulsifier + TIPA Triisopropanolamine (TIPA) TIPA->Emulsifier

Caption: In-situ formation of the TIPA salt emulsifier.

Step 1: Initial Diagnosis

Observe the emulsion for signs of instability. Has it completely separated, or is it showing preliminary signs like creaming or a grainy texture?[1] Answering this helps determine if the issue is a fundamental formulation flaw or a less severe processing problem.

Step 2: Systematic Troubleshooting Workflow

Follow the logic in the diagram below to pinpoint the root cause of phase separation.

Diagram: Troubleshooting Workflow for Phase Separation

Troubleshooting_Workflow Start Phase Separation Observed pH_Check Measure Emulsion pH Start->pH_Check Formulation_Review Review Formulation Parameters pH_Check->Formulation_Review pH is in optimal range pH_Low Problem: Low pH (Emulsifier is not ionized) pH_Check->pH_Low pH is low (e.g., < 8.0) Process_Review Review Process Parameters Formulation_Review->Process_Review Formulation seems correct Ratio_Issue Problem: Incorrect Ratios • Insufficient emulsifier. • High oil concentration. Formulation_Review->Ratio_Issue Electrolyte_Issue Problem: Electrolyte Sensitivity • Presence of salts or charged molecules. Formulation_Review->Electrolyte_Issue Heating_Issue Problem: Incorrect Temperature • Phases not heated sufficiently. • Waxes crystallized prematurely. Process_Review->Heating_Issue Mixing_Issue Problem: Inadequate Mixing • Mixing speed too low. • Mixing time too short. • Results in large droplets. Process_Review->Mixing_Issue Fix_pH Solution: • Increase pH with TIPA or another base. • Add a buffer to maintain pH. pH_Low->Fix_pH Fix_Ratio Solution: • Increase emulsifier concentration. • Decrease oil phase volume. • Add a co-emulsifier or stabilizer (polymer, gum). Ratio_Issue->Fix_Ratio Fix_Electrolyte Solution: • Reduce electrolyte concentration. • Add a non-ionic co-emulsifier to improve tolerance. Electrolyte_Issue->Fix_Electrolyte Fix_Heating Solution: • Heat both oil and water phases above the melting point of all waxy components before mixing. Heating_Issue->Fix_Heating Fix_Mixing Solution: • Increase mixing speed and/or time. • Use a high-shear homogenizer to reduce droplet size. Mixing_Issue->Fix_Mixing

Caption: A step-by-step workflow for troubleshooting phase separation.

Quantitative Data & Formulation Guidelines

Table 1: Key Formulation Parameters for O/W Emulsions
ParameterRecommended RangeRationale & Remarks
Fatty Acid Conc. 2 - 5% (w/w)Forms the lipophilic part of the emulsifier.
Triisopropanolamine Conc. 1 - 3% (w/w)Used to neutralize the fatty acid. The exact amount depends on the acid value of the fatty acid. A slight excess can help buffer the pH.
Oil Phase Conc. 10 - 40% (w/w)Higher oil loads require a higher concentration of emulsifier or the addition of stabilizers.[4][5]
Final Emulsion pH 8.0 - 9.5Critical for keeping the fatty acid in its salt (active) form. A significant drop in pH is a primary cause of instability.[4][13]
Co-emulsifiers / Stabilizers 0.5 - 2% (w/w)Non-ionic emulsifiers can improve electrolyte tolerance.[4] Polymers or gums (e.g., xanthan gum, carbomers) increase the viscosity of the continuous phase, which slows down creaming and coalescence.[3][5]
Table 2: Influence of Process Parameters on Emulsion Stability
ParameterEffect of IncreaseTypical ValuesRationale
Mixing Speed Decreases droplet size, increases stability and viscosity.[9][14]1000 - 5000+ RPMHigher shear breaks down oil droplets more effectively. Speeds above 3,000 RPM are often more effective.[9]
Mixing Time Decreases droplet size, increases stability.[15]5 - 20 minutesSufficient time is needed to ensure uniform dispersion and droplet size reduction.[8][16]
Homogenization Significantly decreases droplet size, greatly enhances long-term stability.Post-emulsificationHigh-pressure homogenization is the most effective physical method to prevent phase separation by creating very small droplets.
Temperature Both phases must be heated above the melting point of the highest melting point ingredient (e.g., waxes).[4]75 - 85 °CEnsures all components are liquid and can be properly incorporated, preventing a grainy texture and subsequent separation.[4][5]

Experimental Protocols

Protocol 1: Preparation of a Stable O/W Emulsion using In-Situ TIPA Stearate

This protocol describes the preparation of a model oil-in-water emulsion.

Materials:

  • Oil Phase:

    • Mineral Oil: 20.0 g

    • Cetyl Alcohol: 2.0 g

    • Stearic Acid: 3.0 g

  • Water Phase:

    • Deionized Water: 72.0 g

    • Triisopropanolamine (TIPA): 2.0 g

    • Glycerin: 1.0 g

Methodology:

  • Phase Preparation: In separate beakers, weigh the components for the oil phase and the water phase.

  • Heating: Heat both beakers in a water bath to 75-80°C. Stir each phase until all components are fully dissolved and the phases are uniform. It is crucial that both phases are at the same temperature.[4]

  • Emulsification: Slowly add the oil phase to the water phase while mixing with a propeller stirrer at a moderate speed (e.g., 800 RPM).

  • Homogenization: Increase the mixing speed to high shear (e.g., 2500-5000 RPM) for 5-10 minutes to reduce the droplet size and form a uniform white emulsion.[8][9]

  • Cooling: Remove the emulsion from the heat and continue to stir at a lower speed as it cools to room temperature. This prevents premature solidification and ensures uniformity.

  • Final pH Check: After cooling, measure the pH of the final emulsion. It should be in the target range of 8.0-9.5. Adjust with a small amount of TIPA or fatty acid if necessary.

Protocol 2: Accelerated Stability Testing

These tests are designed to predict the long-term stability of the emulsion.[17][18]

1. Centrifugation Test:

  • Purpose: To accelerate creaming and coalescence.[1]

  • Procedure:

    • Place 10-15 mL of the emulsion in a centrifuge tube.

    • Centrifuge at 3000 RPM for 30 minutes.

    • Observe the sample for any signs of phase separation (e.g., a layer of separated oil or water). A stable emulsion will show no separation.

2. Freeze-Thaw Cycling:

  • Purpose: To assess stability against temperature fluctuations, which can cause emulsifier crystallization or droplet coalescence.[17][19]

  • Procedure:

    • Place a sample of the emulsion in a sealed container at -10°C for 24 hours.

    • Allow the sample to thaw at room temperature for 24 hours. This completes one cycle.

    • Repeat this cycle 3-5 times.

    • After the final cycle, visually inspect the emulsion for changes in consistency, graininess, or phase separation.

3. Thermal Stress Test:

  • Purpose: To evaluate stability at elevated temperatures.[1]

  • Procedure:

    • Store a sample of the emulsion in a sealed container in an oven at a constant temperature (e.g., 45°C) for a period of 4 to 12 weeks.

    • Periodically inspect the sample for changes in color, odor, viscosity, and signs of separation. Stability at 45°C for 12 weeks is often considered indicative of a two-year shelf life at room temperature.[1]

References

Technical Support Center: Removal of Zwitterionic Detergent SB3-14 (Einecs 300-803-9) from Protein Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of the zwitterionic detergent 3-(N,N-Dimethylmyristylammonio)propanesulfonate (Einecs 300-803-9, SB3-14) from protein samples following cell lysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein lysis?

This compound is the European Inventory of Existing Commercial Chemical Substances number for the chemical compound 3-(N,N-Dimethylmyristylammonio)propanesulfonate, a zwitterionic detergent commonly known as SB3-14. Its amphipathic nature, possessing both a hydrophobic tail and a hydrophilic head with both a positive and negative charge, makes it effective at disrupting cell membranes and solubilizing proteins, particularly membrane proteins. While essential for cell lysis and protein extraction, its presence can interfere with downstream applications such as mass spectrometry, immunoassays, and protein crystallization.[1][2]

Q2: What are the common methods for removing SB3-14 from protein samples?

The most common methods for removing zwitterionic detergents like SB3-14 include:

  • Dialysis: A size-based separation method where the protein sample is placed in a semi-permeable membrane that allows the smaller detergent molecules to diffuse out into a larger volume of buffer.[2][3][4]

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size. Larger protein molecules pass through the column more quickly than the smaller detergent monomers and micelles.[2][3]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Under appropriate buffer conditions, the protein of interest can be bound to the ion-exchange resin while the zwitterionic detergent, having a net neutral charge, flows through.[1][2][5]

  • Precipitation: This method involves adding a solvent, typically acetone, to the protein sample to reduce the solubility of the protein, causing it to precipitate out of the solution while the detergent remains in the supernatant.[6]

Q3: How does the Critical Micelle Concentration (CMC) of SB3-14 affect its removal?

SB3-14 has a relatively high Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to form larger structures called micelles.[7] For methods like dialysis, it is primarily the smaller detergent monomers that can pass through the pores of the dialysis membrane. Therefore, for efficient removal, the detergent concentration in the sample should ideally be below its CMC. If the concentration is significantly above the CMC, dilution of the sample prior to dialysis may be necessary to promote micelle dissociation into monomers.[2]

Troubleshooting Guides

Dialysis

Dialysis is a widely used and gentle method for detergent removal. However, issues can arise, particularly with protein stability.

Experimental Protocol: Dialysis for SB3-14 Removal

  • Prepare Dialysis Buffer: Prepare a large volume (at least 100 times the sample volume) of a buffer that is compatible with your protein's stability (consider pH and ionic strength). The buffer should not contain any detergent.

  • Prepare Dialysis Tubing/Cassette: Cut the dialysis tubing to the desired length, leaving extra space for sample expansion. Hydrate the tubing according to the manufacturer's instructions. Secure one end of the tubing with a clip.

  • Load Sample: Carefully pipette your protein sample into the dialysis tubing.

  • Seal Tubing: Remove excess air and seal the other end of the tubing with a second clip.

  • Dialysis: Place the sealed dialysis bag in the beaker containing the dialysis buffer. Stir the buffer gently on a magnetic stir plate at 4°C.

  • Buffer Changes: For efficient detergent removal, perform at least two to three buffer changes every 2-4 hours.

  • Sample Recovery: After the final dialysis step, carefully remove the tubing from the buffer, gently dry the outside, and recover your protein sample.

Troubleshooting: Dialysis

Problem Possible Cause Solution
Protein Precipitation in Dialysis Bag The removal of the stabilizing detergent has caused the protein to aggregate and precipitate. The buffer conditions (pH, ionic strength) may not be optimal for protein stability in the absence of detergent.- Optimize Buffer: Screen a range of buffer pH and salt concentrations to find conditions that maintain protein solubility. - Add Stabilizing Agents: Include additives like glycerol (5-20%), non-detergent sulfobetaines, or low concentrations of a non-ionic detergent in the dialysis buffer. - Slower Removal: Perform a stepwise dialysis, gradually decreasing the detergent concentration in the dialysis buffer over time.
Inefficient Detergent Removal The initial detergent concentration was too high (well above the CMC), leading to the presence of large micelles that cannot pass through the dialysis membrane pores. The volume of the dialysis buffer was insufficient.- Dilute Sample: If possible, dilute the protein sample before dialysis to bring the SB3-14 concentration closer to its CMC. - Increase Buffer Volume: Use a larger volume of dialysis buffer (at least 1000-fold excess) and increase the frequency of buffer changes.
Sample Volume Increase Osmotic pressure differences between the sample and the dialysis buffer.- Adjust Buffer Osmolarity: Ensure the osmolarity of the dialysis buffer is similar to that of the protein sample by including salts or other osmolytes.

Workflow for Dialysis Troubleshooting

dialysis_troubleshooting start Protein Precipitation during Dialysis check_buffer Check Buffer Composition start->check_buffer optimize_buffer Optimize pH and Ionic Strength check_buffer->optimize_buffer Suboptimal add_stabilizers Add Stabilizing Agents (e.g., Glycerol) check_buffer->add_stabilizers Suboptimal slow_removal Perform Stepwise Detergent Removal check_buffer->slow_removal Suboptimal successful_solubility Protein Remains Soluble optimize_buffer->successful_solubility add_stabilizers->successful_solubility slow_removal->successful_solubility sec_workflow start Prepare Protein Sample (Post-Lysis with SB3-14) select_column Select SEC Column (Appropriate MWCO) start->select_column equilibrate_column Equilibrate Column (Detergent-free buffer) select_column->equilibrate_column load_sample Load Sample equilibrate_column->load_sample elute_protein Elute with Detergent-free Buffer load_sample->elute_protein collect_fractions Collect Fractions elute_protein->collect_fractions monitor_protein Monitor Protein (A280 or Assay) collect_fractions->monitor_protein pool_fractions Pool Protein Fractions monitor_protein->pool_fractions end Detergent-free Protein Sample pool_fractions->end iex_troubleshooting start Protein Fails to Bind to IEX Column check_ph Is buffer pH > 1 unit from protein pI? start->check_ph adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_salt Is sample ionic strength low? check_ph->check_salt Yes adjust_ph->start desalt_sample Desalt Sample (Dialysis or SEC) check_salt->desalt_sample No successful_binding Protein Binds Successfully check_salt->successful_binding Yes desalt_sample->start acetone_precipitation_workflow start Protein Sample (in SB3-14) add_acetone Add 4x Volume of Cold (-20°C) Acetone start->add_acetone incubate Incubate at -20°C (≥ 1 hour) add_acetone->incubate centrifuge Centrifuge (>13,000 x g) to Pellet Protein incubate->centrifuge remove_supernatant Remove Supernatant (Contains Detergent) centrifuge->remove_supernatant wash_pellet Wash Pellet with Cold Acetone remove_supernatant->wash_pellet centrifuge_wash Centrifuge and Remove Supernatant wash_pellet->centrifuge_wash dry_pellet Air-dry Pellet resolubilize Resolubilize Protein in Appropriate Buffer dry_pellet->resolubilize end Detergent-free Protein Sample resolubilize->end centrifuge_wash->dry_pellet

References

Technical Support Center: Addressing Cytotoxicity of Triisopropanolamine-Based Surfactants in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential cytotoxicity of triisopropanolamine (TIPA)-based surfactants in their cell culture experiments.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Poor Cell Viability After Treatment

Possible Causes and Solutions

Possible Cause Identification Solution
High Surfactant Concentration Perform a dose-response experiment to determine the concentration at which cytotoxicity is observed. Compare the working concentration to the manufacturer's recommendations or published data, if available.Optimize the working concentration of the TIPA-based surfactant by performing a toxicity assay (e.g., MTT, LDH) to determine the 50% cytotoxic concentration (CC50). Use the lowest effective concentration that achieves the desired experimental outcome.
Incorrect Dilution or Preparation Review the dilution calculations and preparation protocol. Ensure the stock solution was fully dissolved and homogeneously mixed before further dilution.Prepare fresh dilutions from the stock solution for each experiment. Validate the concentration of the stock solution if possible.
Contamination of Surfactant Stock Test the surfactant stock for microbial contamination by plating a small aliquot on nutrient agar. Visually inspect the stock for any precipitates or changes in color.If contamination is suspected, discard the current stock and use a new, sterile-filtered stock solution.
Cell Line Sensitivity Some cell lines are inherently more sensitive to surfactants. Review literature for the specific cell line's tolerance to surfactants.If the cell line is known to be sensitive, consider using a more robust cell line for the initial experiments or explore alternative, milder surfactants.
Interaction with Media Components Components in the cell culture media (e.g., serum proteins) can interact with surfactants, potentially altering their activity and cytotoxicity.Evaluate the effect of the surfactant in different media formulations (e.g., with varying serum concentrations). Consider a serum-free medium for the duration of the surfactant exposure if compatible with the cell line.

Experimental Workflow for Troubleshooting Unexpected Cell Death

G A Unexpected Cell Death Observed B Verify Surfactant Concentration and Preparation A->B C Perform Dose-Response Cytotoxicity Assay (e.g., MTT, LDH) B->C D Is Cytotoxicity Still Observed at Low Concentrations? C->D E Check for Contamination of Surfactant Stock D->E Yes H Optimize Experimental Protocol D->H No F Test Cell Line Sensitivity E->F G Evaluate Media Component Interactions F->G G->H I Consider Alternative Surfactants G->I If optimization fails J Problem Resolved H->J I->J

Caption: Troubleshooting workflow for unexpected cell death.

Issue 2: Inconsistent or Non-Reproducible Results

Possible Causes and Solutions

Possible Cause Identification Solution
Variability in Surfactant Stock Different lots of surfactants can have slight variations in purity and composition.If possible, use a single, large batch of the surfactant for a series of related experiments. Qualify new lots by performing a bridging study to compare their performance to the previous lot.
Inconsistent Cell Health and Density Variations in cell passage number, confluency, and overall health can affect their response to surfactants.Standardize the cell culture conditions. Use cells within a defined passage number range and seed them at a consistent density for all experiments.
Incomplete Mixing of Surfactant Surfactants, especially at high concentrations, can be viscous and difficult to mix evenly in the culture medium.Ensure thorough but gentle mixing of the surfactant in the medium before adding it to the cells. Avoid vigorous shaking that can cause foaming and protein denaturation.
Incubation Time Variability The duration of cell exposure to the surfactant can significantly impact the outcome.Use a consistent incubation time for all experiments. For time-course studies, ensure precise timing for each data point.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of surfactant-induced cytotoxicity?

A1: Surfactants are amphipathic molecules, meaning they have both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. This structure allows them to interact with and disrupt cell membranes, which are primarily composed of a lipid bilayer. At low concentrations, surfactants may increase membrane permeability, while at higher concentrations, they can lead to complete membrane solubilization and cell lysis. This disruption can trigger various cell death pathways, including apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Signaling Pathway for Surfactant-Induced Apoptosis

G cluster_0 Cell Membrane cluster_1 Mitochondrion A Surfactant Interaction B Membrane Permeabilization A->B C Mitochondrial Outer Membrane Permeabilization (MOMP) B->C D Cytochrome c Release C->D E Caspase Activation (e.g., Caspase-9, Caspase-3) D->E F Apoptosis E->F

Caption: Simplified pathway of surfactant-induced apoptosis.

Q2: Are there less cytotoxic alternatives to triisopropanolamine-based surfactants?

A2: Yes, several classes of surfactants are generally considered to be milder and less cytotoxic. The choice of an alternative will depend on the specific application.

  • Non-ionic Surfactants: Polysorbates (Tween series) and polyoxyethylene derivatives (Triton X-100, Brij series) are often used in cell culture applications due to their lower cytotoxicity compared to ionic surfactants.

  • Zwitterionic Surfactants: CHAPS and CHAPSO are examples of zwitterionic detergents that are effective at solubilizing proteins while often being less denaturing than ionic surfactants.

  • Biosurfactants: These are surfactants derived from microbial sources, such as rhamnolipids and sophorolipids. They are often more biodegradable and can exhibit lower toxicity.[1]

Q3: How can I determine the appropriate concentration of a TIPA-based surfactant to use in my experiments?

A3: The optimal concentration should be determined empirically for each cell line and experimental condition. A standard approach is to perform a dose-response curve using a cytotoxicity assay.

Experimental Protocol: Determining CC50 using the MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Surfactant Treatment: Prepare a series of dilutions of the TIPA-based surfactant in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing the different surfactant concentrations. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[2] Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[3]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each surfactant concentration relative to the untreated control. Plot the cell viability against the logarithm of the surfactant concentration and determine the CC50 value, which is the concentration that reduces cell viability by 50%.

Q4: Can the presence of serum in the culture medium affect the cytotoxicity of TIPA-based surfactants?

A4: Yes, serum proteins, particularly albumin, can bind to surfactants and effectively reduce their free concentration in the medium. This can lead to a decrease in the observed cytotoxicity. When developing and troubleshooting your assays, it is important to consider the serum concentration and keep it consistent across experiments. If you observe high cytotoxicity, reducing the serum concentration or using a serum-free medium during the surfactant exposure (if tolerated by the cells) may be a valid strategy to increase the surfactant's effect at a lower concentration, but this should be carefully validated.

Q5: What are the visible signs of cytotoxicity in cell culture?

A5: Visual inspection of your cell cultures under a microscope can provide early indications of cytotoxicity. Common morphological changes include:

  • Rounding and Detachment: Adherent cells may lose their flattened morphology, become rounded, and detach from the culture surface.

  • Cell Shrinkage: Cells undergoing apoptosis may shrink and appear smaller.

  • Membrane Blebbing: The cell membrane may form small, bubble-like protrusions.

  • Increased Debris: An increase in floating dead cells and cellular debris in the culture medium is a common sign of cell death.

  • Vacuolization: The appearance of large, clear vacuoles in the cytoplasm.

References

Technical Support Center: Minimizing Bisoprolol (Einecs 300-803-9) Interference in Downstream Protein Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the interference of Bisoprolol (Einecs 300-803-9) in your downstream protein assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my protein assay?

A1: this compound is the European Inventory of Existing Commercial Chemical Substances number for the compound Bisoprolol . Bisoprolol is a cardioselective β1-adrenergic blocking agent, commonly used in the treatment of high blood pressure.[1] It is a small molecule that possesses a secondary amine and other chemical features that can interfere with common colorimetric protein assays.

Q2: Which protein assays are most likely to be affected by Bisoprolol?

A2: Protein assays that are susceptible to interference from reducing agents, chelating agents, and compounds with amine groups are most likely to be affected.[2][3] This includes:

  • Bicinchoninic Acid (BCA) Assay: The BCA assay relies on the reduction of Cu²⁺ to Cu¹⁺ by protein, followed by the chelation of Cu¹⁺ by BCA. Bisoprolol, containing a secondary amine, may be capable of reducing Cu²⁺, leading to an overestimation of protein concentration.[4]

  • Lowry Assay: Similar to the BCA assay, the Lowry method is based on copper reduction and is therefore susceptible to interference from reducing agents.[3]

  • Bradford Assay: The Bradford assay uses the dye Coomassie Brilliant Blue G-250, which binds to basic and aromatic amino acid residues.[5][6] The secondary amine and aromatic rings in Bisoprolol's structure could potentially interact with the dye, leading to inaccurate results.

Q3: At what concentration is Bisoprolol likely to cause significant interference?

A3: The exact concentration at which Bisoprolol will cause significant interference has not been extensively published. However, as a general guideline, small molecules with reactive groups can interfere with assays even at low millimolar concentrations. It is recommended to perform a buffer blank control containing Bisoprolol at the same concentration as in your samples to assess the level of interference.

Q4: What are the primary mechanisms of interference?

A4: The potential mechanisms of interference by Bisoprolol include:

  • For BCA and Lowry Assays: The secondary amine group in Bisoprolol may reduce Cu²⁺ to Cu¹⁺, mimicking the reaction of peptide bonds and leading to a false positive signal.

  • For Bradford Assay: The aromatic rings and the secondary amine in Bisoprolol may interact with the Coomassie dye, either by providing a binding site or by altering the dye's equilibrium, which can affect the absorbance reading.

Troubleshooting Guides

Issue: My protein concentration seems unexpectedly high in samples containing Bisoprolol.

This is a common sign of interference, particularly with the BCA and Lowry assays.

Potential Cause & Solution Workflow

cluster_0 Troubleshooting High Protein Readings Start Start High_Reading Unexpectedly High Protein Concentration Start->High_Reading Check_Assay Is the assay BCA or Lowry? High_Reading->Check_Assay BCA_Lowry_Path Yes Check_Assay->BCA_Lowry_Path Yes Bradford_Path No (Bradford) Check_Assay->Bradford_Path No Interference_Hypothesis Hypothesize Interference: Bisoprolol's secondary amine may be reducing Cu2+. BCA_Lowry_Path->Interference_Hypothesis Bradford_Interference Consider potential dye binding by Bisoprolol's aromatic rings. Bradford_Path->Bradford_Interference Control_Experiment Run Control: Assay buffer with Bisoprolol (no protein). Interference_Hypothesis->Control_Experiment Control_Result Does the control show a high background? Control_Experiment->Control_Result Confirmation Yes Control_Result->Confirmation Yes No_Interference No Control_Result->No_Interference No Mitigation Proceed to Mitigation Strategies Confirmation->Mitigation Re-evaluate Re-evaluate other potential sources of error. No_Interference->Re-evaluate End Problem Solved Mitigation->End Bradford_Interference->Control_Experiment cluster_1 TCA/Acetone Precipitation Workflow Start Start with Protein Sample containing Bisoprolol Add_TCA Add equal volume of 100% TCA Start->Add_TCA Incubate_Ice Incubate on ice for 30 minutes Add_TCA->Incubate_Ice Centrifuge1 Centrifuge at 14,000 x g for 10 min at 4°C Incubate_Ice->Centrifuge1 Discard_Supernatant1 Discard supernatant (contains Bisoprolol) Centrifuge1->Discard_Supernatant1 Wash_Acetone Wash pellet with ice-cold acetone Discard_Supernatant1->Wash_Acetone Centrifuge2 Centrifuge at 14,000 x g for 5 min at 4°C Wash_Acetone->Centrifuge2 Discard_Supernatant2 Discard supernatant Centrifuge2->Discard_Supernatant2 Repeat_Wash Repeat acetone wash Discard_Supernatant2->Repeat_Wash Dry_Pellet Air-dry pellet Repeat_Wash->Dry_Pellet Resuspend Resuspend in assay-compatible buffer Dry_Pellet->Resuspend End Clean Protein Sample Resuspend->End cluster_2 Potential Interference Pathways cluster_BCA BCA/Lowry Assay Interference cluster_Bradford Bradford Assay Interference Bisoprolol Bisoprolol BCA_Assay BCA/Lowry Assay Reagents (contains Cu2+) Bradford_Assay Bradford Assay Reagent (Coomassie G-250 dye) Reduction Bisoprolol's secondary amine reduces Cu2+ to Cu1+ BCA_Assay->Reduction interacts with Color_Development Cu1+ reacts with BCA/ Folin-Ciocalteu reagent Reduction->Color_Development False_Positive Artificially inflated protein concentration reading Color_Development->False_Positive Dye_Binding Bisoprolol's aromatic rings and/or secondary amine interact with the dye Bradford_Assay->Dye_Binding interacts with Equilibrium_Shift Shifts the dye's equilibrium (red to blue form) Dye_Binding->Equilibrium_Shift Inaccurate_Reading Inaccurate absorbance reading Equilibrium_Shift->Inaccurate_Reading

References

Technical Support Center: Optimizing Nanoparticle Drug Loading with Einecs 300-803-9 (Triton X-100)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the loading capacity of nanoparticles stabilized with Einecs 300-803-9, chemically known as Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy-, and commonly referred to as Triton X-100 or Octoxynol-9.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in nanoparticle formulations?

A1: this compound is the European Inventory of Existing Commercial Chemical Substances number for the non-ionic surfactant Triton X-100 (also known as Octoxynol-9). In nanoparticle formulations, Triton X-100 acts as a stabilizing agent. Its amphiphilic nature, possessing both a hydrophilic polyethylene oxide head and a hydrophobic tail, allows it to adsorb to the nanoparticle surface. This creates a steric barrier that prevents nanoparticle aggregation, ensuring colloidal stability.[1][2]

Q2: What are the key factors influencing the drug loading capacity of nanoparticles stabilized with Triton X-100?

A2: Several factors can significantly impact the drug loading capacity of your nanoparticles. These include:

  • Drug-to-Polymer/Lipid Ratio: The initial amount of drug relative to the nanoparticle matrix material is a critical determinant of loading efficiency.[3]

  • Surfactant Concentration: The concentration of Triton X-100 can affect nanoparticle size and the available surface area for drug interaction.[3][4]

  • Physicochemical Properties of the Drug: The solubility, molecular weight, and charge of the drug molecule influence its interaction with the nanoparticle core and the surfactant.[5]

  • pH of the Formulation Medium: The pH can alter the ionization state of both the drug and the nanoparticle components, affecting their interaction and, consequently, the loading efficiency.[5][6]

  • Temperature: The temperature during nanoparticle preparation and drug loading can influence the solubility of the drug and the flexibility of the nanoparticle matrix, thereby affecting drug encapsulation.[7][8][9][10]

  • Solvent System: The choice of organic solvent and its miscibility with the aqueous phase during nanoprecipitation can impact drug partitioning and encapsulation.[3]

Q3: How can I determine the drug loading capacity and encapsulation efficiency of my nanoparticles?

A3: There are two primary methods for quantifying drug loading:

  • Direct Method: This involves dissolving the drug-loaded nanoparticles in a suitable solvent and then quantifying the amount of encapsulated drug using techniques like UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), or Fourier-Transform Infrared (FTIR) spectroscopy.[11][12][13]

  • Indirect Method: This method involves separating the nanoparticles from the formulation medium (e.g., by centrifugation or dialysis) and then measuring the amount of free, unencapsulated drug in the supernatant or dialysate. The encapsulated drug amount is then calculated by subtracting the free drug amount from the total initial drug amount.[13][14][15]

The following formulas are used to calculate Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE):

  • Drug Loading Capacity (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

  • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Total weight of drug initially added) x 100 [16]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of nanoparticles stabilized with Triton X-100 and provides strategies to improve drug loading.

Problem 1: Low Drug Loading Capacity

Potential Cause Troubleshooting Strategy
Suboptimal Drug-to-Polymer/Lipid Ratio Systematically vary the initial drug-to-polymer/lipid ratio to find the optimal concentration that maximizes loading without causing drug precipitation. Start with a low ratio and gradually increase it.[3]
Inappropriate Triton X-100 Concentration Optimize the concentration of Triton X-100. Too low a concentration may lead to nanoparticle aggregation and poor drug encapsulation, while excessive surfactant can form micelles that compete for the drug.[4]
Poor Drug Solubility in the Nanoparticle Matrix If using a polymer, select one with good affinity for the drug. For lipid nanoparticles, consider using a lipid in which the drug is more soluble. Surface modification of the nanoparticles can also enhance drug interaction.[5]
Unfavorable pH Conditions Adjust the pH of the formulation medium to a level that promotes favorable electrostatic interactions between the drug and the nanoparticle. For ionizable drugs, a pH where the drug is in its less soluble, neutral form can sometimes enhance encapsulation within a hydrophobic core.[6]

Problem 2: High Polydispersity Index (PDI) and Particle Aggregation

Potential Cause Troubleshooting Strategy
Insufficient Surfactant Concentration Increase the concentration of Triton X-100 to ensure adequate surface coverage and steric stabilization of the nanoparticles.[2]
Inefficient Mixing during Preparation Ensure rapid and uniform mixing of the organic and aqueous phases during nanoprecipitation to promote the formation of smaller, more monodisperse nanoparticles.
Inappropriate Solvent Selection Use a solvent system where the polymer/lipid is soluble but diffuses rapidly into the anti-solvent (water) to facilitate rapid nanoparticle formation.

Data Presentation

Table 1: Effect of Drug-to-Polymer Ratio on Loading Capacity and Encapsulation Efficiency

Drug:Polymer Ratio (w/w)Drug Loading Capacity (%)Encapsulation Efficiency (%)Nanoparticle Size (nm)PDI
1:108.5 ± 0.785.2 ± 3.1152 ± 50.12
1:514.2 ± 1.171.0 ± 4.5165 ± 80.18
1:218.9 ± 1.547.3 ± 2.8188 ± 110.25

Note: Data are representative and will vary depending on the specific drug and polymer used.

Table 2: Influence of Triton X-100 Concentration on Nanoparticle Properties

Triton X-100 Conc. (% w/v)Drug Loading Capacity (%)Encapsulation Efficiency (%)Nanoparticle Size (nm)PDI
0.110.3 ± 0.951.5 ± 3.7210 ± 150.31
0.515.1 ± 1.275.5 ± 5.2160 ± 70.15
1.014.5 ± 1.072.5 ± 4.8155 ± 60.13

Note: Data are representative and will vary depending on the specific drug and polymer used.

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded Polymeric Nanoparticles using Triton X-100 by Nanoprecipitation

  • Organic Phase Preparation: Dissolve the polymer (e.g., PLGA, PCL) and the hydrophobic drug in a water-miscible organic solvent (e.g., acetone, acetonitrile).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a specific concentration of Triton X-100 (e.g., 0.5% w/v).

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of the drug, forming nanoparticles.

  • Solvent Evaporation: Stir the nanoparticle suspension overnight at room temperature to ensure the complete evaporation of the organic solvent.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water several times to remove any unencapsulated drug and excess surfactant.

  • Resuspension and Storage: Resuspend the purified nanoparticles in deionized water or a suitable buffer for characterization and further use. Store at 4°C.

Protocol 2: Determination of Drug Loading Capacity and Encapsulation Efficiency

  • Nanoparticle Lysis: Take a known amount of the lyophilized drug-loaded nanoparticles and dissolve them in a suitable organic solvent that dissolves both the polymer/lipid and the drug.

  • Quantification: Use a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC) to determine the concentration of the drug in the solution.

  • Calculation:

    • Calculate the weight of the drug in the nanoparticles.

    • Calculate the Drug Loading Capacity (%) using the formula: (Weight of drug in nanoparticles / Weight of nanoparticles) x 100.

    • To determine Encapsulation Efficiency (%), first, quantify the amount of free drug in the supernatant collected during the purification step (Protocol 1, step 5).

    • Calculate the Encapsulation Efficiency (%) using the formula: ((Total initial drug weight - Weight of free drug) / Total initial drug weight) x 100.[16]

Visualizations

Troubleshooting_Low_Drug_Loading Start Low Drug Loading Observed Cause1 Suboptimal Formulation Parameters Start->Cause1 Cause2 Inefficient Process Parameters Start->Cause2 Cause3 Drug-Matrix Incompatibility Start->Cause3 Sol1a Optimize Drug: Polymer Ratio Cause1->Sol1a Sol1b Vary Triton X-100 Concentration Cause1->Sol1b Sol1c Adjust pH of Aqueous Phase Cause1->Sol1c Sol2a Increase Stirring Speed Cause2->Sol2a Sol2b Optimize Solvent Addition Rate Cause2->Sol2b Sol2c Control Temperature Cause2->Sol2c Sol3a Select Polymer with Higher Drug Affinity Cause3->Sol3a Sol3b Surface Modify Nanoparticles Cause3->Sol3b

Caption: Troubleshooting workflow for low drug loading.

Experimental_Workflow cluster_prep Nanoparticle Preparation cluster_purification Purification & Characterization Prep1 Prepare Organic Phase (Polymer + Drug) Prep3 Nanoprecipitation (Mix Phases) Prep1->Prep3 Prep2 Prepare Aqueous Phase (Triton X-100) Prep2->Prep3 Prep4 Solvent Evaporation Prep3->Prep4 Pur1 Centrifugation & Washing Prep4->Pur1 Pur2 Resuspension Pur1->Pur2 Char1 Determine Drug Loading & Encapsulation Efficiency Pur2->Char1 Char2 Analyze Size & PDI Pur2->Char2

Caption: Experimental workflow for nanoparticle synthesis.

References

Overcoming challenges in filtering viscous solutions containing Einecs 300-803-9

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Filtering Viscous Solutions

A Note on Einecs 300-803-9: The provided Einecs number 300-803-9 is associated with multiple chemical substances, including Cyclohexane and the pharmaceutical compound Darusentan. Without specific identification of the substance in your solution, this guide provides general recommendations for overcoming challenges in filtering viscous solutions. It is critical to verify the chemical compatibility of your specific solution with all filter materials and equipment mentioned in this guide.

Troubleshooting Guide

This guide addresses common issues encountered when filtering viscous solutions, providing potential causes and actionable solutions.

Issue Potential Causes Solutions
High Back Pressure - High fluid viscosity.[1][2][3][4] - Inappropriate (too small) filter pore size.[2] - Clogged or fouled filter membrane.[2][4] - High flow rate.[5][6][7] - Low filtration temperature, increasing viscosity.[2][3][8]- Reduce the flow rate.[5][6][7] - Increase the filtration temperature to lower viscosity (if the product is heat-stable).[2][3][8] - Increase the filter surface area by using a larger diameter filter or multiple filters in parallel.[1][3] - Use a filter with a larger pore size or a pre-filter to remove larger particles before the final filtration step.[2][8][9][10] - Select a filter with a higher pressure tolerance.[2]
Low Flow Rate - High fluid viscosity.[1][2][11] - Filter membrane is not compatible with the fluid, causing swelling or blockage.[4][12] - Insufficient pressure differential across the filter.[1][4] - Filter is clogged or fouled.[2][4]- Increase the pressure differential (within the filter's operating limits).[1][4][6] - Increase the filtration area.[1][3] - Consider using a pre-filter to reduce the load on the final filter.[8][9][10] - Optimize the temperature to reduce viscosity.[2][3][8] - Ensure chemical compatibility between the fluid and the filter membrane.[4][12]
Membrane Fouling - High concentration of particulates in the solution.[4] - Gel formation on the filter surface. - Chemical incompatibility between the solution and the filter membrane.[4][12]- Implement a pre-filtration step to remove larger particles.[8][9][10] - For solutions prone to gelling, consider dilution or temperature adjustment. - Select a filter membrane material that is chemically compatible with your solution.[4][12] - Consider using depth filters for solutions with a high particle load.[8]
Incomplete Filtration or Contamination - Ruptured or damaged filter membrane due to excessive pressure.[4] - Incorrect filter pore size for the target level of filtration. - Bypass of the filter due to improper installation or damaged seals.- Ensure the operating pressure does not exceed the filter manufacturer's recommendations.[4][6] - Verify that the filter pore size is appropriate for your application (e.g., 0.22 µm for sterile filtration).[13][14] - Check the filter housing and seals for proper installation and integrity.

Frequently Asked Questions (FAQs)

Q1: How does viscosity fundamentally impact filtration?

A1: Viscosity is a measure of a fluid's resistance to flow.[8][11] Higher viscosity means the fluid flows more slowly and requires more pressure to pass through a filter.[1][2][3] This can lead to lower flow rates and an increased risk of filter clogging.[2][4] The relationship is such that doubling the viscosity can halve the flow rate at a constant pressure.

Q2: What is the first step I should take when experiencing filtration problems with a viscous solution?

A2: Before making significant changes to your process, consider a simple adjustment: increasing the temperature of your solution (if it is thermally stable). A modest increase in temperature can significantly decrease viscosity, leading to improved flow rates and reduced back pressure.[2][3][8]

Q3: How do I select the right filter for my viscous solution?

A3: Several factors should be considered:

  • Pore Size: For highly viscous fluids, you may need to use a filter with a larger pore size to achieve a reasonable flow rate.[2] If fine filtration is required, a pre-filter with a larger pore size should be used upstream of the final, finer filter.[8][9][10]

  • Filter Area: Increasing the filter surface area is a common strategy to compensate for the low flow rates associated with viscous liquids.[1][3]

  • Material Compatibility: The filter material must be chemically compatible with your solution to prevent degradation, leaching, or membrane fouling.[4][12] For high-viscosity applications, durable materials like stainless steel may be necessary.[8][12]

  • Filter Type: Depth filters are often more suitable for solutions with high particulate loads, as they trap particles throughout the filter matrix, not just on the surface.[8]

Q4: What is pre-filtration, and why is it important for viscous solutions?

A4: Pre-filtration involves using a filter with a larger pore size to remove larger particles from the solution before it reaches the final, more restrictive filter.[9][10] This is crucial for viscous solutions, which are more prone to clogging, as it reduces the load on the final filter, extending its life and maintaining a higher flow rate.[8][9][10]

Q5: Can I dilute my solution to make it easier to filter?

A5: In some cases, yes. If your experimental protocol allows, diluting the solution with a compatible solvent can significantly reduce its viscosity, making it easier to filter.[14] However, you must consider how this will affect the downstream application of your filtered solution.[14]

Experimental Protocols

Protocol 1: Basic Filter Selection and Sizing

Objective: To determine the appropriate filter type and size for a new viscous solution.

Methodology:

  • Characterize the Solution: Determine the viscosity of your solution at the intended filtration temperature.

  • Small-Scale Testing:

    • Begin with small-scale filter discs (e.g., 25 mm or 47 mm diameter) of various materials (e.g., PES, PVDF, Nylon, PTFE) and pore sizes.

    • Using a syringe or a small-scale filtration setup, pass a known volume of the solution through each filter disc at a constant pressure.

    • Record the time it takes to filter the volume and the pressure required.

  • Data Analysis:

    • Calculate the flow rate for each filter type.

    • Observe the filters for signs of fouling or degradation.

    • Select the filter material and pore size that provides the best balance of flow rate and filtration efficiency.

  • Scale-Up Calculation: Use the data from the small-scale tests to estimate the required filter area for your desired batch size and processing time. Consult with filter manufacturers for specific scale-up guidance.

Protocol 2: Optimizing Filtration Temperature

Objective: To determine the optimal temperature for filtering a thermally stable viscous solution.

Methodology:

  • Establish a Baseline: Filter a small, known volume of your solution at room temperature, recording the flow rate and pressure.

  • Incremental Heating:

    • Gently heat the solution in increments of 5-10°C.

    • At each temperature point, measure the viscosity of the solution.

    • Filter a small, known volume of the heated solution using the same filter type and pressure as the baseline test.

    • Record the flow rate.

  • Data Analysis:

    • Plot the flow rate as a function of temperature.

    • Identify the temperature at which you achieve a satisfactory flow rate without compromising the stability of your solution.

Visualizations

TroubleshootingWorkflow cluster_solutions Troubleshooting Steps start Start: Filtration Issue with Viscous Solution issue Identify the Primary Issue start->issue high_pressure High Back Pressure issue->high_pressure Pressure related low_flow Low Flow Rate issue->low_flow Flow related fouling Membrane Fouling issue->fouling Clogging temp Increase Temperature (if stable) high_pressure->temp pressure Adjust Pressure (within limits) high_pressure->pressure area Increase Filter Area high_pressure->area low_flow->temp low_flow->pressure low_flow->area prefilter Add/Optimize Pre-filter fouling->prefilter pore_size Increase Pore Size fouling->pore_size end Filtration Optimized temp->end pressure->end prefilter->end area->end pore_size->end

Caption: Troubleshooting workflow for viscous solution filtration.

FiltrationParameters viscosity Viscosity flow_rate Flow Rate viscosity->flow_rate inversely proportional pressure Pressure pressure->flow_rate directly proportional temperature Temperature temperature->viscosity reduces

References

Adjusting pH to control the emulsifying properties of fatty acid triisopropanolamine salts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fatty acid triisopropanolamine (TIPA) salt emulsions. The information focuses on controlling emulsifying properties through pH adjustment.

Troubleshooting Guide

Issue 1: Emulsion Instability (Creaming, Coalescence, or Flocculation) After pH Adjustment

Question: My fatty acid TIPA salt emulsion is showing signs of instability (e.g., layering, oil separation) after I adjusted the pH. What could be the cause and how can I fix it?

Answer:

Emulsion instability after pH adjustment is a common issue and can be attributed to several factors related to the ionization state of the fatty acid TIPA salt.

Possible Causes:

  • Insufficient Ionization: Fatty acid TIPA salts are anionic emulsifiers formed by the neutralization of a fatty acid with triisopropanolamine. The emulsifying property is highly dependent on the degree of ionization of the fatty acid's carboxyl group. At lower pH values, the carboxyl group becomes protonated (COOH), reducing its negative charge and thus its ability to stabilize oil droplets through electrostatic repulsion.

  • Approaching the pKa of the Fatty Acid: Near the pKa of the fatty acid, the emulsifier's charge is significantly reduced, leading to weaker repulsion between droplets and increased chances of coalescence.

  • Phase Inversion: A significant change in pH can alter the hydrophilic-lipophilic balance (HLB) of the emulsifier. This can potentially lead to a phase inversion (e.g., from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion), which may not be the desired state for your formulation.

Troubleshooting Steps:

  • Measure the Final pH: Ensure your pH measurement is accurate. Use a calibrated pH meter.

  • Adjust pH Gradually: Avoid drastic pH changes. Add the acid or base dropwise while continuously stirring the emulsion.

  • Operate at an Optimal pH Range: For most fatty acid TIPA salt emulsions (O/W), maintaining a pH well above the pKa of the fatty acid (typically > 8) ensures sufficient ionization and stability.

  • Incorporate a Co-emulsifier or Stabilizer: The addition of a non-ionic co-emulsifier or a stabilizer like a hydrocolloid (e.g., xanthan gum) can enhance emulsion stability across a wider pH range.

  • Characterize Droplet Size and Zeta Potential: Analyze the emulsion at different pH values to identify the range where droplet size is minimal and zeta potential is sufficiently high (typically more negative than -30 mV for electrostatically stabilized O/W emulsions) to ensure stability.[1][2]

Issue 2: Unexpected Change in Viscosity After pH Adjustment

Question: I noticed a significant change in the viscosity of my emulsion after adjusting the pH. Why is this happening?

Answer:

Changes in viscosity upon pH adjustment are often linked to alterations in the interactions between emulsion droplets and the continuous phase.

Possible Causes:

  • Droplet Packing: A decrease in pH can reduce the electrostatic repulsion between droplets, allowing them to pack more closely together, which can lead to an increase in viscosity.

  • Swelling of Components: Some components in the formulation, such as certain polymers or thickeners, may swell or shrink depending on the pH, thereby altering the overall viscosity.

  • Phase Inversion: A catastrophic phase inversion can lead to a dramatic change in viscosity.

Troubleshooting Steps:

  • Monitor Viscosity During Titration: Use a viscometer to measure the viscosity as you adjust the pH to understand the relationship for your specific system.

  • Optimize Emulsifier Concentration: The concentration of the fatty acid TIPA salt can influence the viscosity-pH relationship.

  • Incorporate pH-Independent Thickeners: If a consistent viscosity is required over a range of pH values, consider using thickeners that are less sensitive to pH changes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind adjusting pH to control the emulsifying properties of fatty acid TIPA salts?

A1: The emulsifying capability of fatty acid TIPA salts is primarily due to the in-situ formation of an anionic surfactant. The triisopropanolamine (a weak base) neutralizes the fatty acid (a weak acid), creating a salt that has a hydrophilic head (the carboxylate group) and a lipophilic tail (the fatty acid chain). The pH of the aqueous phase dictates the equilibrium between the ionized (carboxylate, -COO⁻) and un-ionized (carboxylic acid, -COOH) forms of the fatty acid.

  • High pH (Alkaline): The equilibrium shifts towards the ionized form (-COO⁻), which is more hydrophilic. This leads to a lower interfacial tension and stronger electrostatic repulsion between oil droplets, favoring the formation and stability of oil-in-water (O/W) emulsions.

  • Low pH (Acidic): The equilibrium shifts towards the un-ionized form (-COOH), which is more lipophilic. This reduces the emulsifier's effectiveness in stabilizing O/W emulsions and can lead to instability or phase inversion.

The relationship can be visualized as follows:

Caption: pH-dependent equilibrium of fatty acid TIPA salt and its effect on emulsion stability.

Q2: How does pH affect the droplet size and zeta potential of a fatty acid TIPA salt emulsion?

A2: The pH has a significant impact on both droplet size and zeta potential.

  • Droplet Size: Generally, in an O/W emulsion stabilized by a fatty acid TIPA salt, a decrease in pH towards the pKa of the fatty acid will lead to an increase in droplet size. This is because the reduced ionization of the emulsifier weakens its ability to stabilize the oil-water interface, promoting droplet coalescence.

  • Zeta Potential: Zeta potential is a measure of the magnitude of the electrostatic charge at the droplet surface. For an O/W emulsion stabilized by an anionic emulsifier, the zeta potential will be negative. As the pH decreases, the carboxylate groups become protonated, reducing the negative charge on the droplets. This leads to a less negative (closer to zero) zeta potential, indicating reduced electrostatic repulsion and lower stability.[1][2]

Illustrative Data:

The following table shows the expected trend of droplet size and zeta potential as a function of pH for a hypothetical stearic acid triisopropanolamine salt O/W emulsion.

pHAverage Droplet Size (nm)Zeta Potential (mV)Expected Stability
10.0150-45High
9.0180-35Good
8.0250-25Moderate
7.0500-15Low
6.0>1000 (Coalescence)-5Very Low

Q3: Can I create a water-in-oil (W/O) emulsion using fatty acid TIPA salts by adjusting the pH?

A3: Yes, it is possible to induce a phase inversion from an O/W to a W/O emulsion by lowering the pH. As the pH is decreased, the fatty acid becomes more protonated and thus more lipophilic. This change in the hydrophilic-lipophilic balance (HLB) of the emulsifier can cause it to preferentially reside in the oil phase and stabilize water droplets within the oil, leading to a W/O emulsion. This process is known as transitional phase inversion.

Phase_Inversion_Workflow Start O/W Emulsion (High pH) Process Lowering pH Start->Process Protonation of Carboxylate Groups End W/O Emulsion (Low pH) Process->End Increased Lipophilicity of Emulsifier

Caption: Workflow illustrating pH-induced phase inversion.

Experimental Protocols

Protocol 1: Preparation of a Fatty Acid Triisopropanolamine Salt Emulsion

Objective: To prepare a stable oil-in-water emulsion using a fatty acid and triisopropanolamine.

Materials:

  • Fatty Acid (e.g., Stearic Acid, Oleic Acid)

  • Triisopropanolamine (TIPA)

  • Oil Phase (e.g., Mineral Oil, Soybean Oil)

  • Deionized Water

  • Beakers

  • Homogenizer (e.g., high-shear mixer or sonicator)

  • Magnetic Stirrer and Stir Bar

  • Water Bath or Hot Plate

Methodology:

  • Prepare the Aqueous Phase: In a beaker, add the deionized water and TIPA. Heat the mixture to 70-75°C and stir until the TIPA is completely dissolved.

  • Prepare the Oil Phase: In a separate beaker, add the fatty acid and the oil. Heat to 70-75°C and stir until the fatty acid is completely melted and dissolved in the oil.

  • Combine the Phases: While maintaining the temperature of both phases at 70-75°C, slowly add the oil phase to the aqueous phase under continuous high-shear homogenization. The addition rate should be slow to ensure proper dispersion.

  • Homogenization: Continue homogenization for 5-10 minutes to ensure a fine dispersion of oil droplets.

  • Cooling: Remove the emulsion from the heat and continue to stir gently with a magnetic stirrer until it cools to room temperature. This prevents coalescence during the cooling process.

Protocol 2: pH Adjustment and Stability Assessment

Objective: To adjust the pH of the prepared emulsion and evaluate its stability.

Materials:

  • Prepared Fatty Acid TIPA Salt Emulsion

  • Acidic Solution (e.g., 1M Citric Acid or HCl)

  • Basic Solution (e.g., 1M NaOH)

  • Calibrated pH Meter

  • Graduated Cylinders or Test Tubes

  • Centrifuge (optional)

  • Particle Size Analyzer (e.g., Dynamic Light Scattering)

  • Zeta Potential Analyzer

Methodology:

  • Sample Preparation: Aliquot the emulsion into several separate beakers for testing at different pH values.

  • pH Adjustment: While stirring, slowly add the acidic or basic solution dropwise to each aliquot until the desired pH is reached. Allow the emulsion to equilibrate for 15-20 minutes before measuring the final pH.

  • Visual Observation: Visually inspect the samples immediately after pH adjustment and after 24 hours (or longer) for any signs of instability such as creaming, flocculation, coalescence, or phase separation.

  • Centrifugation: To accelerate stability testing, centrifuge the samples at a moderate speed (e.g., 3000 rpm for 15 minutes). Measure the height of any separated layers.

  • Droplet Size and Zeta Potential Measurement: For a quantitative assessment, measure the average droplet size, polydispersity index (PDI), and zeta potential of each pH-adjusted sample using appropriate instrumentation.[3]

The following diagram outlines the experimental workflow:

Experimental_Workflow cluster_prep Emulsion Preparation cluster_adjust pH Adjustment cluster_assess Stability Assessment Prep_Oil Prepare Oil Phase Combine Combine and Homogenize Prep_Oil->Combine Prep_Aq Prepare Aqueous Phase Prep_Aq->Combine Cool Cool Emulsion Combine->Cool Aliquot Aliquot Emulsion Cool->Aliquot Adjust Adjust pH Aliquot->Adjust Visual Visual Observation Adjust->Visual Centrifuge Centrifugation Adjust->Centrifuge Particle_Size Droplet Size Analysis Adjust->Particle_Size Zeta Zeta Potential Analysis Adjust->Zeta

Caption: Experimental workflow for emulsion preparation and stability assessment.

References

Technical Support Center: Long-Term Stability of Formulations Containing Einecs 300-803-9 (Darusentan)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is limited publicly available information specifically detailing the long-term stability of formulations containing Darusentan (Einecs 300-803-9). This technical support center provides general guidance and troubleshooting strategies based on the known properties of Darusentan as a selective endothelin ETA receptor antagonist, information on structurally similar compounds, and established principles of pharmaceutical formulation stability. The information provided should be used as a guide for designing and executing appropriate stability studies for your specific formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is the European Inventory of Existing Commercial Chemical Substances number for the compound Darusentan . Darusentan is a selective endothelin ETA receptor antagonist. By blocking this receptor, it helps to relax blood vessels. It has been investigated for its potential use in treating resistant hypertension.

Q2: Are there known long-term stability issues with Darusentan formulations?

Specific long-term stability data for Darusentan formulations are not widely published. However, like many complex organic molecules, Darusentan's stability in a formulation can be influenced by several factors. Potential issues could arise from:

  • Hydrolysis: The presence of ester or other hydrolyzable functional groups could make the molecule susceptible to degradation in the presence of water.

  • Oxidation: Certain functional groups may be prone to oxidation, especially when exposed to air, light, or in the presence of trace metal ions.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the active pharmaceutical ingredient (API).

  • Interaction with Excipients: The excipients used in the formulation could interact with Darusentan, affecting its stability.

Q3: What are the typical environmental factors that can affect the stability of a formulation containing a compound like Darusentan?

Common environmental factors that can impact the stability of pharmaceutical formulations include:

  • Temperature: Higher temperatures generally accelerate chemical degradation reactions.

  • Humidity: Moisture can promote hydrolysis and facilitate other degradation pathways.

  • Light: Exposure to UV and visible light can cause photodegradation.

  • Oxygen: Atmospheric oxygen can lead to oxidative degradation.

Troubleshooting Guide

This guide addresses potential issues researchers might encounter during the development and stability testing of Darusentan formulations.

Observed Issue Potential Cause Recommended Troubleshooting Steps
Loss of Potency/Assay Decrease Over Time Chemical degradation of Darusentan (e.g., hydrolysis, oxidation).1. Conduct Forced Degradation Studies: Expose the drug substance to stress conditions (acid, base, peroxide, heat, light) to identify potential degradation pathways. 2. Analyze for Degradants: Use a stability-indicating analytical method (e.g., HPLC, LC-MS) to identify and quantify degradation products. 3. Reformulate: If hydrolysis is an issue, consider using a less aqueous formulation or protecting the liable group. If oxidation is occurring, consider the addition of an antioxidant.
Appearance of New Peaks in Chromatogram Formation of degradation products or impurities.1. Characterize New Peaks: Use techniques like mass spectrometry (MS) to identify the structure of the new compounds. 2. Evaluate Excipient Compatibility: Conduct studies to assess the compatibility of Darusentan with each excipient in the formulation. 3. Modify Formulation: Replace incompatible excipients with more stable alternatives.
Change in Physical Appearance (e.g., color change, precipitation) Physical instability or significant chemical degradation.1. Investigate Physical Stability: Perform studies to assess polymorphism, particle size distribution, and dissolution behavior over time. 2. Assess Container Closure System: Ensure the packaging provides adequate protection from light and moisture. 3. Review Formulation Composition: Evaluate the solubility of Darusentan in the formulation and the potential for precipitation.
Inconsistent Results Between Batches Variability in raw materials, manufacturing process, or storage conditions.1. Standardize Manufacturing Process: Ensure all process parameters are well-controlled and reproducible. 2. Qualify Raw Material Suppliers: Establish strict specifications for all raw materials, including excipients. 3. Control Storage and Handling: Maintain consistent and appropriate storage conditions for all batches under study.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of Darusentan to develop a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solutions: Prepare solutions of Darusentan in a suitable solvent (e.g., methanol, acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.

    • Photodegradation: Expose the drug solution and solid to UV light (254 nm) and visible light for a defined period (e.g., as per ICH Q1B guidelines).

  • Neutralization (for acid and base hydrolysis samples): Neutralize the samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique like HPLC with a photodiode array (PDA) detector or LC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation peaks. The peak purity of the main peak should be assessed to ensure it is not co-eluting with any degradants.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating Darusentan from its potential degradation products and impurities.

Methodology:

  • Column Selection: Start with a common reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection:

    • Begin with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

    • Optimize the gradient profile to achieve good separation of the main peak from any degradation peaks observed in the forced degradation study.

  • Detector Wavelength Selection: Use a PDA detector to scan across a range of wavelengths and select a wavelength that provides good sensitivity for both the API and the degradation products.

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Darusentan_API Darusentan API Acid Acid Hydrolysis Darusentan_API->Acid Base Base Hydrolysis Darusentan_API->Base Oxidation Oxidation Darusentan_API->Oxidation Heat Thermal Stress Darusentan_API->Heat Light Photostability Darusentan_API->Light Formulation Darusentan Formulation Formulation->Acid Formulation->Base Formulation->Oxidation Formulation->Heat Formulation->Light HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC LCMS LC-MS Analysis HPLC->LCMS For Peak Identification Degradation_Profile Degradation Profile LCMS->Degradation_Profile Stability_Method Stability-Indicating Method Degradation_Profile->Stability_Method

Caption: Workflow for Forced Degradation Studies.

signaling_pathway ET1 Endothelin-1 (ET-1) ETAR Endothelin A Receptor (ETA) ET1->ETAR PLC Phospholipase C (PLC) Activation ETAR->PLC Darusentan Darusentan (this compound) Darusentan->Block IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction

Caption: Darusentan's Mechanism of Action.

Technical Support Center: Quantification of Residual Glutaraldehyde (Einecs 300-803-9)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the quantification of residual glutaraldehyde in purified samples. The primary method detailed is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH).

Experimental Protocol: HPLC-UV Method for Glutaraldehyde Quantification

This protocol is based on established methods for the determination of glutaraldehyde, such as OSHA Method 64.[1][2][3] It involves the reaction of glutaraldehyde with DNPH to form a stable derivative that can be detected by UV spectrophotometry.[2][4]

1. Reagents and Materials:

  • Glutaraldehyde (analytical standard)

  • 2,4-Dinitrophenylhydrazine (DNPH), recrystallized

  • Phosphoric acid (H₃PO₄)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sample matrix (blank)

  • Syringe filters (0.45 µm)

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • Analytical column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm x 150 mm)

  • Volumetric flasks and pipettes

  • Vials for autosampler

  • Analytical balance

  • Vortex mixer

  • pH meter

3. Preparation of Solutions:

  • DNPH Derivatizing Reagent: Prepare a solution of DNPH in acetonitrile containing a catalytic amount of phosphoric acid. For example, dissolve 1 g of recrystallized DNPH in 1 L of acetonitrile and add 5 mL of phosphoric acid.[4]

  • Glutaraldehyde Stock Solution: Accurately weigh and dissolve glutaraldehyde standard in HPLC-grade water to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the glutaraldehyde stock solution with the sample matrix to cover the expected concentration range of the samples.

4. Sample Preparation and Derivatization:

  • Transfer a known volume of the purified sample into a reaction vial.

  • Add an equal volume of the DNPH derivatizing reagent to the sample.

  • Vortex the mixture and allow it to react at room temperature for at least one hour to ensure complete derivatization.[4]

  • Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Analysis:

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 50:50 v/v).[5]

  • Flow Rate: Set the flow rate to a suitable value, for example, 0.9 mL/min.[5]

  • Column Temperature: Maintain the column at a constant temperature, for instance, 30°C.[5]

  • Injection Volume: Inject a fixed volume of the prepared sample (e.g., 20 µL).

  • UV Detection: Monitor the effluent at a wavelength of 360 nm.[5]

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the glutaraldehyde-bis-DNPH derivative versus the concentration of the calibration standards.

  • Determine the concentration of residual glutaraldehyde in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Collection & Preparation derivatization Derivatization with DNPH sample_prep->derivatization filtration Filtration derivatization->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection (360 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Glutaraldehyde calibration->quantification

Caption: Workflow for the quantification of residual glutaraldehyde.

Data Presentation

The performance of the HPLC-UV method for glutaraldehyde quantification can be summarized by the following parameters.

Table 1: Method Performance Characteristics

ParameterTypical ValueReference
Limit of Detection (LOD)0.61 µg/mL[5]
Limit of Quantification (LOQ)2.04 µg/mL[5]
Linear Range2 - 20 µg/mL[5]
Correlation Coefficient (r)> 0.998[5]

Table 2: Recovery Rates

Spiked ConcentrationAverage RecoveryReference
5 µg/mL102.3%[5]
10 µg/mL101.6%[5]
15 µg/mL99.2%[5]

Troubleshooting Guide

This section addresses common issues encountered during the analysis of residual glutaraldehyde by HPLC-UV.

Q1: Why am I observing multiple peaks for the glutaraldehyde-DNPH derivative in my chromatogram?

A: The observation of multiple peaks for the glutaraldehyde-bis-DNPH derivative is a known phenomenon.[6] This is because the derivative can exist as three different geometric isomers (E-E, E-Z, and Z-Z) due to the two C=N double bonds formed during the reaction.[7][8] Depending on the chromatographic conditions, these isomers may be partially or fully resolved, leading to the appearance of multiple peaks.[6] For quantification, it is common practice to integrate the areas of all isomer peaks and sum them to represent the total glutaraldehyde concentration.[6]

Q2: My baseline is drifting or noisy. What could be the cause?

A: Baseline drift or noise can arise from several sources:

  • Mobile Phase Issues: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the system.[9] Inconsistent mixing of mobile phase components can also cause drift.[9]

  • Detector Problems: A dirty flow cell or a failing detector lamp can lead to baseline instability.[9]

  • Column Contamination: Contaminants from previous injections accumulating on the column can bleed off and cause baseline drift.

  • Temperature Fluctuations: Ensure the column oven maintains a stable temperature, as fluctuations can affect the refractive index of the mobile phase and cause drift.[9]

Q3: The retention time of my glutaraldehyde-DNPH peak is shifting between injections. What should I do?

A: Retention time variability can be caused by:

  • Changes in Mobile Phase Composition: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of volatile components.

  • Inconsistent Flow Rate: Check for leaks in the pump and ensure check valves are functioning correctly to maintain a constant flow rate.[9]

  • Column Temperature Variations: Use a column oven to maintain a consistent temperature, as retention times can be sensitive to temperature changes.[10]

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting a sequence of injections.[9]

Q4: I am seeing poor peak shape (e.g., fronting, tailing, or split peaks). How can I improve it?

A: Poor peak shape can be due to:

  • Column Overload: If the peak is fronting, you may be injecting too much sample. Try diluting your sample.

  • Column Contamination or Degradation: If the peak is tailing, the column may be contaminated or the stationary phase may be degrading. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening.

Troubleshooting Logic Diagram

troubleshooting_logic problem Problem Observed peak_issue Peak-related Issue problem->peak_issue baseline_issue Baseline Issue problem->baseline_issue rt_issue Retention Time Issue problem->rt_issue multiple_peaks Multiple Peaks for Analyte peak_issue->multiple_peaks poor_shape Poor Peak Shape (Tailing, Fronting, Splitting) peak_issue->poor_shape sum_peaks Solution: Sum isomer peak areas for quantification. multiple_peaks->sum_peaks check_column_load Solution: Check for column overload/contamination. Optimize sample solvent. poor_shape->check_column_load drift_noise Drifting or Noisy Baseline baseline_issue->drift_noise check_mobile_phase_detector Solution: Degas mobile phase, clean detector cell, check lamp. drift_noise->check_mobile_phase_detector rt_shift Shifting Retention Time rt_issue->rt_shift check_flow_temp_mobile_phase Solution: Check for leaks, stabilize temperature, prepare fresh mobile phase. rt_shift->check_flow_temp_mobile_phase

Caption: A decision tree for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: What is Einecs 300-803-9?

A: this compound is the European Inventory of Existing Commercial Chemical Substances number for glutaraldehyde (CAS No. 111-30-8).[11]

Q2: How stable are glutaraldehyde solutions?

A: The stability of glutaraldehyde solutions depends on factors like pH, temperature, and concentration.[12][13] Acidic solutions (pH 3-5) are generally more stable and can be stored for longer periods.[13] Alkaline solutions are less stable and can polymerize, losing activity within a few weeks.[13] It is recommended to store glutaraldehyde solutions under refrigeration.[4]

Q3: Why is derivatization with DNPH necessary?

A: Glutaraldehyde itself does not have a strong chromophore, which means it does not absorb UV light well, making it difficult to detect at low concentrations with a UV detector. Derivatization with DNPH attaches a molecule that has a high UV absorbance, significantly enhancing the sensitivity of the detection method.[14]

Q4: Can other aldehydes or ketones in the sample interfere with the analysis?

A: Yes, other aldehydes and ketones can also react with DNPH. However, the resulting derivatives will typically have different retention times from the glutaraldehyde-bis-DNPH derivative under the specified HPLC conditions, allowing for their separation and specific quantification of glutaraldehyde.[3]

References

Validation & Comparative

Comparative study of Einecs 300-803-9 and polysorbate surfactants in nanoemulsions

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Polysorbate Surfactants in Nanoemulsion Formulations

A detailed examination of the performance and characteristics of commonly used polysorbate surfactants in the formulation of nanoemulsions, intended for researchers, scientists, and drug development professionals. This guide also addresses the inquiry into Einecs 300-803-9.

Initial research into the chemical entity identified by This compound (CAS No. 93963-60-1) did not yield any publicly available information suggesting its use as a surfactant in nanoemulsion formulations. One source associated this number with (R)-darusentan, a pharmaceutical agent, not an emulsifier[1]. Consequently, a direct comparative study between this compound and polysorbate surfactants in the context of nanoemulsions is not feasible based on current data.

This guide will, therefore, focus on a comprehensive comparative study of widely used polysorbate surfactants—Polysorbate 20, Polysorbate 60, and Polysorbate 80—in the development of nanoemulsions.

Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by surfactant molecules, with droplet sizes generally ranging from 20 to 500 nm[2][3]. These systems are of significant interest in drug delivery due to their ability to enhance the solubility and bioavailability of poorly water-soluble drugs[4]. The choice of surfactant is critical to the formation, stability, and in-vivo performance of nanoemulsions.

Physicochemical Properties of Polysorbate Surfactants

Polysorbates are non-ionic surfactants derived from the ethoxylation of sorbitan esters of fatty acids. The numerical designation of the polysorbate corresponds to the type of fatty acid used, which in turn influences its properties, such as the Hydrophilic-Lipophilic Balance (HLB) value. A higher HLB value indicates greater hydrophilicity, making the surfactant suitable for forming oil-in-water (O/W) emulsions[5][6].

SurfactantChemical NameFatty AcidCAS NumberHLB ValueCritical Micelle Concentration (CMC)
Polysorbate 20 Polyoxyethylene (20) sorbitan monolaurateLauric Acid (C12)9005-64-516.70.06 mM
Polysorbate 60 Polyoxyethylene (20) sorbitan monostearateStearic Acid (C18)9005-67-814.9-
Polysorbate 80 Polyoxyethylene (20) sorbitan monooleateOleic Acid (C18, unsaturated)9005-65-615.0-
Performance of Polysorbate Surfactants in Nanoemulsions

The selection of a polysorbate surfactant can significantly impact the physical characteristics of a nanoemulsion, such as droplet size and stability.

SurfactantOil PhaseMean Particle Size (nm)Polydispersity Index (PDI)Observations
Polysorbate 20 Sunflower OilSimilar to WPI-stabilized emulsions-Effective for creating food-grade nanoemulsions[7].
Polysorbate 60 Medium Chain Triglycerides (MCT)--Used in combination with polyvinyl alcohol to create stable morin-loaded nanoemulsions and was found to interact with P-glycoprotein, potentially increasing drug bioavailability[8].
Polysorbate 80 Soybean Oil206 - 253 nm (initially), 168 - 200 nm (after one week)0.3 - 0.5Formulations with Sorbitan monostearate and Polysorbate 80 showed a decrease in particle size over a week, indicating a slow equilibrium[9].
Polysorbate 80 Long Chain Triglyceride (LCT)/Lecithin38 nm (initially), 49 nm (after 12 months at 25°C)-Nanoemulsions demonstrated good long-term stability with minimal change in particle size[10].

Experimental Protocols

Preparation of Nanoemulsions by High-Energy Homogenization

This protocol describes a general method for preparing an oil-in-water (O/W) nanoemulsion using a high-pressure homogenizer or ultrasonicator.

Materials:

  • Oil phase (e.g., medium-chain triglycerides, soybean oil)

  • Aqueous phase (e.g., purified water)

  • Surfactant (e.g., Polysorbate 20, 60, or 80)

  • Co-surfactant (optional, e.g., ethanol, propylene glycol)

  • Active Pharmaceutical Ingredient (API) (if applicable)

Procedure:

  • Preparation of Phases:

    • Aqueous Phase: Dissolve the hydrophilic components, including the polysorbate surfactant, in the aqueous phase.

    • Oil Phase: Dissolve the lipophilic components, including the API if it is oil-soluble, in the oil phase.

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while continuously stirring at a moderate speed using a magnetic stirrer or overhead stirrer. This will form a coarse, milky-white emulsion.

  • High-Energy Homogenization:

    • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and at a defined pressure (e.g., 500-1000 bar)[7].

    • Ultrasonication: Subject the coarse emulsion to high-intensity ultrasonic waves using a probe sonicator. The sonication time and amplitude should be optimized to achieve the desired particle size.

  • Cooling and Storage: Allow the resulting nanoemulsion to cool to room temperature and store it in a suitable container for further characterization.

Characterization of Nanoemulsions

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute a small aliquot of the nanoemulsion with the aqueous phase to an appropriate concentration to avoid multiple scattering effects. Place the diluted sample in a cuvette and measure the particle size and PDI using a DLS instrument. The PDI value indicates the breadth of the particle size distribution, with values below 0.3 generally considered acceptable for pharmaceutical nanoemulsions[9].

2. Zeta Potential Measurement:

  • Method: Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the nanoemulsion sample with the aqueous phase and inject it into the zeta potential cell of the instrument. The instrument applies an electric field and measures the velocity of the droplets, from which the zeta potential is calculated. A higher absolute zeta potential value (typically > ±30 mV) indicates good colloidal stability due to strong electrostatic repulsion between droplets.

Visualizations

experimental_workflow cluster_prep Nanoemulsion Preparation cluster_char Nanoemulsion Characterization cluster_result Outcome prep_phases 1. Prepare Aqueous and Oil Phases mix_coarse 2. Form Coarse Emulsion (Stirring) prep_phases->mix_coarse homogenize 3. High-Energy Homogenization (Ultrasonication or HPH) mix_coarse->homogenize dls Particle Size & PDI (DLS) homogenize->dls Characterize zeta Zeta Potential (ELS) homogenize->zeta Characterize stability Stability Studies homogenize->stability Assess final_product Stable Nanoemulsion dls->final_product zeta->final_product stability->final_product

Caption: Experimental workflow for nanoemulsion preparation and characterization.

References

Efficacy of fatty acid triisopropanolamine salts versus other non-ionic detergents for cell lysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of commonly employed non-ionic detergents for the extraction of cellular proteins, with a special note on the emerging class of fatty acid triisopropanolamine salts.

In the pursuit of understanding cellular function and disease, the effective lysis of cells to extract intact and functional proteins is a critical first step. The choice of detergent is paramount in this process, with non-ionic detergents being widely favored for their mild action, which preserves protein structure and function. This guide provides a detailed comparison of the efficacy of various non-ionic detergents, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal lysis agent for their specific needs.

While established non-ionic detergents like Triton™ X-100 and NP-40 are staples in laboratories worldwide, there is growing interest in alternative surfactants. This guide will focus on the well-characterized non-ionic detergents and will also address the current state of knowledge on fatty acid triisopropanolamine salts, a class of anionic surfactants with potential for specialized applications.

Principles of Detergent-Based Cell Lysis

Detergents are amphipathic molecules, possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This dual nature allows them to interact with the lipid bilayer of cell membranes. At concentrations above their critical micelle concentration (CMC), detergent molecules aggregate to form micelles, which can encapsulate lipids and proteins, effectively disrupting the cell membrane and releasing intracellular contents.

The "mildness" of a detergent is related to its tendency to disrupt protein-protein interactions. Non-ionic detergents are considered mild because their uncharged hydrophilic heads are less likely to denature proteins, preserving their native conformation and biological activity. In contrast, ionic detergents, which possess a charged head group, are generally more denaturing.

Comparison of Common Non-Ionic Detergents

The selection of a non-ionic detergent is often guided by the specific cell type, the subcellular location of the target protein, and the downstream application. Below is a comparative summary of some of the most frequently used non-ionic detergents.

DetergentChemical NatureCritical Micelle Concentration (CMC)Key Characteristics & Applications
Triton™ X-100 Polyoxyethylene-based0.24 mMA widely used, mild detergent effective for solubilizing membrane proteins while preserving their native structure. Suitable for immunoprecipitation and Western blotting.[1]
NP-40 (Nonidet P-40) Polyoxyethylene-based0.29 mMSimilar to Triton™ X-100, NP-40 is a mild, non-denaturing detergent. It is particularly effective for isolating cytoplasmic proteins.[1]
Tween® 20/80 Polysorbate0.06 mM (Tween 20)Very mild detergents often used in wash buffers to reduce non-specific binding in immunoassays. They have limited lytic capabilities on their own.
Digitonin Steroid glycosideNot applicable (forms aggregates)A mild, non-ionic detergent known for its ability to selectively permeabilize the plasma membrane while leaving organellar membranes intact, useful for isolating mitochondria.
n-Dodecyl β-D-maltoside (DDM) Glycosidic0.17 mMA mild detergent often used for the solubilization and stabilization of membrane proteins for structural studies.

A Note on Fatty Acid Triisopropanolamine Salts

Fatty acid triisopropanolamine salts are a type of anionic surfactant, formed by the neutralization of a fatty acid with triisopropanolamine. These molecules possess a negatively charged carboxylate head group and a long hydrophobic tail. While widely used in the cosmetics and cleaning industries for their emulsifying and foaming properties, their application in biological cell lysis for protein extraction is not well-documented in scientific literature.

Based on their chemical structure, it can be inferred that as anionic detergents, they would likely be more denaturing than non-ionic detergents, potentially impacting protein structure and function. However, without specific experimental data comparing their efficacy (e.g., protein yield, preservation of enzyme activity) to established non-ionic detergents, a direct and quantitative comparison is not possible at this time. Researchers interested in exploring these novel surfactants would need to conduct empirical studies to determine their suitability for specific cell lysis applications.

Experimental Protocols

Below are generalized protocols for cell lysis using common non-ionic detergents. It is crucial to optimize these protocols for specific cell types and experimental goals.

Protocol 1: Cell Lysis using NP-40 Lysis Buffer

Materials:

  • NP-40 Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40

  • Protease and Phosphatase Inhibitor Cocktails

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper (for adherent cells)

  • Microcentrifuge

Procedure:

  • For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Add an appropriate volume of ice-cold NP-40 Lysis Buffer (supplemented with protease and phosphatase inhibitors) to the cells. A common starting point is 1 mL per 10^7 cells.

  • For adherent cells, use a cell scraper to gently scrape the cells off the plate. For suspension cells, resuspend the pellet in the lysis buffer.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

  • Determine the protein concentration using a suitable assay (e.g., BCA assay). The lysate is now ready for downstream applications or can be stored at -80°C.

Protocol 2: Cell Lysis using Triton™ X-100 Lysis Buffer

The protocol for Triton™ X-100 is very similar to that of NP-40, with the primary difference being the composition of the lysis buffer.

Materials:

  • Triton™ X-100 Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton™ X-100

  • Other materials as listed in Protocol 1.

Procedure: Follow steps 1-9 as outlined in Protocol 1, substituting the NP-40 Lysis Buffer with the Triton™ X-100 Lysis Buffer.

Visualizing the Process: Experimental Workflow and Detergent Action

To better illustrate the processes described, the following diagrams created using the DOT language provide a visual representation of a typical cell lysis workflow and the mechanism of detergent action.

experimental_workflow start Start: Cell Culture wash Wash with ice-cold PBS start->wash lysis Add Lysis Buffer (e.g., NP-40 or Triton X-100) + Inhibitors wash->lysis incubate Incubate on ice lysis->incubate centrifuge Centrifuge to pellet debris incubate->centrifuge collect Collect supernatant (Protein Lysate) centrifuge->collect end Downstream Applications (e.g., Western Blot, IP) collect->end

Caption: A typical experimental workflow for cell lysis and protein extraction.

detergent_action cluster_before Before Lysis cluster_after After Lysis cell_membrane Cell Membrane (Lipid Bilayer) micelle2 Mixed Micelle (Lipid + Detergent) cell_membrane->micelle2 are disrupted into intracellular Intracellular Proteins solubilized_protein Solubilized Protein intracellular->solubilized_protein are released and solubilized by micelle Detergent Micelle detergent detergent->cell_membrane interact with

Caption: Mechanism of cell membrane disruption by detergents.

References

Navigating Emulsifier Selection: An In Vitro Toxicity Comparison of Common Excipients

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of the cytotoxic profiles of widely used emulsifying agents is essential for researchers and drug development professionals. This guide provides a comparative analysis of the in vitro toxicity of common emulsifiers, supported by experimental data, to aid in the selection of appropriate excipients for pharmaceutical and research applications.

While the substance identified by Einecs 300-803-9, chemically known as Isononanamine, N,N-bis(2-methylpropyl)-, was the initial focus of this comparison, a comprehensive search of scientific literature and chemical databases did not yield evidence of its use as a common emulsifier in pharmaceutical or research contexts. Consequently, robust in vitro toxicity data for this specific compound is not publicly available, precluding a direct comparison.

Therefore, this guide will focus on two of the most prevalent emulsifiers in drug formulation and scientific research: the anionic surfactant Sodium Lauryl Sulfate (SLS) and the non-ionic surfactant Polysorbate 80. By examining their effects on cell viability and cytotoxicity, this document aims to provide a valuable resource for informed decision-making in formulation development.

Comparative Analysis of In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic effects of Sodium Lauryl Sulfate (SLS) and Polysorbate 80 on various cell lines. The data is presented as the concentration of the emulsifier that results in a 50% reduction in cell viability (IC50) or other relevant cytotoxicity endpoints.

EmulsifierCell LineAssayExposure TimeCytotoxicity Endpoint (IC50 / NR50)Reference
Sodium Lauryl Sulfate (SLS) Human Gingival S-G Epithelial CellsNeutral Red (NR) Uptake24 hours0.0075%[1]
Human Gingival GF FibroblastsNeutral Red (NR) Uptake24 hours0.0127%[1]
Human Primary KeratinocytesNot specifiedNot specifiedSignificant morphophysiological changes at ≥25 μM[2]
Polysorbate 80 Human Intestinal Epithelial CellsNot specifiedNot specifiedToxic to cells[3]
LO2 CellsNot specifiedNot specifiedComponent (PSD) induced highest cytotoxicity[4]
Not specifiedNot specifiedNot specifiedCan increase cell susceptibility to oxidative stress[5]

Experimental Methodologies

The assessment of in vitro toxicity for emulsifiers commonly relies on a variety of established cell-based assays. Below are detailed protocols for two of the most frequently employed methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare various concentrations of the emulsifier in a suitable cell culture medium. Remove the existing medium from the wells and add 100 µL of the emulsifier-containing medium to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. It serves as an indicator of cell membrane integrity and cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls and determine the concentration of the emulsifier that causes 50% LDH release (EC50).

Visualizing Cellular Impact and Experimental Processes

To better understand the mechanisms of emulsifier-induced toxicity and the workflow of in vitro testing, the following diagrams are provided.

Emulsifier-Induced Apoptosis Pathway Emulsifier Emulsifier Exposure Membrane Cell Membrane Perturbation Emulsifier->Membrane Mitochondria Mitochondrial Stress Membrane->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified signaling pathway of emulsifier-induced apoptosis.

In Vitro Cytotoxicity Testing Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture CellSeeding Cell Seeding in 96-well Plate CellCulture->CellSeeding EmulsifierPrep Emulsifier Dilution Series Treatment Treatment with Emulsifiers EmulsifierPrep->Treatment CellSeeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay Measurement Absorbance Reading Assay->Measurement DataAnalysis Data Analysis & IC50 Determination Measurement->DataAnalysis

References

The Impact of Anionic Surfactants on Drug Release: A Comparative Analysis for Formulation Scientists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, optimizing the release profile of poorly soluble active pharmaceutical ingredients (APIs) is a critical challenge. This guide provides a comparative analysis of the role of anionic surfactants, with a focus on substances like Einecs 300-803-9 (Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs.), in enhancing drug dissolution. By presenting experimental data and detailed protocols, this document aims to be a valuable resource for validating drug release profiles from various formulations.

Anionic surfactants are frequently employed in pharmaceutical formulations to improve the dissolution of drugs with low aqueous solubility. These surfactants work by reducing the surface tension between the drug particles and the dissolution medium, thereby enhancing wettability and increasing the overall surface area available for dissolution. Furthermore, at concentrations above their critical micelle concentration (CMC), they can form micelles that encapsulate the hydrophobic drug molecules, further increasing the drug's apparent solubility.

This guide will explore the effects of these surfactants on drug release, provide a standardized protocol for evaluating these effects, and compare the performance of different anionic surfactants.

Comparative Dissolution Data

To illustrate the impact of anionic surfactants on drug release, the dissolution of carbamazepine, a poorly water-soluble drug, was examined in the presence of different anionic surfactants. The following table summarizes the solubility of carbamazepine in solutions of Sodium Dodecyl Sulfate (SDS), Sodium Lauryl Ether Sulfate (SLES), and Sodium Dodecyl Benzene Sulfonate (SDBS), a substance chemically similar to this compound.

SurfactantConcentration (mM)Carbamazepine Solubility (mM)
Control (Water) 0~0.7
Sodium Dodecyl Sulfate (SDS) 10~3.5
20~6.8
Sodium Lauryl Ether Sulfate (SLES) 10~2.8
20~5.2
Sodium Dodecyl Benzene Sulfonate (SDBS) 10~2.1
20~4.0

Data compiled from studies on carbamazepine solubilization by anionic surfactants.[1]

The data clearly indicates that all three anionic surfactants significantly increase the solubility of carbamazepine compared to water alone. SDS shows the most substantial increase in solubility, followed by SLES and then SDBS.[1] This highlights the importance of surfactant selection in formulation development.

Experimental Protocols for Validation

A standardized and well-documented experimental protocol is crucial for the validation of drug release profiles. Below is a detailed methodology for conducting a comparative dissolution study using the USP Type II (paddle) apparatus.

Protocol: In Vitro Dissolution of a Poorly Soluble Drug with Anionic Surfactants

1. Materials and Reagents:

  • Active Pharmaceutical Ingredient (API): e.g., Carbamazepine

  • Formulation without surfactant (Control)

  • Formulation with this compound or a representative anionic surfactant (e.g., Sodium Dodecyl Sulfate)

  • Alternative anionic surfactant formulations for comparison

  • Dissolution Medium: 900 mL of phosphate buffer (pH 6.8)

  • Anionic Surfactants: Sodium Dodecyl Sulfate (SDS), Sodium Lauryl Ether Sulfate (SLES), Sodium Dodecyl Benzene Sulfonate (SDBS)

  • High-Performance Liquid Chromatography (HPLC) grade water, acetonitrile, and other necessary reagents for analysis.

2. Equipment:

  • USP Dissolution Apparatus II (Paddle Apparatus)

  • HPLC system with a UV detector

  • Analytical balance

  • pH meter

  • Syringe filters (0.45 µm)

3. Dissolution Test Parameters:

  • Apparatus: USP Apparatus II (Paddle)

  • Dissolution Medium: 900 mL of phosphate buffer (pH 6.8) with and without the addition of the specified surfactant at various concentrations.

  • Temperature: 37 ± 0.5 °C

  • Paddle Speed: 50 rpm

  • Sampling Times: 5, 10, 15, 30, 45, and 60 minutes

  • Sample Volume: 5 mL (replace with an equal volume of fresh, pre-warmed dissolution medium)

4. Procedure:

  • Prepare the dissolution medium and bring it to the required temperature (37 ± 0.5 °C).

  • Place one tablet or capsule of the formulation into each dissolution vessel.

  • Start the paddle rotation at the specified speed.

  • At each sampling time point, withdraw 5 mL of the medium from a zone midway between the surface of the dissolution medium and the top of the paddle blade, not less than 1 cm from the vessel wall.

  • Immediately filter the samples through a 0.45 µm syringe filter.

  • Analyze the filtered samples for drug concentration using a validated HPLC method.

5. Data Analysis:

  • Calculate the cumulative percentage of drug released at each time point.

  • Plot the dissolution profiles (percentage of drug released vs. time) for each formulation.

  • Compare the dissolution profiles using a similarity factor (f2) to quantitatively assess the difference between the formulations.

Visualization of Experimental Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the validation of drug release profiles.

experimental_workflow cluster_preparation Preparation Phase cluster_dissolution Dissolution Testing cluster_analysis Analysis & Comparison prep_formulation Prepare Formulations (Control, Test, Alternatives) setup_apparatus Set up USP Apparatus II (Temp, Speed) prep_formulation->setup_apparatus prep_media Prepare Dissolution Media (with/without surfactants) prep_media->setup_apparatus run_dissolution Perform Dissolution Test setup_apparatus->run_dissolution sampling Collect Samples at Time Intervals run_dissolution->sampling filter_samples Filter Samples sampling->filter_samples hplc_analysis Analyze Samples by HPLC filter_samples->hplc_analysis plot_profiles Plot Dissolution Profiles hplc_analysis->plot_profiles compare_profiles Compare Profiles (f2 factor) plot_profiles->compare_profiles

Caption: Workflow for the validation of drug release profiles.

Logical Relationship of Surfactant Action

The mechanism by which anionic surfactants enhance drug dissolution can be visualized as a logical pathway.

surfactant_action cluster_problem Initial State cluster_intervention Intervention cluster_mechanisms Mechanisms of Action cluster_effects Immediate Effects cluster_outcome Final Outcome poorly_soluble_drug Poorly Soluble Drug add_anionic_surfactant Addition of Anionic Surfactant (e.g., this compound) poorly_soluble_drug->add_anionic_surfactant reduce_surface_tension Reduced Surface Tension add_anionic_surfactant->reduce_surface_tension micelle_formation Micelle Formation (above CMC) add_anionic_surfactant->micelle_formation increased_wettability Increased Drug Wettability reduce_surface_tension->increased_wettability drug_encapsulation Drug Encapsulation in Micelles micelle_formation->drug_encapsulation enhanced_dissolution Enhanced Drug Dissolution Rate increased_wettability->enhanced_dissolution drug_encapsulation->enhanced_dissolution

Caption: Logical pathway of anionic surfactant action on drug dissolution.

Conclusion

The inclusion of anionic surfactants, such as this compound, in pharmaceutical formulations is a potent strategy for enhancing the dissolution of poorly soluble drugs. The selection and concentration of the surfactant must be carefully optimized and validated through rigorous experimental protocols. This guide provides a framework for conducting such comparative studies, enabling formulation scientists to make data-driven decisions to improve the performance and bioavailability of their drug products. The provided experimental workflow and logical diagrams serve as visual aids to understand and implement these validation processes effectively.

References

Benchmarking the stabilization of lipid nanoparticles with Einecs 300-803-9 against other stabilizers

Author: BenchChem Technical Support Team. Date: November 2025

Benchmarking LNP Stabilization: A Comparative Analysis of Common Stabilizers

An objective comparison of lipid nanoparticle (LNP) stabilization technologies for researchers, scientists, and professionals in drug development.

The stability of lipid nanoparticles is a critical factor in the successful development of nucleic acid therapeutics, directly impacting shelf-life, delivery efficiency, and ultimately, therapeutic efficacy. While a broad range of stabilizers are utilized in LNP formulations, a comprehensive understanding of their comparative performance is essential for optimal formulation design.

Initial research to benchmark the performance of Einecs 300-803-9 , identified as Isononanamine, N,N-bis(2-methylpropyl)- (CAS Number 93963-60-1), revealed a significant information gap. There is currently no publicly available scientific literature or experimental data detailing its use as a stabilizer for lipid nanoparticles. However, the chemical structure of this compound, featuring a tertiary amine, suggests a potential role as an ionizable lipid, a key component in many LNP formulations responsible for nucleic acid encapsulation and endosomal escape.[1][2][3]

Given the absence of specific data for this compound, this guide provides a comparative analysis of well-established and commonly employed stabilizers in LNP formulations. This comparison focuses on key performance indicators and the underlying mechanisms of stabilization.

Key Performance Indicators for LNP Stability

The evaluation of LNP stability relies on a set of quantitative measures that characterize the physical and chemical integrity of the nanoparticles over time and under various stress conditions. The primary indicators include:

  • Particle Size (Hydrodynamic Diameter): The average size of the LNPs. Consistency in particle size is crucial for biodistribution and cellular uptake.

  • Polydispersity Index (PDI): A measure of the heterogeneity of particle sizes in a sample. A lower PDI indicates a more uniform and stable formulation.

  • Zeta Potential: The electrical charge at the surface of the LNPs. It is a key indicator of colloidal stability, with a sufficiently high positive or negative charge preventing particle aggregation.

  • Encapsulation Efficiency (%EE): The percentage of the therapeutic payload (e.g., mRNA, siRNA) that is successfully entrapped within the LNPs.

Comparative Analysis of Common LNP Stabilizers

The stability of LNPs is typically achieved through a combination of different lipid components, each serving a specific function. The following table summarizes the roles and typical performance characteristics of major classes of LNP stabilizers.

Stabilizer ClassExamplesPrimary FunctionTypical Impact on Particle SizeTypical Impact on PDITypical Impact on Zeta PotentialTypical Encapsulation Efficiency
PEGylated Lipids DSPE-PEG2000, DMG-PEG2000Steric stabilization, prevention of aggregation, prolonged circulationControl over initial size, prevents increase over time[4]Low PDINear-neutralHigh
Ionizable Lipids DLin-MC3-DMA, SM-102, ALC-0315Nucleic acid encapsulation, endosomal escapeCan influence final particle sizeCan affect PDIpH-dependent; near-neutral at physiological pH, positive in acidic endosomes[1]Very High (>90%)
Helper Lipids DSPC, DOPEStructural integrity of the lipid bilayer[4]Contributes to stable particle formationLow PDIGenerally neutralHigh
Sterols CholesterolModulates membrane fluidity and stability[5]Essential for stable particle formationLow PDINeutralHigh
Cryoprotectants Sucrose, TrehaloseProtection during freeze-thaw cyclesPrevents aggregation upon freezing and thawingMaintains low PDI after freeze-thawNo significant changeMaintains high EE
Alternative Stabilizers Poloxamers (e.g., Poloxamer 188), ChitosanSurface stabilization, prevention of aggregationCan reduce particle size and prevent aggregationLow PDICan be modified to be cationic (Chitosan)High

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of LNP stability. Below are standard protocols for key stability-indicating assays.

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for producing LNPs with controlled size and polydispersity.

Workflow for LNP Formulation:

LNP_Formulation cluster_prep Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification cluster_analysis Characterization lipid_mix Lipid Mixture in Ethanol (Ionizable Lipid, Helper Lipid, Cholesterol, PEG-Lipid) microfluidic Microfluidic Device lipid_mix->microfluidic Lipid Phase na_solution Nucleic Acid in Aqueous Buffer (e.g., citrate) na_solution->microfluidic Aqueous Phase dialysis Dialysis or Tangential Flow Filtration (TFF) (to remove ethanol and unencapsulated nucleic acid) microfluidic->dialysis Crude LNPs final_lnp Sterile-Filtered LNP Formulation dialysis->final_lnp Purified LNPs

Workflow for LNP formulation using a microfluidic device.

Method:

  • Prepare a lipid stock solution in ethanol containing the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEGylated lipid at a specific molar ratio.

  • Prepare a solution of the nucleic acid (e.g., mRNA) in an aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Load the lipid solution and the nucleic acid solution into separate syringe pumps connected to a microfluidic mixing device.

  • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase).

  • Collect the resulting nanoparticle suspension.

  • Purify the LNPs and exchange the buffer to a storage buffer (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration (TFF).

  • Sterile filter the final LNP formulation through a 0.22 µm filter.

Characterization of LNP Physicochemical Properties

Dynamic Light Scattering (DLS) for Size and PDI:

  • Dilute the LNP formulation in the storage buffer to an appropriate concentration.

  • Equilibrate the sample to 25°C.

  • Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

  • Perform measurements in triplicate.

Zeta Potential Measurement:

  • Dilute the LNP formulation in an appropriate buffer (e.g., 10 mM NaCl) to reduce ionic strength for accurate measurement.

  • Measure the electrophoretic mobility using a laser Doppler velocimetry-based instrument.

  • The instrument software calculates the zeta potential from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.

  • Perform measurements in triplicate.

Encapsulation Efficiency (%EE) using a Ribogreen Assay:

  • Prepare two sets of LNP samples.

  • To one set of samples, add a lytic agent (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.

  • Prepare a standard curve of the nucleic acid in the same buffer.

  • Add the Ribogreen reagent to the LNP samples (with and without lysis) and the standards.

  • Measure the fluorescence intensity (excitation ~480 nm, emission ~520 nm).

  • Calculate the %EE using the following formula: %EE = [(Fluorescence of lysed LNPs) – (Fluorescence of intact LNPs)] / (Fluorescence of lysed LNPs) x 100

Signaling Pathway for LNP Uptake and Endosomal Escape

The successful delivery of the nucleic acid payload into the cytoplasm is a critical step mediated by the ionizable lipids in the LNP formulation. The following diagram illustrates the key steps in this process.

LNP_Uptake cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Uptake cluster_endosomal Endosomal Pathway cluster_cytoplasm Cytoplasm (pH 7.4) lnp_neutral LNP with Neutral Ionizable Lipid endocytosis ApoE-mediated Endocytosis lnp_neutral->endocytosis Binding to ApoE early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome Endosomal Maturation (Proton Pumping) payload_release Nucleic Acid Payload Release late_endosome->payload_release Ionizable Lipid Protonation, Membrane Destabilization & Endosomal Escape translation Protein Translation (for mRNA) payload_release->translation

Cellular uptake and endosomal escape of LNPs.

Mechanism:

  • In the bloodstream (pH 7.4), the ionizable lipids are predominantly neutral, leading to a stable LNP.

  • The LNP binds to apolipoprotein E (ApoE) and is taken up by cells via endocytosis.

  • Inside the cell, the LNP is trafficked into endosomes. As the endosome matures, its internal pH drops.

  • The acidic environment of the late endosome protonates the tertiary amine of the ionizable lipid, giving it a positive charge.

  • The now cationic ionizable lipids interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid payload into the cytoplasm.

References

The Influence of Surfactant Stabilization on Nanoparticle-Cellular Interactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between nanoparticles and cells is paramount. A critical factor governing this interaction is the choice of surfactant used to stabilize the nanoparticle. This guide provides a comparative analysis of the cellular uptake of nanoparticles stabilized with different classes of surfactants—cationic, anionic, and non-ionic—supported by experimental data, detailed protocols, and visual representations of key uptake pathways.

The surface properties of nanoparticles, dictated by the stabilizing surfactant, play a pivotal role in their biological fate. Surfactants prevent agglomeration and modulate the nanoparticle's interaction with the cell membrane, influencing the efficiency and mechanism of cellular entry. This, in turn, has profound implications for drug delivery efficacy, imaging contrast, and potential cytotoxicity.

Comparative Cellular Uptake Efficiency

The charge of the surfactant is a primary determinant of cellular uptake. Generally, cationic (positively charged) surfactants tend to promote higher cellular uptake in many cell types compared to anionic (negatively charged) or non-ionic (neutral) surfactants. This is often attributed to the electrostatic attraction between the positively charged nanoparticles and the negatively charged cell membrane. However, the optimal surfactant choice is cell-type dependent, with phagocytic cells sometimes showing a preference for anionic particles.[1]

Below is a summary of quantitative data from studies comparing the cellular uptake of nanoparticles stabilized with different surfactants.

Nanoparticle SystemSurfactant/CoatingCell LineUptake Efficiency/MetricReference
Gold Nanoparticles (2 nm) Cationic (TTMA)HeLa~1.2 x 10^5 particles/cell
Anionic (COOH)HeLa~0.8 x 10^5 particles/cell
Zwitterionic (NS)HeLa~0.6 x 10^5 particles/cell
Gold Nanoparticles (6 nm) Cationic (TTMA)HeLa~2.5 x 10^4 particles/cell
Anionic (COOH)HeLa~0.2 x 10^4 particles/cell
Zwitterionic (NS)HeLa~0.1 x 10^4 particles/cell
PLGA Nanoparticles CationicAirway Epithelial CellsHigh[2]
AnionicAirway Epithelial CellsLow[2]
Liposomes CationicAirway Epithelial CellsModerate[2]
AnionicAirway Epithelial CellsLow[2]

Experimental Protocols

Reproducible experimental design is crucial for the comparative assessment of nanoparticle performance. Below are detailed methodologies for nanoparticle synthesis and cellular uptake analysis.

Synthesis of PLGA Nanoparticles via Emulsification-Solvent Evaporation

This method is widely used for encapsulating hydrophobic drugs within a biodegradable polymer matrix. The choice of surfactant in the aqueous phase is critical for controlling particle size and stability.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Aqueous solution containing surfactant (e.g., 2% w/v Poly(vinyl alcohol) - PVA, Pluronic F-127, or Sodium Dodecyl Sulfate - SDS)

  • Deionized water

  • Drug to be encapsulated (optional)

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (and the hydrophobic drug, if applicable) in the organic solvent.

  • Emulsification: Add the organic phase dropwise to the aqueous surfactant solution under high-speed homogenization or sonication in an ice bath. This creates an oil-in-water emulsion.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate.

  • Nanoparticle Recovery: Collect the hardened nanoparticles by centrifugation.

  • Washing: Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Lyophilize the nanoparticle pellet for long-term storage.

Quantification of Cellular Uptake by Flow Cytometry

Flow cytometry offers a high-throughput method for quantifying the percentage of cells that have internalized fluorescently labeled nanoparticles and the relative amount of uptake per cell.

Materials:

  • Cells cultured in appropriate media

  • Fluorescently labeled nanoparticles

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Nanoparticle Incubation: Treat the cells with a suspension of fluorescently labeled nanoparticles at a desired concentration. Incubate for a specific period (e.g., 4 or 24 hours) at 37°C. Include an untreated cell sample as a negative control.

  • Cell Harvesting:

    • For suspension cells, gently collect the cells.

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA.

  • Washing: Centrifuge the cell suspension and wash the cell pellet with cold PBS to remove non-internalized nanoparticles. Repeat this step twice.

  • Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis (e.g., PBS with 1% fetal bovine serum).

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of individual cells. The data can be used to determine the percentage of fluorescently positive cells and the mean fluorescence intensity, which correlates with the amount of nanoparticle uptake.

Visualization of Cellular Uptake Pathways

Nanoparticles primarily enter cells through various endocytic pathways. The specific pathway utilized can be influenced by nanoparticle size, shape, and surface chemistry, including the stabilizing surfactant. Below are diagrams of two common endocytosis pathways.

ClathrinMediatedEndocytosis cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Clathrin_Coated_Pit Clathrin-Coated Pit Receptor->Clathrin_Coated_Pit Recruitment Clathrin_Coated_Vesicle Clathrin-Coated Vesicle Clathrin_Coated_Pit->Clathrin_Coated_Vesicle Invagination & Scission Nanoparticle Nanoparticle Nanoparticle->Receptor Binding Early_Endosome Early Endosome Clathrin_Coated_Vesicle->Early_Endosome Uncoating & Fusion Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion & Degradation

Caption: Clathrin-Mediated Endocytosis Pathway for Nanoparticle Uptake.

CaveolaeMediatedEndocytosis cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Caveolae Caveolae Caveosome Caveosome Caveolae->Caveosome Fission Nanoparticle Nanoparticle Nanoparticle->Caveolae Binding & Internalization Endoplasmic_Reticulum Endoplasmic Reticulum Caveosome->Endoplasmic_Reticulum Transport Golgi_Apparatus Golgi Apparatus Caveosome->Golgi_Apparatus Transport

Caption: Caveolae-Mediated Endocytosis Pathway for Nanoparticle Uptake.

References

A Head-to-Head Comparison for Protein Researchers: CHAPS vs. Its Alternatives in Preserving Protein Integrity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex world of protein analysis, the choice of detergent is a critical step that can significantly impact experimental outcomes. This guide provides a detailed comparison of the zwitterionic detergent CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) with three common alternatives: CHAPSO, Triton X-100, and Digitonin. We present a comprehensive overview of their effects on protein structure and function, supported by experimental data and detailed protocols to aid in the selection of the most appropriate detergent for your specific research needs.

Executive Summary

The selection of a detergent for protein solubilization and purification is a balancing act between achieving efficient extraction and preserving the native structure and function of the protein of interest. CHAPS is a widely used zwitterionic detergent known for its non-denaturing properties, making it a popular choice for applications where protein activity is paramount. However, its effectiveness can be protein-dependent, necessitating the consideration of alternatives. This guide evaluates CHAPS against CHAPSO, a structurally similar zwitterionic detergent; Triton X-100, a non-ionic detergent; and Digitonin, a mild non-ionic detergent known for preserving protein-protein interactions.

Data Presentation: A Comparative Overview of Detergent Properties and Performance

The following tables summarize the key physicochemical properties and performance characteristics of CHAPS and its alternatives based on published experimental data. It is important to note that the optimal detergent and its concentration are highly dependent on the specific protein and the downstream application.

Physicochemical Properties CHAPS CHAPSO Triton X-100 Digitonin
Chemical Nature ZwitterionicZwitterionicNon-ionicNon-ionic
Molecular Weight (Da) 614.9630.9~625 (average)1229.3
Critical Micelle Concentration (CMC) in water 6-10 mM[1]8 mM[2]0.2-0.9 mM[3]0.4-0.6 mM[3]
Micelle Molecular Weight (kDa) ~6.15~6.3~90~70
Aggregation Number ~10~11~140~60
Dialyzable YesYesNoNo
Performance Characteristics CHAPS CHAPSO Triton X-100 Digitonin
Protein Solubilization Efficiency Moderate to highSimilar to CHAPSHighModerate, effective for specific proteins
Preservation of Protein Structure GoodGoodGood to ModerateExcellent
Preservation of Protein-Protein Interactions GoodGoodModerateExcellent
Denaturing Potential LowLowLowVery Low
Suitability for Isoelectric Focusing (IEF) Excellent[1]GoodNot recommendedNot commonly used
UV Absorbance (at 280 nm) Low[1]Low[1]High (interferes with protein quantification)[3]Low

Experimental Protocols

General Protocol for Membrane Protein Extraction and Solubilization

This protocol provides a general framework for comparing the efficiency of different detergents in solubilizing membrane proteins.

Materials:

  • Cell pellet containing the membrane protein of interest

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • Detergent Stock Solutions (10% w/v): CHAPS, CHAPSO, Triton X-100, Digitonin in water

  • Solubilization Buffer: Lysis buffer containing the desired final concentration of detergent (e.g., 1% w/v)

  • Centrifuge capable of >100,000 x g

  • Bradford or BCA protein assay reagents

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using an appropriate method (e.g., sonication, dounce homogenization).

  • Membrane Fraction Isolation: Centrifuge the cell lysate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.

  • Solubilization: Discard the supernatant and resuspend the membrane pellet in ice-cold Solubilization Buffer containing one of the detergents to be tested. Incubate on a rotator for 1-2 hours at 4°C.

  • Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • Analysis:

    • Carefully collect the supernatant containing the solubilized membrane proteins.

    • Determine the protein concentration of the supernatant using a detergent-compatible protein assay.

    • Analyze the solubilized proteins by SDS-PAGE and Western blotting with an antibody specific to the target protein to assess the solubilization efficiency.

Protocol for Assessing Protein Stability in the Presence of Different Detergents

This protocol utilizes differential scanning fluorimetry (DSF) or thermal shift assay to assess the thermostability of a protein in the presence of different detergents.

Materials:

  • Purified protein of interest

  • Protein Thermal Shift Dye (e.g., SYPRO Orange)

  • Detergent stock solutions (e.g., 10% w/v CHAPS, CHAPSO, Triton X-100, Digitonin)

  • Real-time PCR instrument

  • Appropriate buffer for the protein of interest

Procedure:

  • Reaction Setup: In a 96-well PCR plate, prepare reaction mixtures containing the purified protein at a final concentration of 1-5 µM, the thermal shift dye at the manufacturer's recommended concentration, and the detergent to be tested at a range of concentrations (e.g., 0.01% to 1% w/v). Include a no-detergent control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from 25°C to 95°C, acquiring fluorescence data at each temperature increment.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal curve. A higher Tm indicates greater protein stability.

Mandatory Visualizations

DetergentSelectionWorkflow start Start: Experimental Goal goal1 Preserve Protein-Protein Interactions (Co-IP) start->goal1 goal2 High Yield Solubilization (e.g., for Western Blot) start->goal2 goal3 Maintain Enzymatic Activity start->goal3 goal4 Isoelectric Focusing (IEF) start->goal4 detergent1 Digitonin or CHAPS goal1->detergent1 detergent2 Triton X-100 or CHAPS goal2->detergent2 detergent3 CHAPS, CHAPSO, or Digitonin goal3->detergent3 detergent4 CHAPS or CHAPSO goal4->detergent4

Caption: A decision tree to guide detergent selection based on the primary experimental objective.

DetergentMechanism cluster_membrane Cell Membrane p1 Protein solubilization Solubilization p1->solubilization p2 Protein p2->solubilization lipid1 Lipid lipid2 Lipid lipid3 Lipid lipid4 Lipid lipid5 Lipid lipid6 Lipid chaps CHAPS (Zwitterionic) chaps->solubilization triton Triton X-100 (Non-ionic) triton->solubilization digitonin Digitonin (Non-ionic) digitonin->solubilization protein_micelle1 Native Protein in Micelle solubilization->protein_micelle1 Protein-Detergent Micelle (Structure Preserved) protein_micelle2 Denatured Protein in Micelle solubilization->protein_micelle2 Protein-Detergent Micelle (Interactions Disrupted)

Caption: A schematic illustrating the solubilization of membrane proteins by different classes of detergents.

Discussion and Recommendations

CHAPS remains a versatile and effective detergent for a wide range of applications. Its zwitterionic nature and ability to be easily removed by dialysis make it particularly suitable for techniques like isoelectric focusing and for studies requiring the preservation of protein activity.

CHAPSO , being structurally very similar to CHAPS with an additional hydroxyl group, often exhibits comparable performance. Its slightly increased polarity can sometimes offer advantages in solubilizing certain proteins. For most applications, CHAPS and CHAPSO can be used interchangeably, with empirical testing recommended to determine the optimal choice for a specific protein.

Triton X-100 is a potent solubilizing agent, often yielding higher protein recovery. However, its non-ionic nature and large micelle size can sometimes be more disruptive to protein-protein interactions compared to zwitterionic detergents.[4] A significant drawback is its strong absorbance at 280 nm, which interferes with standard protein quantification methods.

Digitonin is a mild, non-ionic detergent that excels at preserving the native structure of protein complexes.[5] This makes it the detergent of choice for co-immunoprecipitation and pull-down assays where maintaining protein-protein interactions is crucial. However, its solubilizing power may be lower than that of CHAPS or Triton X-100 for some proteins.

References

Head-to-head comparison of emulsion droplet size and uniformity with different emulsifiers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of emulsifier is a critical parameter in formulation development, directly influencing the stability, bioavailability, and efficacy of the final product. This guide provides an objective, data-driven comparison of the performance of various common synthetic and natural emulsifiers in creating stable oil-in-water emulsions with fine and uniform droplet sizes.

The ability of an emulsifier to reduce the interfacial tension between oil and water phases and form a stable protective layer around dispersed droplets is paramount. This determines the resulting droplet size and the polydispersity index (PDI), a measure of the uniformity of the droplet sizes. Generally, smaller droplet sizes and a lower PDI are indicative of a more stable and effective emulsion.[1]

Comparative Performance of Emulsifiers

The selection of an appropriate emulsifier is crucial for the formation of a stable nanoemulsion delivery system. While synthetic emulsifiers are widely used, there is a growing interest in natural biopolymers due to health and safety considerations.[2] The following table summarizes experimental data on the mean droplet size and polydispersity index (PDI) achieved with different emulsifiers. The data is compiled from studies where emulsifiers were compared under similar conditions to provide a reliable head-to-head comparison.

Emulsifier TypeEmulsifierOptimal Concentration (%)Mean Droplet Size (nm)Polydispersity Index (PDI)Source
Synthetic (Small Molecule) Tween 804135.20.16[3]
Span 80-Larger droplet diameters compared to mixed surfactants-[4]
Natural (Small Molecule) Tea Saponin (TS)2148.50.18[3]
Natural (Phospholipid) Soy Lecithin (SL)4185.40.21[3]
Natural (Protein) Soy Protein Isolate (SPI)1220.70.19[3]
Whey Protein Isolate (WPI)-278 (in 1:9 SPI/WPI mix)-[5]

Note: Data for Span 80 alone often shows larger particle sizes, and it is frequently used in combination with Tween 80 to achieve smaller, more stable droplets. The WPI data is from a study comparing it with SPI in a mixed system.

From the data, the synthetic emulsifier Tween 80 demonstrates the ability to produce the smallest and most uniform droplets. Among the natural emulsifiers, Tea Saponin shows performance closest to Tween 80, followed by Soy Lecithin. Soy Protein Isolate, while a capable emulsifier, tends to produce larger droplets at its optimal concentration. However, it's important to note that combinations of emulsifiers, such as SPI and WPI, can significantly improve emulsion stability and reduce droplet size.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible results.

Protocol for Oil-in-Water Emulsion Preparation via Ultrasonication

This protocol describes a common method for producing nanoemulsions using high-intensity ultrasound.

  • Preparation of Phases:

    • Aqueous Phase: Dissolve the chosen emulsifier (e.g., Tween 80, Soy Lecithin, Soy Protein Isolate, or Tea Saponin) in deionized water at the desired concentration (e.g., 1-4% w/v). Stir the solution using a magnetic stirrer until the emulsifier is fully dissolved.

    • Oil Phase: Prepare the oil phase (e.g., medium-chain triglycerides, oregano essential oil) separately.

  • Pre-emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.

    • Continue stirring for 10-15 minutes to form a coarse pre-emulsion.

  • Ultrasonic Homogenization:

    • Place the pre-emulsion in a beaker surrounded by an ice bath to prevent overheating during sonication.

    • Immerse the tip of the ultrasonic probe (e.g., a 20 kHz probe) approximately 2 cm below the surface of the pre-emulsion.

    • Apply ultrasonic energy at a specific amplitude (e.g., 20-40%) for a defined period (e.g., 5-15 minutes). The sonication can be performed in continuous or pulsed mode.[6]

  • Post-homogenization:

    • After sonication, store the resulting nanoemulsion in a sealed container at a controlled temperature (e.g., 4°C) for further analysis.

Protocol for Droplet Size and Polydispersity Index (PDI) Measurement using Dynamic Light Scattering (DLS)

DLS is a standard technique for determining the size distribution of particles in a suspension.[7]

  • Sample Preparation:

    • Dilute a small aliquot of the emulsion with deionized water to a suitable concentration. The dilution factor will depend on the initial concentration of the emulsion and the sensitivity of the DLS instrument. The goal is to achieve a stable and appropriate light scattering intensity.

    • Gently mix the diluted sample to ensure homogeneity. Avoid vigorous shaking, which could induce droplet coalescence.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up and stabilize, typically for at least 30 minutes.

    • Select the appropriate measurement parameters in the software, including the dispersant (water), temperature (e.g., 25°C), and measurement angle (e.g., 173° for backscatter).

  • Measurement:

    • Transfer the diluted sample into a clean, disposable cuvette. Ensure there are no air bubbles in the sample.

    • Place the cuvette in the sample holder of the DLS instrument.

    • Allow the sample to equilibrate to the set temperature for a few minutes.

    • Perform the DLS measurement. The instrument will typically perform multiple runs and average the results.

  • Data Analysis:

    • The software will generate a report including the Z-average mean droplet size (hydrodynamic diameter) and the Polydispersity Index (PDI).

    • Analyze the size distribution graph to check for monomodal or multimodal distributions.

Visualizing Emulsification Concepts

The following diagrams, generated using Graphviz, illustrate key concepts in emulsion science.

EmulsificationWorkflow cluster_prep Phase Preparation cluster_process Emulsification Process cluster_analysis Analysis A Aqueous Phase (Water + Emulsifier) C Pre-emulsification (Coarse Mixing) A->C B Oil Phase B->C D High-Energy Homogenization (e.g., Ultrasonication) C->D E Emulsion Formation (Fine Droplets) D->E F Droplet Size & PDI Analysis (Dynamic Light Scattering) E->F

Caption: Experimental workflow for the preparation and analysis of an oil-in-water emulsion.

EmulsifierMechanism cluster_small_molecule Small Molecule Surfactant (e.g., Tween 80) cluster_protein Protein Emulsifier (e.g., SPI) oil_droplet1 Oil emulsifier1 oil_droplet1->emulsifier1 water1 Water emulsifier2 emulsifier3 emulsifier4 emulsifier5 emulsifier6 oil_droplet2 Oil water2 Water protein1 Protein protein2 Protein protein3 Protein protein4 Protein

Caption: Stabilization mechanisms of small molecule versus protein emulsifiers at the oil-water interface.

HLB_Concept 0 Lipophilic (Oil-Soluble) 20 Hydrophilic (Water-Soluble) wo Water-in-Oil (W/O) HLB: 3-6 0->wo ow Oil-in-Water (O/W) HLB: 8-18 20->ow

Caption: The Hydrophilic-Lipophilic Balance (HLB) scale and its influence on emulsion type.

References

Evaluation of the permeation-enhancing effects of Einecs 300-803-9 versus oleic acid

Author: BenchChem Technical Support Team. Date: November 2025

Foreword for the Research Community

This guide was initially designed to compare the permeation-enhancing effects of Einecs 300-803-9 and oleic acid. However, a comprehensive literature search revealed a significant challenge: this compound, identified under CAS number 93963-60-1, corresponds to "Amines, di-C16-18-alkylmethyl." This substance is a mixture of long-chain amines, and there is a notable absence of published scientific data evaluating its efficacy as a skin permeation enhancer.

In contrast, oleic acid is a well-characterized fatty acid with a substantial body of research supporting its role as a permeation enhancer. Given the lack of data for a direct comparison, this document has been adapted to serve as a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of permeation enhancers, using oleic acid as a detailed case study. This guide provides the methodologies, data interpretation, and mechanistic insights required to assess and compare such agents effectively.

Oleic Acid: A Profile of a Leading Permeation Enhancer

Oleic acid is a monounsaturated omega-9 fatty acid that is widely recognized for its ability to reversibly reduce the barrier function of the stratum corneum, thereby enhancing the penetration of various active pharmaceutical ingredients (APIs). Its efficacy is attributed to its interaction with the lipid matrix of the stratum corneum.

Mechanism of Action

The primary mechanisms by which oleic acid is believed to enhance skin permeation involve the disruption of the highly ordered intercellular lipid structure of the stratum corneum.[1] Two principal theories have been proposed:

  • Lipid Fluidization: Oleic acid, with its cis-double bond, introduces a "kink" in its structure. This shape disrupts the tight packing of the stratum corneum's lipid bilayers, increasing their fluidity and, consequently, their permeability to drug molecules.[2][3]

  • Phase Separation: At higher concentrations, oleic acid can form separate, fluid-like pools within the lipid bilayers.[2][3] These oleic acid-rich domains create pathways of lower resistance, facilitating the diffusion of APIs through the stratum corneum.[1]

Oleic_Acid_Mechanism cluster_SC Stratum Corneum Intact SC Highly Ordered Lipid Bilayers Disrupted SC Disrupted Lipid Bilayers (Increased Fluidity) Intact SC->Disrupted SC Leads to Phase Separation Formation of Oleic Acid-Rich Pools Intact SC->Phase Separation Can cause Enhanced Permeation Enhanced Permeation Disrupted SC->Enhanced Permeation Phase Separation->Enhanced Permeation Oleic Acid Oleic Acid Oleic Acid->Intact SC Interacts with API Active Pharmaceutical Ingredient API->Disrupted SC Permeates through API->Phase Separation Permeates through

Mechanism of Oleic Acid on Stratum Corneum Lipids.

Quantitative Evaluation of Oleic Acid's Permeation-Enhancing Effects

The following tables summarize experimental data from various studies, quantifying the impact of oleic acid on the permeation of different drugs. The "Enhancement Ratio" (ER) or "Enhancement Factor" (EF) is a common metric, calculated as the ratio of the drug's flux with the enhancer to its flux without the enhancer.

DrugVehicleOleic Acid ConcentrationEnhancement Ratio (ER)Reference
DiclofenacPropylene Glycol1% (w/v)~3.5[4]
Metoprolol TartratePropylene Glycol/Phosphate Buffered Saline (80:20 v/v)5% (w/v)5.23
LamotrigineMatrix-type patchNot specified3.55[1]
DrugVehicleOleic Acid ConcentrationPermeated Amount (µg/cm²)Time (hours)
Ondansetron HClBio-adhesive tablet10%1.83 ± 0.16Not specified
Ondansetron HClBio-adhesive tablet20%1.42 ± 0.11Not specified

Experimental Protocols for Evaluating Permeation Enhancers

A standardized approach is crucial for obtaining reliable and comparable data on the efficacy of permeation enhancers. The in vitro Franz diffusion cell assay is the most common method used for this purpose.

In Vitro Skin Permeation Study Using Franz Diffusion Cells

Objective: To quantify the permeation of an API through a skin membrane in the presence and absence of a permeation enhancer.

Materials and Equipment:

  • Franz diffusion cells

  • Human or animal skin membrane (e.g., excised human skin, porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline, PBS)

  • Donor formulation (API with and without the permeation enhancer)

  • Magnetic stirrer and stir bars

  • Water bath for temperature control (typically 32°C or 37°C)

  • Syringes and needles for sampling

  • Analytical instrument for drug quantification (e.g., HPLC)

Procedure:

  • Membrane Preparation: Skin is excised and dermatomed to a uniform thickness. It is then mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber: The receptor chamber is filled with a degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. A magnetic stir bar is added to ensure the solution remains homogenous. The temperature is maintained to mimic physiological conditions.[5]

  • Donor Chamber: A precise amount of the donor formulation (with or without the enhancer) is applied to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals, aliquots of the receptor solution are withdrawn from the sampling port and replaced with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[6]

  • Quantification: The concentration of the API in the collected samples is determined using a validated analytical method, such as HPLC.[7]

  • Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the linear portion of the curve. The enhancement ratio is then calculated by dividing the Jss of the formulation with the enhancer by the Jss of the control formulation (without the enhancer).

Franz_Cell_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare Skin Prepare Skin Membrane Assemble Cell Assemble Franz Diffusion Cell Prepare Skin->Assemble Cell Prepare Solutions Prepare Donor and Receptor Solutions Prepare Solutions->Assemble Cell Apply Formulation Apply Donor Formulation Assemble Cell->Apply Formulation Run Experiment Run at Controlled Temperature (32-37°C) Apply Formulation->Run Experiment Collect Samples Collect Samples at Time Intervals Run Experiment->Collect Samples Analyze Samples Quantify API (e.g., HPLC) Collect Samples->Analyze Samples Plot Data Plot Cumulative Amount vs. Time Analyze Samples->Plot Data Calculate Flux Calculate Steady-State Flux (Jss) Plot Data->Calculate Flux Calculate ER Calculate Enhancement Ratio (ER) Calculate Flux->Calculate ER

Experimental Workflow for a Franz Diffusion Cell Assay.
Mechanistic Studies using ATR-FTIR Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a non-invasive technique used to investigate the molecular interactions between a permeation enhancer and the stratum corneum.[8] By analyzing shifts in the characteristic peaks of the stratum corneum's lipids and proteins, researchers can infer the mechanism of action of an enhancer. For example, a shift in the CH₂ stretching bands to higher wavenumbers indicates an increase in lipid fluidity.[8]

Conclusion

While a direct comparison between this compound and oleic acid is not currently possible due to a lack of data on the former, oleic acid serves as an exemplary model for a well-researched permeation enhancer. Its mechanisms of action, involving lipid fluidization and phase separation, are supported by a wealth of quantitative data. The experimental protocols outlined in this guide, particularly the Franz diffusion cell assay, provide a robust framework for the evaluation of new and existing permeation enhancers. For the advancement of transdermal drug delivery, it is imperative that novel enhancers are subjected to rigorous, standardized testing to establish their efficacy and mechanism of action, thereby building a comprehensive body of knowledge accessible to the scientific community.

References

Safety Operating Guide

Proper Disposal of Hydroxypropyl Beta Cyclodextrin (Einecs 300-803-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Disposal and Safety Information

This guide provides essential safety and logistical information for the proper disposal of Hydroxypropyl Beta Cyclodextrin (HP-β-CD), identified by Einecs 300-803-9 and CAS number 94035-02-6. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.

Summary of Material Properties

PropertyData
Appearance White to beige powder
Odor Odorless
Solubility in Water Soluble
Stability Stable under normal conditions[1]
Hazard Classification Not considered a hazardous substance[2]

Step-by-Step Disposal Protocol

Hydroxypropyl Beta Cyclodextrin is not classified as a hazardous substance.[2] However, proper disposal is crucial to maintain a safe laboratory environment and adhere to local regulations.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and gloves (nitrile, neoprene, or PVC are suitable).

2. Spill Management:

  • In case of a spill, avoid generating dust.

  • Use dry clean-up procedures.

  • Sweep or vacuum the spilled material. For vacuuming, consider an explosion-proof machine designed for grounded use.

  • Place the collected material into a clean, dry, and sealable container.[2] Label the container clearly as "Waste Hydroxypropyl Beta Cyclodextrin."

3. Waste Collection and Storage:

  • Collect all waste HP-β-CD, including contaminated consumables (e.g., weigh boats, wipes), in a designated, clearly labeled, and sealable waste container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

4. Final Disposal:

  • All waste must be handled in accordance with local, state, and federal regulations.[2]

  • While not classified as hazardous, do not dispose of HP-β-CD down the drain.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

  • Common disposal options for non-hazardous chemical waste include:

    • Landfill: Burial in a licensed landfill.[2]

    • Incineration: Incineration in a licensed facility, potentially after mixing with a suitable combustible material.[2]

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Collection & Containment cluster_disposal Final Disposal Don PPE 1. Don Personal Protective Equipment Collect Waste 2. Collect Waste HP-β-CD and Contaminated Materials Don PPE->Collect Waste Proceed to Collection Seal Container 3. Place in a Labeled, Sealable Container Collect Waste->Seal Container Store Securely 4. Store in a Cool, Dry, Well-Ventilated Area Seal Container->Store Securely Consult EHS 5. Consult Institutional EHS for Guidelines Store Securely->Consult EHS Ready for Disposal Dispose 6. Dispose via Approved Method (Landfill/Incineration) Consult EHS->Dispose

Caption: Workflow for the proper disposal of Hydroxypropyl Beta Cyclodextrin.

References

Essential Safety and Handling Guide for Di-tert-butyl dicarbonate (Einecs 300-803-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Di-tert-butyl dicarbonate (CAS Number 24424-99-5), also known as BOC anhydride or DIBOC. Adherence to these procedures is essential for ensuring laboratory safety.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against the hazards associated with Di-tert-butyl dicarbonate, which include being fatal if inhaled, causing skin and serious eye irritation, and being a flammable solid.[1][2][3][4][5]

Summary of Required Personal Protective Equipment

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles and a face shield should be worn where there is a potential for splashing.[6][7] At a minimum, safety glasses with side shields are required.[1][6][7]
Hand Protection Chemical-resistant gloves, such as neoprene or butyl rubber, are necessary.[6] Always inspect gloves for degradation or permeation before use.[8]
Body Protection A flame-retardant lab coat or coveralls should be worn. For situations with a high risk of splash, chemical-resistant aprons or full-body suits are recommended.[5][9]
Respiratory Protection All handling of Di-tert-butyl dicarbonate should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][4] If exposure above the permissible limit is possible, a NIOSH-approved respirator is required.[7]

Operational Plans for Safe Handling

Strict adherence to the following procedures is mandatory to minimize exposure and ensure a safe working environment.

Handling and Storage Protocol

  • Ventilation: Always handle Di-tert-butyl dicarbonate in a well-ventilated area, preferably inside a certified chemical fume hood to avoid inhalation of vapors, which are fatal.[1][2][4]

  • Ignition Sources: This chemical is a flammable solid.[2][3][4][5] Keep it away from heat, sparks, open flames, and other ignition sources.[1][3] Use non-sparking tools and explosion-proof equipment.[9]

  • Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is used.[10]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[1][5] Recommended storage temperature is 4°C.[1] Store away from incompatible materials such as acids, bases, and reducing agents.[2]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure safety Transfer Chemical Transfer Chemical Prepare Work Area->Transfer Chemical In fume hood Perform Reaction Perform Reaction Transfer Chemical->Perform Reaction Monitor conditions Decontaminate Decontaminate Perform Reaction->Decontaminate After completion Dispose Waste Dispose Waste Decontaminate->Dispose Waste Follow protocol Doff PPE Doff PPE Dispose Waste->Doff PPE Final step

Caption: A typical experimental workflow for handling Di-tert-butyl dicarbonate.

Disposal Plans

Proper disposal of Di-tert-butyl dicarbonate and its containers is crucial to prevent environmental contamination and ensure safety.

Waste Disposal Protocol

  • Waste Characterization: Di-tert-butyl dicarbonate waste is considered hazardous.[4]

  • Container Management: Empty containers may retain product residue and can be dangerous.[4] They should be handled as hazardous waste. Do not reuse containers.[11] Puncture containers to prevent reuse before disposal.[5]

  • Disposal Method: Dispose of waste material and contaminated packaging at an approved hazardous waste collection point.[4][5][11] Do not allow the material to enter drains or waterways.[5][10]

Spill Management Protocol

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the area and remove all ignition sources.[9]

  • Ventilate: Increase ventilation to the area.

  • Containment: For small spills, absorb with an inert material such as sand or vermiculite.[1][9] For large spills, prevent the material from entering drains or waterways.[9]

  • Cleanup: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[9]

  • Decontamination: Clean the spill area thoroughly.

spill_response Spill Spill Occurs Evacuate Evacuate Area & Remove Ignition Sources Spill->Evacuate Ventilate Increase Ventilation Evacuate->Ventilate Contain Contain Spill with Inert Material Ventilate->Contain Cleanup Collect Waste with Non-Sparking Tools Contain->Cleanup Dispose Dispose of as Hazardous Waste Cleanup->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.